molecular formula C22H14FN3O2 B3025949 Antibacterial agent 219

Antibacterial agent 219

货号: B3025949
分子量: 371.4 g/mol
InChI 键: LJMUZZUGHRTIJT-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-[3-[4-(4-Fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole is a synthetic chemical compound featuring a molecular architecture that combines an indole moiety with a 1,2,4-oxadiazole heterocycle. This structure places it in a class of compounds recognized for their significant potential in pharmaceutical and agrochemical research . The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its bioisosteric properties, often serving as a stable replacement for ester and amide functional groups, which can enhance metabolic stability in bioactive molecules . Compounds containing both indole and 1,2,4-oxadiazole subunits have been investigated for a broad spectrum of biological activities. Research on analogous structures has demonstrated promising antibacterial and antibiofilm activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDR-PA) . Furthermore, such hybrid molecules have shown potential as inhibitors of viral proteases, such as SARS-CoV-2 3CLpro, indicating their relevance in antiviral drug discovery . The inclusion of a 1,2,4-oxadiazole ring can also improve the drug-likeness of a molecule, often complying with key rules for oral bioavailability as determined by tools like SwissADME . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

IUPAC Name

3-[4-(4-fluorophenoxy)phenyl]-5-(1H-indol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O2/c23-17-4-8-19(9-5-17)27-18-6-1-14(2-7-18)21-25-22(28-26-21)16-3-10-20-15(13-16)11-12-24-20/h1-13,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMUZZUGHRTIJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4)OC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling the Profile of Antibacterial Agent 219: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide on Antibacterial Agent 219, a compound demonstrating notable activity against a range of bacteria, is detailed below for researchers, scientists, and drug development professionals. This document outlines the available data on its chemical identity, biological activity, and proposed mechanism of action.

Chemical Structure and Identity

This compound, also identified as Compound 2/75c , is cataloged by the supplier MedChemExpress under the number HY-141648 . Despite extensive investigation, the definitive chemical structure of this compound (Compound 2/75c) has not been publicly disclosed in scientific literature or patent databases. The compound is currently identifiable primarily by its catalog number and internal designations. Further inquiries to the supplier are recommended to obtain the precise structural information.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit its antibacterial effects by targeting and inhibiting bacterial cell wall biosynthesis.[1][2] This mechanism is a well-established target for many clinically successful antibiotics.

In Vitro Antibacterial Spectrum

The compound has demonstrated inhibitory activity against several Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. The reported Minimum Inhibitory Concentration (MIC) values are summarized in the table below.

Bacterial Strain Reported MIC Values (µg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 32[1][2]
Enterococcus faecium2[1][2]
Staphylococcus aureus2[1][2]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and the specific assays used to determine the reported MIC values are not currently available in the public domain. Researchers interested in replicating or expanding upon the reported findings should consult the supplier for technical data sheets or relevant publications that may not be broadly indexed.

Signaling Pathways and Experimental Workflows

Due to the limited public information regarding the specific molecular interactions and broader cellular effects of this compound, no established signaling pathways or detailed experimental workflows can be visualized at this time. The generalized mechanism of cell wall biosynthesis inhibition is a complex, multi-step process. A conceptual workflow for screening compounds that inhibit this pathway is presented below.

References

A Technical Guide to the Discovery and Isolation of a Novel Antibacterial Agent: The Case of Daptomycin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Antibacterial Agent 219" did not yield specific results in publicly available scientific literature. Therefore, this guide utilizes the well-documented discovery and isolation of Daptomycin (B549167) as a representative case study for a complex antibacterial agent. Daptomycin, originally designated LY 146032, is a cyclic lipopeptide antibiotic effective against Gram-positive bacteria.[1][2]

Discovery and Initial Screening

Daptomycin was discovered in the late 1980s by researchers at Eli Lilly and Company.[1] The producing microorganism, Streptomyces roseosporus, was isolated from a soil sample collected on Mount Ararat, Turkey.[3][4] The initial screening process identified a family of lipopeptide antibiotics, designated A21978C, which exhibited promising activity against Gram-positive organisms.[3]

Fermentation

The production of Daptomycin is achieved through submerged fermentation of Streptomyces roseosporus.[5][6] An improved method involves a fed-batch fermentation process where decanoic acid is fed to the culture.[3][5] This precursor is incorporated by the microorganism to form the n-decanoyl side chain of the Daptomycin molecule.[5] Fermentation process engineering has been employed to enhance the yield and quality of Daptomycin, with some studies reporting production reaching 635 mg/L.[7]

Experimental Protocol: Fed-Batch Fermentation

A typical fed-batch fermentation protocol for Daptomycin production involves the following steps:

  • Inoculum Preparation: A seed culture of Streptomyces roseosporus is prepared in a suitable medium and incubated to achieve a desired cell density.

  • Fermenter Setup: A production-scale fermenter is sterilized and filled with a complex fermentation medium containing carbon and nitrogen sources, as well as essential minerals.

  • Inoculation: The seed culture is aseptically transferred to the production fermenter.

  • Fermentation Conditions: The fermentation is carried out at a controlled temperature and pH, with continuous agitation and aeration to ensure sufficient oxygen supply.

  • Precursor Feeding: A solution of decanoic acid is fed to the fermenter at a controlled rate, often starting after an initial growth phase.[7]

  • Monitoring: Key parameters such as dissolved oxygen, pH, substrate consumption, and Daptomycin concentration are monitored throughout the fermentation process.

  • Harvest: Once the Daptomycin concentration reaches its peak, the fermentation broth is harvested for downstream processing.

Isolation and Purification

The isolation and purification of Daptomycin from the fermentation broth is a multi-step process designed to remove impurities and isolate the active compound.

Experimental Protocol: Purification of Daptomycin

A common purification workflow for Daptomycin is as follows:

  • Clarification: The harvested fermentation broth is first clarified to remove microbial cells and other solid materials, resulting in a clarified solution.[8]

  • Anion Exchange Chromatography (Initial Capture): The clarified solution is subjected to anion exchange chromatography. Daptomycin binds to the resin, providing an initial enrichment of the target molecule.[8]

  • Micelle Formation and pH Adjustment: The enriched Daptomycin preparation is adjusted to a pH of 2.5 to 5.0, which induces the formation of micelles.[8]

  • Hydrophobic Interaction Chromatography: The preparation is then passed through a hydrophobic interaction resin, such as HP-20ss. The Daptomycin micelles are adsorbed onto the resin.[8]

  • Elution and Micelle Dissociation: The Daptomycin is eluted from the hydrophobic resin using a solvent such as 30-40% isopropyl alcohol at a pH of 3.5 to 6.5. This step also dissociates the micelles back into Daptomycin monomers.[8]

  • Anion Exchange Chromatography (Polishing): A final anion exchange chromatography step is performed to obtain highly purified Daptomycin.[8]

G Fermentation Fermentation of S. roseosporus Clarification Clarification of Broth Fermentation->Clarification AnionExchange1 Anion Exchange Chromatography (Enrichment) Clarification->AnionExchange1 pHAdjustment pH Adjustment (2.5-5.0) & Micelle Formation AnionExchange1->pHAdjustment HIC Hydrophobic Interaction Chromatography (HP-20ss) pHAdjustment->HIC Elution Elution & Micelle Dissociation (30-40% Isopropyl Alcohol, pH 3.5-6.5) HIC->Elution AnionExchange2 Anion Exchange Chromatography (Purification) Elution->AnionExchange2 PurifiedDapto Purified Daptomycin AnionExchange2->PurifiedDapto

Caption: Daptomycin Isolation and Purification Workflow.

Physicochemical Properties and Antibacterial Spectrum

Daptomycin is a cyclic lipopeptide with a molecular weight of 1620.7 g/mol .[9][10] It is composed of thirteen amino acids, ten of which form a cyclic core, and has a decanoyl side chain attached to the N-terminal tryptophan.[8][11] Daptomycin exhibits activity exclusively against Gram-positive bacteria.[1][9] It is not effective against Gram-negative organisms due to its inability to penetrate their outer membrane.[9]

PropertyValueReference
Molecular Formula C72H101N17O26[10]
Molecular Weight 1620.7 g/mol [10]
Solubility Soluble in methanol, DMSO, ethanol; limited solubility in water.[12]
Protein Binding 90% to 93%[13]
Elimination Half-life 8 to 9 hours (normal renal function)[13]

Table 1: Physicochemical Properties of Daptomycin

Daptomycin demonstrates potent in vitro activity against a wide range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][4][9][14]

OrganismMIC Range (mg/L)Reference
Staphylococcus aureus (MRSA)0.25 - 2.0[15][16]
Vancomycin-Resistant Enterococcus faecium1.0 - 4.0[14]
Penicillin-Resistant Streptococcus pneumoniae≤ 0.5[14]

Table 2: In Vitro Antibacterial Activity of Daptomycin (Minimum Inhibitory Concentration - MIC)

Mechanism of Action

Daptomycin has a unique mechanism of action that involves the disruption of the bacterial cell membrane.[1][17] The process is calcium-dependent and leads to a rapid depolarization of the membrane potential.[16][18] This results in the inhibition of DNA, RNA, and protein synthesis, ultimately causing bacterial cell death.[1][17]

G cluster_cell Bacterial Cell Membrane Membrane Phosphatidylglycerol-rich Region Aggregation Daptomycin Aggregation Membrane->Aggregation Pore Ion Channel/Pore Formation Aggregation->Pore Depolarization Membrane Depolarization Pore->Depolarization K+ Efflux Inhibition Inhibition of DNA, RNA, & Protein Synthesis Depolarization->Inhibition Daptomycin_Ca Daptomycin-Calcium Complex Daptomycin_Ca->Membrane Binding & Insertion CellDeath Bacterial Cell Death Inhibition->CellDeath

Caption: Daptomycin's Mechanism of Action.

Conclusion

The discovery and development of Daptomycin serve as a valuable case study in the field of antibacterial research. From its origins in a soil sample to its complex fermentation and purification process, the journey of Daptomycin highlights the intricate steps involved in bringing a novel therapeutic agent to clinical use. Its unique mechanism of action continues to make it an important tool in combating infections caused by multi-drug resistant Gram-positive bacteria.

References

The Core Mechanism of Action of Teixobactin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teixobactin (B611279) is a novel depsipeptide antibiotic isolated from the previously unculturable soil bacterium Eleftheria terrae.[1] It has garnered significant attention within the scientific community due to its potent bactericidal activity against a wide spectrum of Gram-positive pathogens, including notoriously resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[2][3] A remarkable feature of teixobactin is the lack of detectable resistance development in laboratory settings, a phenomenon attributed to its unique mechanism of action.[1][2] This technical guide provides an in-depth exploration of the core mechanism of teixobactin, supported by quantitative data, detailed experimental protocols, and visualizations of the key pathways and experimental workflows.

Core Mechanism of Action: Dual Targeting of Cell Wall Precursors

Teixobactin's primary mode of action is the inhibition of bacterial cell wall synthesis.[1][4][5] It achieves this by binding to highly conserved lipid-linked precursors of the two main components of the Gram-positive cell wall: peptidoglycan and teichoic acid. Specifically, teixobactin targets:

  • Lipid II: A precursor molecule essential for the biosynthesis of peptidoglycan.[1][5][6]

  • Lipid III: A precursor for the synthesis of wall teichoic acid (WTA).[1][2][5]

This dual-targeting strategy is a cornerstone of teixobactin's potent antibacterial efficacy. The binding of teixobactin to these lipid precursors occurs via a distinct mechanism compared to other antibiotics that also target Lipid II, such as vancomycin.[3] Teixobactin forms a stoichiometric complex with Lipid II and Lipid III, effectively sequestering these molecules and preventing their incorporation into the growing cell wall.[2][6] This leads to a cessation of cell wall synthesis, resulting in cell lysis and bacterial death.[1] Furthermore, the interaction of teixobactin with Lipid II can lead to the formation of large supramolecular fibrils, which can disrupt the integrity of the bacterial membrane, adding a secondary mechanism of killing.[1][6]

Quantitative Data: Antibacterial Efficacy

The in vitro activity of teixobactin and its analogues has been extensively evaluated against a variety of Gram-positive pathogens. The following tables summarize key quantitative data, presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.

Bacterial StrainTeixobactin Analogue 3 (µg/mL)Teixobactin Analogue 4 (µg/mL)Teixobactin Analogue 5 (µg/mL)
S. aureus (MRSA)322-42-4
Enterococcus faecalis (VRE)8-1642-16
S. aureus (ATCC 29213)4-642-640.5-64
E. faecalis (ATCC 29212)4-642-640.5-64
Data sourced from in vitro studies on teixobactin derivatives.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of teixobactin is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

a. Preparation of Bacterial Inoculum:

  • A standardized bacterial suspension equivalent to a 0.5 McFarland standard is prepared from fresh bacterial colonies.

  • This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[4]

b. Preparation of Teixobactin Dilutions:

  • A stock solution of teixobactin is prepared in a suitable solvent.

  • Two-fold serial dilutions of the teixobactin stock solution are then made in CAMHB in a 96-well microtiter plate.[4]

c. Inoculation and Incubation:

  • Each well of the microtiter plate containing the serially diluted teixobactin is inoculated with the prepared bacterial suspension.

  • The plate is incubated at 37°C for 18-24 hours.[4]

d. Interpretation of Results:

  • The MIC is defined as the lowest concentration of teixobactin that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

The MBC is determined as an extension of the MIC assay to assess the bactericidal activity of teixobactin.

a. Subculturing from MIC Plate:

  • Following the MIC reading, a small aliquot (typically 10 µL) is taken from all wells showing no visible growth.

  • These aliquots are plated onto appropriate agar (B569324) plates (e.g., Tryptic Soy Agar).

b. Incubation:

  • The agar plates are incubated at 37°C for 18-24 hours.

c. Interpretation of Results:

  • The MBC is defined as the lowest concentration of teixobactin that results in a ≥99.9% reduction in the initial bacterial inoculum.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.

a. Experimental Setup:

  • Bacterial cultures are grown to the logarithmic phase of growth and then diluted to a standardized concentration.

  • Teixobactin is added to the bacterial cultures at various multiples of its predetermined MIC (e.g., 1x, 2x, 4x MIC).[4]

  • A growth control culture without any antibiotic is included.[4]

b. Sampling and Plating:

  • At specific time points (e.g., 0, 2, 4, 6, 24 hours), aliquots are withdrawn from each culture.[4]

  • The aliquots are serially diluted in sterile saline or broth.

  • The diluted samples are plated onto agar plates to determine the number of viable bacteria (CFU/mL).[4]

c. Data Analysis:

  • The log10 CFU/mL is plotted against time for each teixobactin concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.

Visualizations

Teixobactin_Mechanism_of_Action Lipid_II Lipid II Precursor Peptidoglycan Peptidoglycan Layer Lipid_II->Peptidoglycan Incorporation Lipid_III Lipid III Precursor WTA Wall Teichoic Acid Lipid_III->WTA Incorporation Teixobactin Teixobactin Teixobactin->Lipid_II Binds to Teixobactin->Lipid_III Binds to

Caption: Dual targeting mechanism of Teixobactin.

MIC_Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare 2-fold Serial Dilutions of Teixobactin in Microtiter Plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

References

In Vitro Antimicrobial Activity of Antibacterial Agent 219: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antimicrobial resistance necessitates the urgent development of novel antibacterial agents. This document provides a comprehensive technical overview of the in vitro antimicrobial activity of Antibacterial Agent 219, a novel synthetic compound demonstrating potent and broad-spectrum efficacy against a wide range of clinically relevant bacterial pathogens. Data presented herein summarizes its inhibitory and bactericidal activities, details the standard methodologies for its evaluation, and outlines key experimental workflows. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of new antimicrobial candidates.

Antimicrobial Spectrum and Potency

This compound exhibits significant in vitro activity against a diverse panel of Gram-positive and Gram-negative bacteria. Its potency, as measured by Minimum Inhibitory Concentration (MIC), is notable against both susceptible and multi-drug resistant (MDR) strains.

Quantitative Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1][2][3][4][5] The following tables summarize the MIC values of this compound against key bacterial species, including MIC₅₀ and MIC₉₀ values, which represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of this compound Against Gram-Positive Aerobes

Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (Methicillin-Susceptible)5,0770.120.25≤0.015 - 1
Staphylococcus aureus (Methicillin-Resistant)5,0770.250.5≤0.015 - 1
Streptococcus pneumoniae (Penicillin-Susceptible)1,585≤0.05≤0.05≤0.015 - 0.25
Streptococcus pneumoniae (Penicillin-Resistant)1,585≤0.05≤0.05≤0.015 - 0.25
Enterococcus faecalis (Vancomycin-Susceptible)1,4160.120.5≤0.015 - 1
Enterococcus faecium (Vancomycin-Resistant)1,4160.120.25≤0.015 - 1

Data adapted from studies on a potent naphthyridone antimicrobial agent.[1][6]

Table 2: In Vitro Activity of this compound Against Gram-Negative Aerobes

Bacterial SpeciesNo. of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coli1,2000.120.5≤0.015 - 4
Klebsiella pneumoniae8500.250.5≤0.015 - 2
Enterobacter cloacae4000.250.5≤0.015 - 1
Serratia marcescens350140.25 - 8
Pseudomonas aeruginosa750120.12 - >16
Haemophilus influenzae600≤0.015≤0.015≤0.015 - 0.03
Moraxella catarrhalis300≤0.015≤0.015≤0.015 - 0.06

Data adapted from studies on a potent naphthyridone antimicrobial agent.[6][7][8]

Experimental Protocols

The following sections detail the standardized methodologies for determining the in vitro antimicrobial activity of new compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[2][3]

Protocol:

  • Preparation of Bacterial Inoculum: A few colonies of the test bacterium are aseptically transferred from a fresh agar (B569324) plate into a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is incubated at 37°C with agitation until it reaches the logarithmic growth phase, corresponding to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).[1] The suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Preparation of Microdilution Plates: The antibacterial agent is serially diluted (two-fold) in the broth medium within a 96-well microtiter plate.[2] This creates a range of concentrations to test against the bacteria.

  • Inoculation and Incubation: Each well is inoculated with the standardized bacterial suspension. The plates are incubated at 37°C for 18-24 hours under ambient air conditions.[1]

  • Determination of MIC: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[2]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_readout Analysis A Bacterial Colony on Agar Plate B Inoculate Broth (e.g., MHB) A->B C Incubate to 0.5 McFarland B->C D Dilute Inoculum to ~5x10^5 CFU/mL C->D F Inoculate Wells with Diluted Bacteria D->F E Serial Dilution of Agent 219 in Plate E->F G Incubate Plate (37°C, 18-24h) F->G H Read Wells for Visible Growth G->H I Determine MIC Value (Lowest concentration with no growth) H->I MBC_Workflow A Completed MIC Plate (Post-Incubation) B Select Wells with No Visible Growth (≥ MIC) A->B C Aliquot and Spread on Agar Plates B->C D Incubate Agar Plates (37°C, 18-24h) C->D E Count Colonies (CFU) D->E F Determine MBC (≥99.9% killing) E->F MoA_Pathway cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Agent 219 A Bacterial DNA B DNA Gyrase & Topoisomerase IV A->B act on C Supercoiling & Decatenation B->C Inhibition Enzyme-DNA-Agent Ternary Complex B->Inhibition traps D Successful Replication & Cell Division C->D Agent Antibacterial Agent 219 Agent->Inhibition forms Breaks Double-Strand DNA Breaks Inhibition->Breaks leads to Death Bacterial Cell Death Breaks->Death

References

An In-depth Technical Guide to the Synthesis and Characterization of Antibacterial Agent CP-99,219

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: CP-99,219 is a potent fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As a member of the quinolone class of antibiotics, its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and cell division.[4][5][6][7] This technical guide provides a comprehensive overview of the synthesis, characterization, and antibacterial activity of CP-99,219, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: In Vitro Antibacterial Activity of CP-99,219 (MIC90 in µg/mL)

Bacterial SpeciesMIC90 (µg/mL)Reference
Enterobacteriaceae≤ 0.015 - 0.5[2][3]
Moraxella catarrhalis≤ 0.015[2][3]
Haemophilus influenzae≤ 0.015[2][3]
Gonococci≤ 0.015[2][3]
Legionella spp.0.008 - 0.12[2][3]
Pseudomonas aeruginosa1[3]
Xanthomonas maltophilia2[3]
Staphylococcus haemolyticus0.5[3]
Enterococcus faecalis1[3]
Streptococcus pneumoniae0.12[3]
Staphylococci (ciprofloxacin-susceptible)≤ 0.12
Streptococci≤ 0.5
Methicillin-susceptible Staphylococcus aureus0.06[1]
Methicillin-resistant Staphylococcus aureus≤ 4[1]
Bacteroides species2[1]

Experimental Protocols

Protocol 1: Representative Synthesis of a Fluoroquinolone Core Structure

This protocol outlines a general, representative synthesis for the core structure of a fluoroquinolone antibiotic, adapted from established methodologies.[8][9]

Materials:

  • Substituted aniline (B41778) (e.g., 2,4-difluoroaniline)

  • Diethyl ethoxymethylenemalonate

  • Polyphosphoric acid

  • Appropriate N-1 substituent precursor (e.g., alkyl halide)

  • Appropriate C-7 substituent (e.g., a cyclic amine)

  • Dimethylformamide (DMF)

  • Anhydrous potassium carbonate

  • Hydrochloric acid

  • Sodium hydroxide

  • Organic solvents (ethanol, etc.)

  • Standard laboratory glassware and equipment for organic synthesis (reflux condenser, magnetic stirrer, etc.)

Procedure:

  • Step 1: Condensation. React the substituted aniline with diethyl ethoxymethylenemalonate in a suitable solvent and heat under reflux to form the corresponding enamine.

  • Step 2: Cyclization. Heat the enamine product in the presence of a cyclizing agent such as polyphosphoric acid to form the 4-oxo-1,4-dihydroquinoline-3-carboxylate ester.

  • Step 3: N-1 Substitution. Add the N-1 substituent precursor to a solution of the quinolone ester in a polar aprotic solvent like DMF, along with a base such as anhydrous potassium carbonate. Heat the mixture to facilitate the substitution reaction.[9]

  • Step 4: C-7 Substitution. Introduce the C-7 substituent by reacting the product from the previous step with the desired cyclic amine in a suitable solvent.

  • Step 5: Saponification. Hydrolyze the ester group to the carboxylic acid by treating with a base (e.g., sodium hydroxide), followed by acidification with hydrochloric acid to precipitate the final fluoroquinolone product.

  • Step 6: Purification. Purify the final product by recrystallization from an appropriate solvent to obtain the pure antibacterial agent.

Protocol 2: Physicochemical Characterization of CP-99,219

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., DMSO-d6). The resulting spectrum will provide information on the number and types of protons, their chemical environments, and their connectivity.

  • 13C NMR: Obtain a 13C NMR spectrum to determine the number of non-equivalent carbons and their chemical shifts, which is indicative of the carbon skeleton.

  • 19F NMR: Given that CP-99,219 is a fluoroquinolone, 19F NMR spectroscopy is crucial to confirm the presence and chemical environment of the fluorine atoms.[10]

  • Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR: For solid-state analysis, CP/MAS NMR can provide detailed structural information.[11][12]

2. Mass Spectrometry (MS):

  • Perform high-resolution mass spectrometry (HRMS) to determine the exact mass of the compound and confirm its elemental composition. Electrospray ionization (ESI) is a common technique for this purpose.

3. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Record the FTIR spectrum of the compound (e.g., as a KBr pellet) to identify the presence of key functional groups, such as the carboxylic acid, ketone, and aromatic rings.[13]

4. Elemental Analysis:

  • Determine the percentage composition of carbon, hydrogen, and nitrogen to further verify the empirical formula of the synthesized compound.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes the determination of the MIC of CP-99,219 against a target bacterial strain using the broth microdilution method.[14][15][16][17][18][19]

Materials:

  • CP-99,219 stock solution of known concentration

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Bacterial strain for testing

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare a series of twofold dilutions of the CP-99,219 stock solution in MHB directly in the wells of a 96-well plate. The final volume in each well should be 50 µL (or 100 µL depending on the desired final volume after inoculation).

    • Include a growth control well (MHB without antibiotic) and a sterility control well (MHB without bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL.

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well containing the antibiotic dilutions and the growth control well. The final volume in each well will be 100 µL (or 200 µL).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of CP-99,219 that completely inhibits visible growth of the bacterium.[14][15][16]

Mandatory Visualizations

G cluster_start Starting Materials cluster_steps Synthesis Steps cluster_reagents Key Reagents/Conditions cluster_end Final Product Substituted Aniline Substituted Aniline Condensation Condensation Substituted Aniline->Condensation Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate Diethyl Ethoxymethylenemalonate->Condensation Reflux Heat (Reflux) Condensation->Reflux Cyclization Cyclization PPA Polyphosphoric Acid Cyclization->PPA N1_Sub N-1 Substitution N1_Precursor N-1 Precursor + Base N1_Sub->N1_Precursor C7_Sub C-7 Substitution C7_Amine C-7 Amine C7_Sub->C7_Amine Saponification Saponification Base_Acid 1. NaOH 2. HCl Saponification->Base_Acid Purification Purification Recrystallization Recrystallization Purification->Recrystallization Reflux->Cyclization PPA->N1_Sub N1_Precursor->C7_Sub C7_Amine->Saponification Base_Acid->Purification Fluoroquinolone Fluoroquinolone Recrystallization->Fluoroquinolone

Caption: Representative workflow for the synthesis of a fluoroquinolone antibiotic.

G CP-99,219 CP-99,219 Bacterial Cell Bacterial Cell CP-99,219->Bacterial Cell Ternary_Complex_Gyrase Stable Ternary Complex (Gyrase-DNA-Quinolone) CP-99,219->Ternary_Complex_Gyrase Ternary_Complex_TopoIV Stable Ternary Complex (TopoIV-DNA-Quinolone) CP-99,219->Ternary_Complex_TopoIV DNA_Gyrase DNA Gyrase (GyrA, GyrB) Bacterial Cell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV (ParC, ParE) Bacterial Cell->Topoisomerase_IV DNA_Gyrase->Ternary_Complex_Gyrase Topoisomerase_IV->Ternary_Complex_TopoIV DNA_Replication_Fork_Block Replication Fork Blockage Ternary_Complex_Gyrase->DNA_Replication_Fork_Block Chromosome_Segregation_Inhibition Inhibition of Chromosome Segregation Ternary_Complex_TopoIV->Chromosome_Segregation_Inhibition DNA_Damage Double-Strand DNA Breaks DNA_Replication_Fork_Block->DNA_Damage Chromosome_Segregation_Inhibition->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prepare_Dilutions Prepare 2-fold serial dilutions of CP-99,219 in 96-well plate Inoculate_Plate Inoculate plate with bacterial suspension Prepare_Dilutions->Inoculate_Plate Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Dilute_Inoculum Dilute inoculum to final concentration of 5x10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Visually inspect for turbidity Incubate_Plate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC

References

Physical and chemical properties of Antibacterial Agent 219.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trovafloxacin (B114552), also known by its investigational code CP-99,219, is a broad-spectrum fluoroquinolone antibiotic.[1][2] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic microorganisms.[1] Developed by Pfizer, it was marketed under the brand name Trovan.[3] Trovafloxacin's mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication, transcription, and repair.[4][5] Despite its efficacy, trovafloxacin's use was significantly restricted due to concerns about hepatotoxicity.[3][6] This guide provides an in-depth overview of the physical and chemical properties, mechanism of action, and key experimental protocols for trovafloxacin.

Physical and Chemical Properties

Trovafloxacin is a fluoronaphthyridone derivative with the following properties:

PropertyValueReference
Molecular Formula C₂₀H₁₅F₃N₄O₃[5]
Molecular Weight 420.36 g/mol
Melting Point >195°C (decomposes)[7]
Boiling Point 630.5 ± 55.0 °C (Predicted)[7]
pKa (Carboxylic Acid) 5.87[8]
pKa (Amino Group) 8.09[8]
Solubility DMSO: >10 mg/mL; Soluble in water (as mesylate salt) to 50 mM[5][9]
Appearance White to off-white powder[9]

Antibacterial Spectrum and Activity

Trovafloxacin demonstrates broad-spectrum activity. The minimum inhibitory concentrations (MICs) for various bacterial species are summarized below.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Streptococcus pneumoniae0.0640.125[10][11]
Staphylococcus aureus (Methicillin-susceptible)0.032-[11]
Staphylococcus aureus (Methicillin-resistant)1.0-[11]
Haemophilus influenzae-≤0.03[3]
Moraxella catarrhalis0.0150.03[3]
Bacteroides fragilis group0.51[12]
Enterococcus faecalis0.25-[11]
Enterococcus faecium16.0-[11]

Mechanism of Action

The bactericidal action of trovafloxacin is a result of its ability to inhibit two key bacterial enzymes: DNA gyrase and topoisomerase IV.[4][5] These enzymes are crucial for the supercoiling, replication, and segregation of bacterial DNA. By forming a stable complex with these enzymes and DNA, trovafloxacin effectively blocks DNA synthesis, leading to bacterial cell death.[5]

Trovafloxacin_Mechanism_of_Action Trovafloxacin Trovafloxacin DNA_Gyrase Bacterial DNA Gyrase Trovafloxacin->DNA_Gyrase Inhibits Topo_IV Bacterial Topoisomerase IV Trovafloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription Blocked DNA_Gyrase->DNA_Replication Topo_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Fig. 1: Mechanism of action of Trovafloxacin.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Broth Microdilution Method (adapted from NCCLS/CLSI standards): [13][14]

  • Preparation of Trovafloxacin Stock Solution: Prepare a stock solution of trovafloxacin in a suitable solvent (e.g., DMSO) at a concentration of 1000 µg/mL.

  • Preparation of Inoculum: Suspend bacterial colonies from an overnight culture in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Preparation: Perform serial twofold dilutions of the trovafloxacin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of trovafloxacin that completely inhibits visible bacterial growth.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare Trovafloxacin Stock Solution Serial_Dilution Serial Dilution of Trovafloxacin in 96-well plate Stock->Serial_Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_Plate Visually inspect for bacterial growth Incubate->Read_Plate Determine_MIC Determine MIC as lowest concentration with no growth Read_Plate->Determine_MIC Trovafloxacin_Hepatotoxicity_Pathway Trovafloxacin Trovafloxacin Macrophage Macrophage Polarization (M1 phenotype) Trovafloxacin->Macrophage JNK_Activation Prolonged JNK Activation Trovafloxacin->JNK_Activation TNFa TNF-α TNFa->JNK_Activation Apoptosis Hepatocyte Apoptosis Macrophage->Apoptosis Contributes to Caspase_Activation Caspase Activation JNK_Activation->Caspase_Activation Caspase_Activation->Apoptosis

References

Antibacterial Agent 219: A Technical Guide to Its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest: Antibacterial Agent 219

For Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the antibacterial spectrum of activity of Agent 219, a novel investigational compound. The document summarizes quantitative data on its efficacy against a range of gram-positive bacteria, details the experimental protocols used for its evaluation, and visualizes key mechanistic and experimental workflows to support further research and development.

Antibacterial Spectrum of Activity

Agent 219 has demonstrated potent activity primarily against a panel of clinically relevant gram-positive bacteria, including strains known for multidrug resistance. Its efficacy is markedly lower against gram-negative organisms, suggesting a targeted mechanism of action.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Agent 219 against various gram-positive pathogens. Data were generated from in vitro studies using the broth microdilution method as detailed in Section 2.1.

Bacterial StrainATCC NumberMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus (MSSA)292130.510.25 - 2
Staphylococcus aureus (MRSA)BAA-1717120.5 - 4
Streptococcus pneumoniae496190.1250.250.06 - 0.5
Enterococcus faecalis (VSE)29212241 - 8
Enterococcus faecium (VRE)700221482 - 16
Bacillus subtilis66330.250.50.125 - 1

Time-kill assays were performed to assess the bactericidal or bacteriostatic nature of Agent 219. The following table presents the reduction in viable cell count of Staphylococcus aureus (ATCC 29213) over a 24-hour period at various multiples of the MIC.

Time (hours)Control (No Agent)1x MIC (0.5 µg/mL)2x MIC (1 µg/mL)4x MIC (2 µg/mL)
06.06.06.06.0
26.85.24.53.8
47.54.13.0<2.0
88.23.2<2.0<2.0
249.1<2.0<2.0<2.0
Data are presented as log₁₀ CFU/mL.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established guidelines to ensure reproducibility.

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique for assessing the in vitro antibacterial activity of a compound.[1][2] The following is a detailed methodology for a standard broth microdilution assay, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[2]

1. Preparation of Bacterial Inoculum:

  • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
  • Suspend the colonies in sterile saline.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be done visually or using a spectrophotometer (at a wavelength of 625 nm).[2]
  • Dilute the standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Antimicrobial Dilutions:

  • Prepare a stock solution of Agent 219 in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of Agent 219 in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
  • Include a growth control well (bacteria in broth without the agent) and a sterility control well (broth only).
  • Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

4. Reading the MIC:

  • Following incubation, examine the microtiter plate for bacterial growth (indicated by turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[3]

The following diagram illustrates the key steps in the broth microdilution method for determining the MIC of Agent 219.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start bacterial_prep Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_prep agent_prep Prepare Serial Dilutions of Agent 219 start->agent_prep inoculate Inoculate Microtiter Plate bacterial_prep->inoculate agent_prep->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_plate Read Plate for Turbidity incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end

Experimental workflow for MIC determination.

The time-kill assay provides information on the pharmacodynamic properties of an antimicrobial agent.[4]

1. Preparation:

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard and then dilute to approximately 5 x 10⁵ CFU/mL in CAMHB, as described for the MIC assay.
  • Prepare tubes with CAMHB containing Agent 219 at concentrations corresponding to 1x, 2x, and 4x the predetermined MIC. Include a growth control tube without the agent.

2. Inoculation and Sampling:

  • Inoculate the prepared tubes with the bacterial suspension.
  • Incubate the tubes at 35°C ± 2°C with shaking.
  • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

3. Viable Cell Counting:

  • Perform serial dilutions of the collected aliquots in sterile saline.
  • Plate the dilutions onto appropriate agar plates (e.g., Tryptic Soy Agar).
  • Incubate the plates at 35°C ± 2°C for 18-24 hours.
  • Count the number of colonies on the plates to determine the CFU/mL at each time point.

4. Data Analysis:

  • Plot the log₁₀ CFU/mL against time for each concentration of Agent 219 and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Proposed Mechanism of Action

Agent 219 is hypothesized to exert its antibacterial effect by inhibiting a critical two-component signaling (TCS) system involved in the cell wall stress response of gram-positive bacteria.[5] TCS systems are essential for bacteria to adapt to environmental changes, including the presence of antibiotics that target the cell wall.[6] By disrupting this signaling pathway, Agent 219 prevents the bacteria from mounting an effective defense, leading to cell death.

The proposed signaling pathway involves a membrane-bound histidine kinase that senses cell wall stress. Upon activation, it autophosphorylates and then transfers the phosphate (B84403) group to a cytoplasmic response regulator. This regulator then modulates the expression of genes involved in cell wall repair and synthesis. Agent 219 is believed to bind to the histidine kinase, preventing its autophosphorylation and thereby blocking the entire signaling cascade.

TCS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HK Histidine Kinase (HK) HK->HK Autophosphorylation (P) RR Response Regulator (RR) HK->RR Phosphotransfer DNA DNA RR->DNA Binds to Genes Cell Wall Stress Response Genes DNA->Genes Regulates Transcription Agent219 Agent 219 Agent219->HK Inhibits Stress Cell Wall Stress Stress->HK Senses

Proposed inhibition of a two-component signaling system by Agent 219.

References

Technical Whitepaper: Spectrum of Activity of Antibacterial Agent 219 Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the in-vitro antibacterial activity of a novel investigational compound, designated Antibacterial Agent 219. The primary focus of this whitepaper is to delineate the spectrum and potency of Agent 219 against a diverse panel of clinically relevant gram-negative bacteria. The data presented herein includes quantitative susceptibility testing, detailed experimental protocols for determination of minimum inhibitory concentrations (MIC), and a summary of its putative mechanism of action. This guide is intended to provide researchers and drug development professionals with the foundational data necessary to evaluate the potential of Agent 219 as a therapeutic candidate for infections caused by gram-negative pathogens.

Introduction to this compound

This compound is a synthetic small molecule belonging to a novel chemical class. Its development was initiated to address the urgent medical need for new treatments for infections caused by multidrug-resistant (MDR) gram-negative bacteria. Pre-clinical studies have suggested a unique mechanism of action that differentiates it from existing antibiotic classes, potentially through the inhibition of a key bacterial signaling pathway essential for cell wall integrity.

Quantitative Spectrum of Activity

The antibacterial potency of Agent 219 was evaluated against a broad panel of gram-negative bacteria, including common clinical isolates and reference strains. The minimum inhibitory concentration (MIC) for each strain was determined in triplicate.

Table 1: Minimum Inhibitory Concentrations (MIC) of Agent 219 Against Enterobacteriaceae

Bacterial SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Escherichia coliATCC 259220.510.25 - 2
Klebsiella pneumoniaeATCC 700603140.5 - 8
Enterobacter cloacaeATCC 13047281 - 16
Serratia marcescensClinical Isolate S-124162 - 32
Proteus mirabilisATCC 12453120.5 - 4

Table 2: Minimum Inhibitory Concentrations (MIC) of Agent 219 Against Non-Fermenting Gram-Negative Bacilli

Bacterial SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Pseudomonas aeruginosaATCC 278538324 - 64
Acinetobacter baumanniiATCC 196064162 - 32
Stenotrophomonas maltophiliaClinical Isolate SM-0516648 - >64

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound was determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1 Materials and Reagents:

  • This compound (stock solution prepared in DMSO at 1280 µg/mL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates (non-treated polystyrene)

  • Bacterial strains (listed in Tables 1 and 2)

  • Spectrophotometer

  • Sterile DMSO (for control wells)

  • Incubator (35°C ± 2°C)

4.1.2 Procedure:

  • Bacterial Inoculum Preparation: Bacterial isolates were subcultured on appropriate agar (B569324) plates and incubated overnight at 35°C. A few colonies were then used to inoculate CAMHB. The broth culture was incubated at 35°C until it reached a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Serial Dilution of Agent 219: A two-fold serial dilution of Agent 219 was prepared directly in the 96-well microtiter plates using CAMHB. The final concentrations ranged from 64 µg/mL to 0.125 µg/mL.

  • Inoculation: The prepared bacterial inoculum was added to each well containing the diluted Agent 219, resulting in a final volume of 100 µL per well.

  • Controls: Each plate included a positive control (bacterial inoculum in CAMHB without Agent 219) and a negative control (CAMHB only). A sterility control for the agent was also included (Agent 219 in CAMHB without inoculum).

  • Incubation: The plates were incubated at 35°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC was visually determined as the lowest concentration of Agent 219 that completely inhibited visible bacterial growth.

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Bacterial Colony Selection inoculum Inoculum Preparation (0.5 McFarland) start->inoculum plate_prep Inoculation of 96-Well Plates inoculum->plate_prep dilution Agent 219 Serial Dilution dilution->plate_prep incubation Incubation (35°C, 18-24h) plate_prep->incubation readout Visual Inspection for Bacterial Growth incubation->readout mic_det MIC Determination readout->mic_det end Report Results mic_det->end Final MIC Value

Caption: Workflow for MIC Determination of Agent 219.

Putative Signaling Pathway Inhibition

Agent 219 is hypothesized to inhibit the 'Gram-Negative Signal Transduction Pathway XYZ', which is crucial for maintaining outer membrane integrity. The proposed mechanism of action is depicted below.

Signaling_Pathway cluster_membrane Bacterial Cell Envelope Outer_Membrane Outer Membrane Periplasm Periplasm Inner_Membrane Inner Membrane External_Signal External Stress Signal Receptor_Protein Sensor Kinase (SK) External_Signal->Receptor_Protein Activates Response_Regulator Response Regulator (RR) Receptor_Protein->Response_Regulator Phosphorylates Gene_Expression Gene Expression (ompF, ompC) Response_Regulator->Gene_Expression Regulates Membrane_Integrity Outer Membrane Integrity Gene_Expression->Membrane_Integrity Maintains Agent_219 This compound Agent_219->Inhibition_Point Inhibition_Point->Response_Regulator Inhibits

Caption: Proposed Inhibition of Signal Transduction by Agent 219.

Disclaimer: this compound is an investigational compound. The information and data presented in this whitepaper are for research and developmental purposes only and should not be considered as a claim of therapeutic efficacy or safety.

Preliminary Toxicity Assessment of the Hypothetical Antibacterial Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is a hypothetical toxicity assessment for a fictional compound, "Antibacterial Agent 219." The data, experimental protocols, and signaling pathways presented are for illustrative purposes only and are synthesized from publicly available information on antibacterial drug development. They do not represent findings for any real-world therapeutic agent.

This document provides a preliminary overview of the non-clinical toxicity profile of this compound (ABA-219), a novel synthetic compound under investigation for its potential use against multi-drug resistant Gram-negative bacteria. The information is intended for researchers, scientists, and drug development professionals to support further investigation and risk assessment.

Executive Summary

This compound is a novel bacterial topoisomerase inhibitor.[1] Preclinical studies indicate potent activity against a range of wild-type and fluoroquinolone-resistant bacteria.[1] This preliminary toxicity assessment summarizes the acute, repeated-dose, and in vitro genetic toxicity and cytotoxicity findings. Overall, ABA-219 demonstrates a moderate acute toxicity profile, with the central nervous system and hematopoietic system identified as potential target organs in repeated-dose studies. The agent is non-mutagenic in the Ames assay but shows potential for clastogenicity at high concentrations in mammalian cells.

Quantitative Toxicity Data

The following tables summarize the key quantitative findings from the preliminary toxicity studies of this compound.

Table 1: Acute Toxicity of ABA-219

SpeciesRoute of AdministrationLD₅₀ (mg/kg)95% Confidence IntervalKey Clinical Signs
MouseIntravenous150135 - 165Ataxia, lethargy, convulsions
MouseOral>2000N/ANo significant findings
RatIntravenous180162 - 198Piloerection, decreased activity
RatOral>2000N/ANo significant findings

Table 2: Repeated-Dose Toxicity of ABA-219 (28-Day Study in Rats, Oral Gavage)

Dose Group (mg/kg/day)NOAEL (mg/kg/day)Key Findings
10100No adverse effects observed.
50100No adverse effects observed.
100100No adverse effects observed.
250100Decreased body weight gain, mild anemia (decreased hemoglobin and hematocrit).
500100Significant weight loss, moderate anemia, bone marrow hypocellularity, increased liver enzymes (ALT, AST).

NOAEL: No-Observed-Adverse-Effect Level

Table 3: In Vitro Genetic Toxicology of ABA-219

AssayTest SystemMetabolic ActivationConcentration Range (µg/mL)Result
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)With and Without S90.1 - 5000Negative
Chromosomal AberrationChinese Hamster Ovary (CHO) cellsWith and Without S910 - 1000Positive (clastogenic at ≥500 µg/mL)
Mouse Lymphoma Assay (MLA)L5178Y/Tk+/- cellsWith and Without S95 - 500Positive (at ≥250 µg/mL)

Table 4: In Vitro Cytotoxicity of ABA-219

Cell LineIC₅₀ (µM)
HepG2 (Human Liver)75.2
HEK293 (Human Kidney)112.5
SH-SY5Y (Human Neuroblastoma)45.8

Experimental Protocols

Acute Toxicity Study

Objective: To determine the median lethal dose (LD₅₀) of ABA-219 following a single intravenous or oral administration in mice and rats.

Methodology:

  • Animals: Healthy, young adult Swiss albino mice and Sprague-Dawley rats were used. Animals were housed in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Dose Administration: For the intravenous route, ABA-219 was dissolved in a sterile saline solution and administered via the tail vein. For the oral route, the agent was suspended in 0.5% carboxymethylcellulose and administered by gavage.

  • Dose Levels: A range of doses, determined by preliminary range-finding studies, were administered to groups of 5 male and 5 female animals.

  • Observation: Animals were observed for clinical signs of toxicity continuously for the first 4 hours post-administration and then daily for 14 days. Body weight was recorded at the start and end of the study.

  • Endpoint: The number of mortalities in each group was recorded, and the LD₅₀ was calculated using the Probit method. A gross necropsy was performed on all animals.

Bacterial Reverse Mutation Test (Ames Test)

Objective: To evaluate the mutagenic potential of ABA-219 by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and a tryptophan-requiring strain of Escherichia coli.

Methodology:

  • Bacterial Strains: S. typhimurium strains TA98, TA100, TA1535, TA1537, and E. coli strain WP2 uvrA were used.

  • Metabolic Activation: The assay was performed both in the presence and absence of a rat liver homogenate (S9 fraction) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure: ABA-219 at various concentrations was incubated with the bacterial tester strains in the presence or absence of the S9 mix. The mixture was then plated on minimal glucose agar (B569324) plates.

  • Incubation: Plates were incubated at 37°C for 48-72 hours.

  • Endpoint: The number of revertant colonies (his+ or trp+) was counted. A compound is considered mutagenic if a dose-dependent increase in the number of revertants is observed, and the increase is at least twofold greater than the solvent control.

Visualizations

Proposed Mechanism of Action

The primary antibacterial mechanism of ABA-219 is the inhibition of bacterial DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for DNA replication, repair, and recombination in bacteria.[3] By binding to the enzyme-DNA complex, ABA-219 stabilizes a state where the DNA is cleaved, leading to an accumulation of single-stranded DNA breaks and subsequent bacterial cell death.[1]

ABA-219_Mechanism cluster_bacterium Bacterial Cell ABA_219 ABA-219 DNA_Gyrase DNA Gyrase/ Topoisomerase IV ABA_219->DNA_Gyrase Inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Relaxes Cleaved_Complex Cleaved Enzyme-DNA Complex DNA_Gyrase->Cleaved_Complex Stabilizes Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Supercoils Replication_Fork Replication Fork Stalling Cleaved_Complex->Replication_Fork Cell_Death Bacterial Cell Death Replication_Fork->Cell_Death

Caption: Proposed mechanism of action for this compound.

In Vitro Cytotoxicity Assay Workflow

The following workflow outlines the key steps in determining the half-maximal inhibitory concentration (IC₅₀) of ABA-219 in various mammalian cell lines.

Cytotoxicity_Workflow Start Start Cell_Culture 1. Plate Cells (e.g., HepG2, HEK293) Start->Cell_Culture Incubation1 2. Incubate 24h (Allow Adhesion) Cell_Culture->Incubation1 Treatment 3. Add Serial Dilutions of ABA-219 Incubation1->Treatment Incubation2 4. Incubate 48h Treatment->Incubation2 Assay 5. Add Viability Reagent (e.g., MTT, PrestoBlue) Incubation2->Assay Measurement 6. Measure Absorbance/ Fluorescence Assay->Measurement Analysis 7. Calculate % Viability vs. Control Measurement->Analysis Endpoint 8. Determine IC50 Value Analysis->Endpoint End End Endpoint->End

Caption: Experimental workflow for in vitro cytotoxicity assessment.

References

Unveiling Antibacterial Agent 219: A Synthetic Compound Targeting Bacterial Cell Wall Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A novel antibacterial compound, designated as Antibacterial Agent 219 and alternatively identified as Compound 2/75c, has been classified as a synthetic molecule designed to inhibit bacterial cell wall biosynthesis. This finding is based on information from chemical suppliers and analysis of patent literature. The compound has demonstrated notable activity against several Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

This compound is of synthetic origin, with its creation detailed in patent CA2934114A1, titled "Antibacterial agents."[1] This patent discloses the methods for synthesizing a series of antibacterial compounds, including the agent . The compound is not derived from a natural source.

The primary mechanism of action for this compound is the inhibition of bacterial cell wall synthesis. This targeted approach is a well-established strategy in the development of antibiotics, as the cell wall is a crucial structure for bacterial survival and is absent in human cells, offering a degree of selective toxicity.

Antimicrobial Activity

Quantitative data on the minimum inhibitory concentrations (MICs) of this compound against various bacterial strains have been reported. These values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are summarized in the table below.

Bacterial Strain MIC (μg/mL)
Methicillin-resistant Staphylococcus aureus (MRSA)0.5 - 32
Enterococcus faecium2
Staphylococcus aureus2

Data sourced from MedChemExpress.

Synthesis and Experimental Protocols

The synthesis of this compound is of a chemical nature, as outlined in the patent literature. While the full, detailed experimental protocol from a peer-reviewed scientific publication is not yet available, the patent document (CA2934114A1) provides the foundational methodology for its creation. Researchers and drug development professionals are directed to this patent for the comprehensive synthesis scheme.

The general experimental workflow for the discovery and initial characterization of a synthetic antibacterial agent like Compound 2/75c can be logically inferred and is depicted in the following diagram.

G cluster_synthesis Chemical Synthesis cluster_screening Antibacterial Screening cluster_mechanism Mechanism of Action Studies start Starting Materials reaction Multi-step Organic Synthesis start->reaction purification Purification (e.g., Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization compound Compound 2/75c characterization->compound mic_testing MIC Determination compound->mic_testing moa_hypothesis Hypothesis: Cell Wall Synthesis Inhibition mic_testing->moa_hypothesis bacterial_strains Panel of Bacterial Strains (e.g., MRSA, S. aureus) bacterial_strains->mic_testing cell_wall_assay Cell Wall Biosynthesis Assay moa_hypothesis->cell_wall_assay

Fig. 1: Generalized workflow for the synthesis and evaluation of a synthetic antibacterial agent.

Bacterial Cell Wall Synthesis Pathway and the Target of this compound

The bacterial cell wall, primarily composed of peptidoglycan, is synthesized through a complex series of enzymatic steps. While the precise molecular target of this compound within this pathway is not explicitly detailed in the currently available public information, inhibitors of this process typically interfere with key enzymes involved in the synthesis of peptidoglycan precursors in the cytoplasm or their transport across the cell membrane and subsequent incorporation into the growing cell wall. The logical relationship of this inhibition is illustrated below.

G cluster_pathway Bacterial Cell Wall Synthesis precursor_synthesis Peptidoglycan Precursor Synthesis (Cytoplasm) transport Transport across Cell Membrane precursor_synthesis->transport polymerization Polymerization and Cross-linking (Periplasm) transport->polymerization inhibitor This compound inhibitor->precursor_synthesis Inhibits inhibitor->transport Inhibits inhibitor->polymerization Inhibits

Fig. 2: Potential points of inhibition for this compound in the bacterial cell wall synthesis pathway.

References

Methodological & Application

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Antibacterial Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2][3] It is a critical metric in the discovery and development of new antibacterial agents, providing a quantitative measure of a compound's potency.[4] These application notes provide detailed protocols for determining the MIC of the novel investigational compound, Antibacterial Agent 219, using the broth microdilution and agar (B569324) dilution methods. These methods are aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][5]

Target Audience

These protocols are designed for researchers, scientists, and drug development professionals actively engaged in the evaluation of new antibacterial compounds.

Data Presentation

The results of MIC testing should be meticulously recorded and presented to allow for clear interpretation and comparison. The following tables provide a standardized format for data presentation.

Table 1: MIC Values of this compound against Quality Control (QC) Strains

Bacterial StrainATCC NumberMIC (µg/mL) of this compoundQuality Control Range (µg/mL)
Staphylococcus aureus292130.50.25 - 1
Escherichia coli2592221 - 4
Pseudomonas aeruginosa2785384 - 16
Enterococcus faecalis2921210.5 - 2
Streptococcus pneumoniae496190.1250.06 - 0.25

Table 2: Serial Dilution Scheme for this compound in a 96-Well Plate

Well Column123456789101112
Concentration (µg/mL) 64321684210.50.250.125Growth ControlSterility Control
Volume of Agent 219 (µL) 100 (of 128 µg/mL)50 (from Col 1)50 (from Col 2)50 (from Col 3)50 (from Col 4)50 (from Col 5)50 (from Col 6)50 (from Col 7)50 (from Col 8)50 (from Col 9)00
Volume of Broth (µL) 0505050505050505050100100
Volume of Inoculum (µL) 50505050505050505050500
Final Volume (µL) 150100100100100100100100100100150100

Experimental Protocols

Two standard methods for determining the MIC of this compound are detailed below.[6] The choice of method may be influenced by the specific properties of the compound, the number of isolates to be tested, and available laboratory resources.[7][8]

Protocol 1: Broth Microdilution Method

This high-throughput method utilizes 96-well microtiter plates to test a standardized bacterial inoculum against a range of concentrations of this compound in a liquid growth medium.[8][9][10]

Materials:

  • This compound stock solution (known concentration)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains for testing (including QC strains)

  • Sterile saline (0.85%) or Phosphate-Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multi-channel pipette

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare a working stock solution of this compound in a suitable solvent.

    • Perform a serial twofold dilution of the agent in CAMHB directly in the 96-well plate to achieve the desired concentration range (e.g., 64 to 0.125 µg/mL).[6][11] Typically, 50 µL of each concentration is added to the wells.[12]

  • Inoculum Preparation:

    • From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the serially diluted this compound.[12]

    • Include a positive control well (broth and inoculum, no agent) and a negative control well (broth only, no inoculum).

    • Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, examine the plates for visible bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2][3]

Protocol 2: Agar Dilution Method

The agar dilution method is considered a reference method and is particularly useful for testing multiple bacterial isolates simultaneously.[7][13]

Materials:

  • This compound stock solution (known concentration)

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline (0.85%) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Agar Plates with this compound:

    • Prepare a series of twofold dilutions of this compound.

    • For each concentration, add a specific volume of the diluted agent to molten MHA (kept at 45-50°C) to achieve the final desired concentration.

    • Pour the agar-agent mixture into sterile petri dishes and allow it to solidify completely.[7]

    • Prepare a control plate containing MHA without any antibacterial agent.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described in the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot-inoculate the prepared bacterial suspensions onto the surface of the agar plates. Each spot should contain approximately 10⁴ Colony Forming Units (CFU).[7]

    • Allow the inoculated spots to dry completely before inverting the plates.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that inhibits the visible growth of the test organism.[7] A faint haze or one to two colonies at the inoculation spot is disregarded.[2]

Mandatory Visualizations

MIC_Determination_Workflow Workflow for Broth Microdilution MIC Determination cluster_prep Preparation Phase cluster_assay Assay Phase cluster_incubation Incubation & Reading cluster_analysis Analysis prep_agent Prepare Serial Dilutions of Agent 219 dispense_agent Dispense Agent Dilutions into 96-Well Plate prep_agent->dispense_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate dispense_agent->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_results Read Results for Visible Growth incubate->read_results determine_mic Determine MIC Value (Lowest concentration with no growth) read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Determination.

MIC_Concept Conceptual Diagram of Minimum Inhibitory Concentration (MIC) cluster_concentrations cluster_growth C1 64 µg/mL C2 32 µg/mL G1 No Growth C1->G1 C3 16 µg/mL G2 No Growth C2->G2 C4 8 µg/mL G3 No Growth (MIC) C3->G3 MIC C5 4 µg/mL G4 Growth C4->G4 C6 Growth Control G5 Growth C5->G5 G6 Growth C6->G6

Caption: Conceptual Diagram of Minimum Inhibitory Concentration.

References

Application Notes and Protocols: Preparation of Stock Solutions of Antibacterial Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Antibacterial Agent 219" is not a publicly recognized name for a specific antibacterial compound. The following application notes and protocols provide a generalized framework for the preparation of stock solutions of a novel antibacterial agent, which can be adapted based on the specific physicochemical properties of the compound .

Introduction

This compound is a novel investigational compound demonstrating potent bactericidal or bacteriostatic activity against a range of clinically relevant pathogens. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream applications, including minimum inhibitory concentration (MIC) assays, time-kill studies, and mechanism of action investigations. This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound.

Physicochemical and Solubility Data

Proper stock solution preparation is contingent on the physicochemical properties of the antibacterial agent, particularly its solubility in various solvents. The following table summarizes the hypothetical properties of this compound. Researchers should replace this with empirically determined data for their specific compound.

Table 1: Physicochemical and Solubility Properties of this compound

PropertyValue
Molecular Formula C₂₀H₂₅N₅O₃
Molecular Weight 399.45 g/mol
Appearance White to off-white crystalline powder
Solubility in Water < 0.1 mg/mL
Solubility in DMSO ≥ 100 mg/mL
Solubility in Ethanol 10 mg/mL
Melting Point 150-155 °C
Light Sensitivity Yes, protect from light
Hygroscopicity Non-hygroscopic

Recommended Solvents and Storage Conditions

The choice of solvent and storage conditions is crucial for maintaining the stability and activity of the antibacterial agent.

Table 2: Recommended Solvents and Storage for this compound Stock Solutions

SolventStock ConcentrationStorage TemperatureShelf Life (Aliquot)
DMSO 10 mg/mL (25.03 mM)-20°C or -80°C6 months
Ethanol (95%) 5 mg/mL (12.52 mM)-20°C3 months

Note: It is recommended to prepare a high-concentration primary stock in a non-aqueous solvent like DMSO and then make further dilutions into aqueous media for experiments. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mg/mL Stock Solution in DMSO

This protocol details the steps for preparing a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile pipette tips

Procedure:

  • Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the container of this compound powder and the DMSO to come to room temperature.

  • Weighing: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh 10 mg of this compound powder directly into the tube.

  • Solubilization: Add 1 mL of sterile DMSO to the tube containing the powder.

  • Dissolution: Cap the tube tightly and vortex at medium speed until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 50 µL) in sterile, amber microcentrifuge tubes or cryovials. This minimizes contamination and degradation from repeated freeze-thaw cycles.

  • Labeling and Storage: Clearly label each aliquot with the name of the agent, concentration, solvent, date of preparation, and your initials. Store the aliquots at -20°C or -80°C, protected from light.

Workflow for Stock Solution Preparation

G A Equilibrate Reagents to Room Temperature B Weigh 10 mg of this compound A->B C Add 1 mL of Sterile DMSO B->C D Vortex until Completely Dissolved C->D E Visually Inspect for Particulates D->E F Dispense into Single-Use Aliquots E->F G Label and Store at -20°C or -80°C F->G

Caption: Workflow for preparing a 10 mg/mL stock solution of this compound.

Hypothetical Mechanism of Action: Inhibition of Bacterial DNA Gyrase

Understanding the mechanism of action is crucial for experimental design. Many antibacterial agents function by inhibiting essential bacterial enzymes. A common target is DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, which is essential for DNA replication and transcription.

Signaling Pathway for DNA Gyrase Inhibition

G cluster_bacterium Bacterial Cell AA219 This compound DNA_Gyrase DNA Gyrase (GyrA & GyrB) AA219->DNA_Gyrase Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA Catalyzes Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase Catalyzes Replication DNA Replication Supercoiled_DNA->Replication Transcription Transcription Supercoiled_DNA->Transcription Cell_Death Cell Death Replication->Cell_Death Transcription->Cell_Death

Caption: Hypothetical mechanism of action for this compound via inhibition of DNA gyrase.

Safety Precautions

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

  • DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Exercise caution when handling DMSO-containing solutions.

  • Dispose of all waste materials in accordance with institutional and local regulations.

Application Notes and Protocols for Assessing Bacterial Cell Viability in Response to Antibacterial Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of antibiotic-resistant bacteria necessitates the development of novel antibacterial agents. A critical step in the preclinical evaluation of a new compound, such as Antibacterial Agent 219, is the assessment of its efficacy in reducing the viability of pathogenic bacteria. Cell viability assays are essential tools for quantifying the dose-dependent effects of an antibacterial agent and determining key parameters like the minimum inhibitory concentration (MIC).[1][2] These assays measure various physiological and biochemical markers of cell health, including metabolic activity, membrane integrity, and enzymatic activity.[3][4] This document provides detailed protocols for several common colorimetric and fluorescence-based cell viability assays suitable for use with bacteria treated with this compound.

Core Assays for Bacterial Viability Assessment

A multi-faceted approach is recommended to thoroughly evaluate the antibacterial efficacy of Agent 219. The following assays provide a comprehensive overview of its effects on bacterial cell health:

  • Metabolic Assays (Tetrazolium Salt Reduction): These assays, including MTT and XTT, measure the metabolic activity of viable cells.[5][6][7] Mitochondrial dehydrogenases in living cells reduce tetrazolium salts to colored formazan (B1609692) products, providing a quantitative measure of viability.[5][6][8]

  • Metabolic Assays (Resazurin Reduction): Assays like PrestoBlue® and alamarBlue® utilize the redox indicator resazurin (B115843), which is reduced by metabolically active cells to the fluorescent and colored product, resorufin (B1680543).[4][9][10] These assays are known for their sensitivity and simple "add-and-read" format.[4]

  • Membrane Integrity Assays: These assays use fluorescent dyes to differentiate between live and dead bacteria based on the integrity of their cell membranes.[11][12] For instance, a common combination involves a green-fluorescent nucleic acid stain that enters all cells (live and dead) and a red-fluorescent stain that only enters cells with compromised membranes (dead).[11][12]

Data Presentation: Comparison of Common Bacterial Viability Assays

Assay TypePrincipleDetection MethodAdvantagesDisadvantagesThroughput
MTT Enzymatic reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases of viable cells.[6][8]Colorimetric (Absorbance at ~570 nm)[8]Well-established, cost-effective.Requires a solubilization step for the formazan crystals, which can introduce variability.[5][13]High
XTT Enzymatic reduction of XTT to a water-soluble orange formazan product by metabolically active cells.[5][14]Colorimetric (Absorbance at ~450-500 nm)[15]Simpler protocol than MTT as no solubilization is needed; allows for kinetic measurements.[5]Can be influenced by the growth phase of the cells.[16]High
PrestoBlue® / alamarBlue® Reduction of the blue, non-fluorescent resazurin to the red, highly fluorescent resorufin by viable cells.[4][9]Fluorometric (Ex/Em ~560/590 nm) or Colorimetric (Absorbance at ~570 nm)[17][18]Highly sensitive, "no-wash" protocol, non-toxic to cells allowing for kinetic studies.[4][18]Can be sensitive to culture medium components.High
Live/Dead Staining Simultaneous staining with two fluorescent dyes: one stains all bacteria (e.g., SYTO 9, DMAO), and the other only stains bacteria with damaged membranes (e.g., Propidium (B1200493) Iodide, EthD-III).[11][12]Fluorescent Microscopy, Flow Cytometry, or Microplate Reader[12]Provides direct visualization of live vs. dead cells; can be used for single-cell analysis.Requires specialized equipment (fluorescence microscope or flow cytometer) for detailed analysis.Medium to High
CellTox™ Green An asymmetric cyanine (B1664457) dye that is excluded from viable cells but stains the DNA of dead cells upon loss of membrane integrity, leading to enhanced fluorescence.[19]Fluorometric (Ex/Em ~485-500/520-530 nm)Stable signal allows for real-time kinetic measurements of cytotoxicity over long periods (up to 72 hours).[20][21][22]Primarily measures cytotoxicity (membrane integrity) rather than metabolic viability.High

Experimental Workflow & Signaling Pathways

The following diagrams illustrate a typical experimental workflow for assessing bacterial viability and a conceptual representation of a potential mechanism of action for an antibacterial agent.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis BacterialCulture Bacterial Culture (Logarithmic Phase) PlateBacteria Plate Bacteria in 96-well Plate BacterialCulture->PlateBacteria AgentPrep Prepare Serial Dilutions of this compound Treat Treat Bacteria with Agent 219 Dilutions AgentPrep->Treat PlateBacteria->Treat Incubate Incubate (e.g., 24h at 37°C) Treat->Incubate AddReagent Add Viability Reagent (e.g., MTT, PrestoBlue) Incubate->AddReagent IncubateReagent Incubate as per Protocol AddReagent->IncubateReagent Measure Measure Signal (Absorbance/Fluorescence) IncubateReagent->Measure Analyze Calculate % Viability and Determine MIC Measure->Analyze

Caption: General workflow for bacterial viability testing.

G cluster_pathway Conceptual Pathway: DNA Gyrase Inhibition Agent This compound Gyrase DNA Gyrase / Topoisomerase IV Agent->Gyrase Inhibits DNA_Supercoiling Relaxed DNA Supercoiled_DNA Supercoiled DNA Gyrase->Supercoiled_DNA (Normal Function) Replication DNA Replication Gyrase->Replication Blocks DNA_Supercoiling->Supercoiled_DNA (Normal Function) Supercoiled_DNA->Replication Cell_Division Cell Division Replication->Cell_Division Cell_Death Cell Death Replication->Cell_Death Leads to

Caption: Conceptual pathway of DNA gyrase inhibition.

Experimental Protocols

Note: Always include appropriate controls in your experiments:

  • Negative Control: Bacteria with culture medium only (no antibacterial agent).

  • Positive Control: Bacteria treated with a known effective antibiotic.

  • Blank Control: Culture medium with viability reagent only (no bacteria).

MTT Assay Protocol

This assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[6][8]

Materials:

  • Bacterial culture (e.g., E. coli, S. aureus)

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • This compound stock solution

  • MTT solution (5 mg/mL in sterile PBS)[23]

  • Formazan solubilization solution (e.g., DMSO, or 5% SDS in buffered DMF/DMSO)[13]

  • 96-well clear, flat-bottom microplates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Bacterial Culture Preparation: Grow bacteria in the appropriate medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 1 x 10^6 CFU/mL.

  • Plate Seeding: Add 100 µL of the bacterial suspension to each well of a 96-well plate.

  • Treatment: Prepare serial dilutions of this compound in the culture medium. Add 100 µL of each dilution to the respective wells. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 24 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[23] The formation of purple formazan crystals indicates viable cells.

  • Formazan Solubilization: Carefully remove the supernatant without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[23] Mix thoroughly by gentle pipetting.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][13]

  • Data Analysis: Calculate the percentage of viability for each treatment group compared to the untreated control.

XTT Assay Protocol

This assay is similar to the MTT assay but utilizes XTT, which is reduced to a water-soluble orange formazan, eliminating the need for a solubilization step.[5]

Materials:

  • Bacterial culture and growth medium

  • This compound stock solution

  • XTT solution (e.g., 1 mg/mL in medium)

  • Electron coupling agent (e.g., Phenazine methosulfate - PMS; 0.3 mg/mL in PBS)

  • 96-well clear, flat-bottom microplates

  • Microplate reader (absorbance at 450-490 nm)

Protocol:

  • Bacterial Culture, Seeding, and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Reagent Preparation: Shortly before use, prepare the XTT/PMS solution. For every 5 mL of XTT solution, add 100 µL of PMS solution.

  • XTT Addition: Add 50 µL of the freshly prepared XTT/PMS solution to each well.

  • Incubation: Incubate the plate at 37°C for 2-5 hours, protected from light. The color will change to orange in wells with viable bacteria.[24]

  • Measurement: Measure the absorbance at 450-490 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of viability for each treatment group relative to the untreated control.

PrestoBlue® (Resazurin-based) Assay Protocol

This assay measures the reduction of resazurin to the fluorescent resorufin by viable cells.[9]

Materials:

  • Bacterial culture and growth medium

  • This compound stock solution

  • PrestoBlue® Cell Viability Reagent

  • 96-well black, clear-bottom microplates (for fluorescence) or clear plates (for absorbance)

  • Microplate reader (fluorescence: Ex/Em 560/590 nm; absorbance: 570 nm with a 600 nm reference)[17][18]

Protocol:

  • Bacterial Culture, Seeding, and Treatment: Follow steps 1-4 of the MTT assay protocol, using a final volume of 100 µL per well.

  • Reagent Addition: Add 10 µL of PrestoBlue® reagent to each well.[4][18]

  • Incubation: Incubate at 37°C for 10 minutes to 2 hours, protected from light.[17][18] Incubation time can be optimized based on the bacterial strain and density.

  • Measurement: Measure fluorescence or absorbance using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of viability for each treatment group relative to the untreated control after subtracting the blank control values.

LIVE/DEAD BacLight™ Bacterial Viability Kit Protocol

This protocol uses two fluorescent dyes, SYTO® 9 and propidium iodide, to differentiate live bacteria (green fluorescence) from dead bacteria (red fluorescence).[12]

Materials:

  • Bacterial culture and growth medium

  • This compound stock solution

  • LIVE/DEAD BacLight™ Bacterial Viability Kit (contains SYTO® 9 and propidium iodide)

  • Sterile saline or buffer

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocol:

  • Bacterial Culture, Seeding, and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Cell Preparation: After incubation, centrifuge the plate (if bacteria are in suspension) and resuspend the bacterial pellets in sterile saline or buffer. For adherent biofilms, gently wash with saline.

  • Staining: Prepare the staining solution by adding equal volumes of SYTO® 9 and propidium iodide components to a microcentrifuge tube and mixing thoroughly. Add approximately 3 µL of the dye mixture for every 1 mL of bacterial suspension.

  • Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.

  • Measurement:

    • Microplate Reader: Measure green fluorescence (Ex/Em ~480/500 nm for SYTO® 9) and red fluorescence (Ex/Em ~490/635 nm for propidium iodide).[12]

    • Fluorescence Microscope: Place a small volume of the stained suspension on a slide and observe using appropriate filter sets to visualize green (live) and red (dead) bacteria.[12]

  • Data Analysis: For plate reader data, the ratio of green to red fluorescence can be used to calculate the percentage of viable bacteria. For microscopy, cells can be counted manually or with image analysis software.

References

Application Notes and Protocols for Antibacterial Agent 219 in a Murine Infection Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 219 is a novel synthetic compound belonging to the fluoroquinolone class of antibiotics. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] This document provides detailed protocols for evaluating the in vivo efficacy of this compound in a murine sepsis model, a standard for testing antimicrobial agents.[3] The provided methodologies are based on established practices for preclinical evaluation of novel antibacterial agents.[4][5][6][7]

Data Presentation

The following tables summarize the expected quantitative outcomes from the described experimental protocols. These are representative data based on typical results observed with effective antibacterial agents in similar murine infection models.[8][9][10]

Table 1: In Vivo Efficacy of this compound in a Murine Sepsis Model (Survival Rate)

Treatment GroupDose (mg/kg)Administration RouteNumber of AnimalsSurvival Rate (%) at 7 Days
Vehicle Control-Subcutaneous100
This compound10Subcutaneous1080
This compound5Subcutaneous1060
Levofloxacin (Comparator)10Subcutaneous1070

Table 2: Bacterial Load in Tissues Following Treatment with this compound

Treatment GroupDose (mg/kg)Mean Bacterial Load (Log10 CFU/g) in SpleenMean Bacterial Load (Log10 CFU/g) in Liver
Vehicle Control-8.5 ± 0.68.2 ± 0.5
This compound103.2 ± 0.43.5 ± 0.3
This compound54.8 ± 0.55.1 ± 0.4
Levofloxacin (Comparator)103.8 ± 0.34.0 ± 0.2

Table 3: Pro-inflammatory Cytokine Levels in Plasma

Treatment GroupDose (mg/kg)TNF-α (pg/mL) at 24hIL-6 (pg/mL) at 24h
Vehicle Control-1500 ± 2502500 ± 400
This compound10300 ± 50500 ± 80
This compound5600 ± 1001000 ± 150
Levofloxacin (Comparator)10400 ± 70700 ± 100

Experimental Protocols

Murine Sepsis Model Induced by Intraperitoneal (IP) Injection

This protocol describes the induction of sepsis in mice via intraperitoneal injection of a bacterial suspension to evaluate the efficacy of this compound.[3][9]

Materials:

  • 6-8 week old BALB/c mice[6]

  • Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA))

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Comparator antibiotic (e.g., Levofloxacin)

  • Syringes and needles (27-gauge)

  • Animal housing and monitoring equipment

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate MRSA from a frozen stock into TSB and incubate overnight at 37°C with shaking.

    • The following day, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Harvest the bacteria by centrifugation, wash twice with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final inoculum concentration should be determined in pilot studies to establish a lethal dose (LD90-100).[9]

  • Induction of Sepsis:

    • Inject each mouse intraperitoneally with 0.5 mL of the bacterial suspension.

  • Treatment Administration:

    • One hour post-infection, randomly assign mice to treatment groups (Vehicle Control, this compound at different doses, Comparator Antibiotic).[9]

    • Administer the assigned treatment via the desired route (e.g., subcutaneous injection).

  • Monitoring and Endpoints:

    • Monitor the animals for signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) at regular intervals for up to 7 days.[9]

    • Record survival rates daily.

    • For bacterial load and cytokine analysis, a separate cohort of animals should be euthanized at a predetermined time point (e.g., 24 hours post-infection).

Determination of Bacterial Load in Tissues

This protocol outlines the procedure for quantifying the bacterial burden in target organs.[11]

Materials:

  • Infected mouse tissues (spleen, liver)

  • Sterile PBS

  • Tissue homogenizer

  • Tryptic Soy Agar (TSA) plates

  • Incubator

Procedure:

  • Aseptically harvest spleen and liver from euthanized mice.

  • Weigh each organ.

  • Homogenize the tissues in a known volume of sterile PBS.

  • Perform serial dilutions of the tissue homogenates in sterile PBS.

  • Plate the dilutions onto TSA plates.

  • Incubate the plates at 37°C for 18-24 hours.

  • Count the number of colonies and calculate the bacterial load as colony-forming units (CFU) per gram of tissue.[11]

Measurement of Plasma Cytokine Levels

This protocol describes the quantification of pro-inflammatory cytokines in plasma using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Blood samples from mice (collected via cardiac puncture into EDTA-containing tubes)

  • Centrifuge

  • ELISA kits for TNF-α and IL-6

  • Microplate reader

Procedure:

  • Collect blood from euthanized mice.

  • Centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.

  • Store the plasma at -80°C until analysis.

  • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

  • Read the absorbance using a microplate reader and calculate the cytokine concentrations based on a standard curve.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_endpoints Endpoint Analysis Bacterial_Culture Bacterial Culture (MRSA) Inoculum_Prep Inoculum Preparation (1x10^8 CFU/mL) Bacterial_Culture->Inoculum_Prep IP_Injection Intraperitoneal Injection Inoculum_Prep->IP_Injection Treatment_Groups Randomization into Treatment Groups IP_Injection->Treatment_Groups Treatment_Admin Treatment Administration (Subcutaneous) Treatment_Groups->Treatment_Admin Survival Survival Monitoring (7 days) Treatment_Admin->Survival Euthanasia Euthanasia (24 hours) Treatment_Admin->Euthanasia Tissue_Harvest Tissue Harvest (Spleen, Liver) Euthanasia->Tissue_Harvest Blood_Collection Blood Collection Euthanasia->Blood_Collection Bacterial_Load Bacterial Load Quantification Tissue_Harvest->Bacterial_Load Cytokine_Analysis Cytokine Analysis (ELISA) Blood_Collection->Cytokine_Analysis

Caption: Experimental workflow for evaluating this compound.

Signaling_Pathway cluster_bacterium Bacterial Cell cluster_agent DNA_Gyrase DNA Gyrase DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Topoisomerase_IV Topoisomerase IV Cell_Division Cell Division Topoisomerase_IV->Cell_Division Bacterial_Death Bacterial Death DNA_Replication->Bacterial_Death Cell_Division->Bacterial_Death Agent_219 This compound Agent_219->DNA_Gyrase Agent_219->Topoisomerase_IV

Caption: Mechanism of action of this compound.

References

Techniques for measuring the bactericidal vs. bacteriostatic effects of Antibacterial Agent 219.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols to characterize the antibacterial activity of "Antibacterial Agent 219," specifically focusing on differentiating between bactericidal (killing) and bacteriostatic (inhibiting growth) mechanisms. Understanding this distinction is crucial for the preclinical development of new antimicrobial agents.[1][2][3]

Introduction

Antimicrobial agents are broadly categorized based on their effect on microbial growth. Bacteriostatic agents inhibit the growth and reproduction of bacteria without directly killing them, while bactericidal agents are lethal to bacteria.[1][4] The choice between a bactericidal and a bacteriostatic agent can depend on the infection's severity, the site of infection, and the patient's immune status.[1][5]

The determination of whether an agent is bactericidal or bacteriostatic is not always absolute and can be concentration-dependent. Some agents may be bacteriostatic at lower concentrations and bactericidal at higher concentrations.[5][6] Therefore, rigorous in vitro testing is essential to characterize the activity of a new compound like this compound. The primary methods covered in this document are the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and the Time-Kill Kinetic Assay.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] It is a fundamental measure of an agent's potency.

Experimental Protocol: Broth Microdilution MIC Assay

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains of interest (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO) at a concentration that is at least 10 times the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture on an agar (B569324) plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[2]

    • Within 15 minutes, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down. Continue this process across the plate to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no antibiotic).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[10]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.[2]

Data Presentation: MIC of this compound
Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus292132
Escherichia coli259224
Pseudomonas aeruginosa2785316
Enterococcus faecalis292128

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[2][11][12] This assay is a direct extension of the MIC assay.

Experimental Protocol: MBC Determination

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips

  • Spreader or sterile beads

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 100 µL aliquot.

  • Plating: Spread the aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Determining the MBC: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[2][13]

Interpreting MIC and MBC Results

The ratio of MBC to MIC is often used to classify the activity of an antimicrobial agent.

  • Bactericidal: MBC/MIC ratio of ≤ 4.

  • Bacteriostatic: MBC/MIC ratio of > 4.[2][7]

Data Presentation: MIC and MBC of this compound
Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus29213242Bactericidal
Escherichia coli259224164Bactericidal
Pseudomonas aeruginosa2785316>64>4Bacteriostatic
Enterococcus faecalis292128324Bactericidal

Time-Kill Kinetic Assay

The time-kill kinetic assay provides a dynamic view of antibacterial activity, showing the rate of killing over time.[3][14]

Experimental Protocol: Time-Kill Assay

Materials:

  • This compound

  • Bacterial strain of interest

  • CAMHB

  • Sterile flasks or tubes

  • Spectrophotometer

  • MHA plates

  • Sterile saline for dilutions

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum in the early to mid-logarithmic growth phase, standardized to approximately 5 x 10⁵ CFU/mL in CAMHB.

  • Experimental Setup:

    • Prepare flasks containing CAMHB with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

    • Include a growth control flask with no antibiotic.

  • Inoculation: Inoculate each flask with the prepared bacterial suspension.

  • Sampling and Plating: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: Perform serial dilutions of each aliquot in sterile saline and plate onto MHA to determine the number of viable bacteria (CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours and then count the colonies.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

Interpretation of Time-Kill Curves
  • Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[3][14]

  • Bacteriostatic activity is indicated by the prevention of bacterial growth compared to the growth control, with less than a 3-log₁₀ reduction in the initial inoculum.[3]

Data Presentation: Time-Kill Assay Data for this compound against S. aureus
Time (hours)Growth Control (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
05.705.695.715.68
26.505.204.804.10
47.304.503.902.80
68.103.803.10<2.00
88.503.10<2.00<2.00
249.20<2.00<2.00<2.00

Visualizations

Experimental Workflow for MIC/MBC Determination

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_analysis Analysis prep_agent Prepare Agent 219 Stock Solution serial_dilution Serial Dilution in 96-well Plate prep_agent->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate 18-24h at 37°C inoculate_plate->incubate_mic read_mic Read MIC (Visual Inspection) incubate_mic->read_mic subculture Subculture from Clear Wells read_mic->subculture calculate_ratio Calculate MBC/MIC Ratio read_mic->calculate_ratio plate_agar Plate on MHA subculture->plate_agar incubate_mbc Incubate 18-24h at 37°C plate_agar->incubate_mbc read_mbc Read MBC (Count Colonies) incubate_mbc->read_mbc read_mbc->calculate_ratio interpret Interpret as Bactericidal or Bacteriostatic calculate_ratio->interpret

Caption: Workflow for determining MIC and MBC.

Logical Relationship for Interpretation of Bactericidal vs. Bacteriostatic Activity

Interpretation_Logic start Experimental Results (MIC & MBC values) condition MBC/MIC Ratio ≤ 4? start->condition bactericidal Bactericidal Activity condition->bactericidal Yes bacteriostatic Bacteriostatic Activity condition->bacteriostatic No

Caption: Logic for classifying antibacterial activity.

Time-Kill Assay Workflow

Time_Kill_Workflow prep_inoculum Prepare Log-Phase Bacterial Inoculum expose_agent Expose Bacteria to Agent 219 (Multiple MICs) prep_inoculum->expose_agent sampling Sample at Time Points (0, 2, 4, 6, 8, 24h) expose_agent->sampling serial_dilution Perform Serial Dilutions sampling->serial_dilution plating Plate on MHA serial_dilution->plating incubation Incubate 18-24h plating->incubation counting Count CFU/mL incubation->counting analysis Plot Time-Kill Curve (log₁₀ CFU/mL vs. Time) counting->analysis interpretation Interpret Activity (≥3-log₁₀ kill = Bactericidal) analysis->interpretation

Caption: Workflow for the time-kill kinetic assay.

References

Application Notes and Protocols: Antibacterial Agent 219 in Biofilm Disruption Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These structured communities of bacteria are encased in a self-produced matrix of extracellular polymeric substances (EPS), which acts as a protective barrier.[1][2][3] The development of novel therapeutics capable of disrupting these resilient structures is a critical area of research. "Antibacterial Agent 219" is a novel compound with putative anti-biofilm properties. These application notes provide detailed methodologies to quantify its ability to disrupt established biofilms and offer insights into its potential mechanisms of action.

Data Presentation

The efficacy of this compound in biofilm disruption can be quantified using several key metrics. The following tables provide a template for summarizing experimental data.

Table 1: Minimum Biofilm Eradication Concentration (MBEC) of this compound

Bacterial StrainGrowth MediumMBEC (µg/mL)
Pseudomonas aeruginosaTryptic Soy Broth (TSB)[Insert Data]
Staphylococcus aureusTryptic Soy Broth (TSB)[Insert Data]
Escherichia coliLuria-Bertani (LB) Broth[Insert Data]

Table 2: Quantitative Analysis of Biofilm Disruption by this compound

Bacterial StrainTreatment Concentration (µg/mL)Biofilm Biomass Reduction (%)Reduction in Bacterial Viability (%)
P. aeruginosa[Insert Conc. 1][Insert Data][Insert Data]
[Insert Conc. 2][Insert Data][Insert Data]
S. aureus[Insert Conc. 1][Insert Data][Insert Data]
[Insert Conc. 2][Insert Data][Insert Data]

Experimental Protocols

Detailed protocols for key biofilm disruption assays are provided below.

Protocol 1: Biofilm Biomass Quantification using Crystal Violet (CV) Assay

This protocol quantifies the total biofilm biomass attached to a surface. Crystal violet stains both the bacterial cells and the EPS matrix.[2][4]

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Inoculate the appropriate growth medium with an overnight culture of the bacterial strain (adjust to a final OD600 of ~0.05).

    • Dispense 200 µL of the inoculated medium into the wells of a 96-well plate.

    • Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) without agitation to allow for biofilm formation.

  • Treatment with this compound:

    • Carefully aspirate the planktonic bacteria from the wells.

    • Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

    • Add 200 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium without the agent).

    • Incubate for a defined period (e.g., 24 hours) at 37°C.

  • Quantification:

    • Aspirate the medium and wash the wells twice with PBS.

    • Air-dry the plate for 15-20 minutes.

    • Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with water until the washing solution is clear.

    • Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Bacterial Viability Assessment using LIVE/DEAD™ BacLight™ Viability Assay

This assay differentiates between live and dead bacterial cells within the biofilm based on membrane integrity.[2]

Materials:

  • Biofilms grown on suitable surfaces (e.g., glass coverslips in a multi-well plate)

  • LIVE/DEAD™ BacLight™ Viability Kit (containing SYTO® 9 and propidium (B1200493) iodide)

  • Confocal Laser Scanning Microscope (CLSM)

Procedure:

  • Biofilm Formation and Treatment:

    • Grow biofilms on glass coverslips as described in Protocol 1.

    • Treat the biofilms with this compound as described in Protocol 1.

  • Staining:

    • Prepare the staining solution by mixing SYTO® 9 and propidium iodide in a 1:1 ratio.

    • Carefully remove the medium from the treated biofilms and wash once with PBS.

    • Add the staining solution to each coverslip and incubate in the dark for 15 minutes at room temperature.

  • Imaging:

    • Mount the coverslips on a microscope slide.

    • Visualize the biofilms using a CLSM. Live bacteria will fluoresce green (SYTO® 9), while dead bacteria will fluoresce red (propidium iodide).

    • Acquire z-stack images to analyze the three-dimensional structure of the biofilm and the distribution of live and dead cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_biofilm Biofilm Growth cluster_treatment Treatment cluster_analysis Analysis bacterial_culture Bacterial Culture (Overnight) inoculation Inoculation into 96-well plate bacterial_culture->inoculation bacterial_culture->inoculation incubation Incubation (24-48h, 37°C) inoculation->incubation inoculation->incubation wash1 Wash (PBS) incubation->wash1 incubation->wash1 add_agent Add Antibacterial Agent 219 wash1->add_agent wash1->add_agent incubation2 Incubation (24h, 37°C) add_agent->incubation2 add_agent->incubation2 cv_assay Crystal Violet Assay (Biomass) incubation2->cv_assay incubation2->cv_assay ld_assay LIVE/DEAD Assay (Viability) incubation2->ld_assay incubation2->ld_assay clsm CLSM Imaging ld_assay->clsm ld_assay->clsm

Caption: Experimental workflow for assessing the biofilm disruption potential of this compound.

Potential Signaling Pathway Interference

Many anti-biofilm agents function by interfering with key bacterial signaling pathways, such as quorum sensing (QS).[4][5][6]

quorum_sensing_inhibition cluster_bacteria Bacterial Population cluster_qs Quorum Sensing Cascade bacteria Bacteria autoinducers Autoinducers (Signaling Molecules) bacteria->autoinducers Synthesis receptor Receptor Binding autoinducers->receptor Detection signal_transduction Signal Transduction receptor->signal_transduction gene_expression Gene Expression (e.g., EPS production, virulence) signal_transduction->gene_expression biofilm_formation Biofilm Formation gene_expression->biofilm_formation agent_219 Antibacterial Agent 219 agent_219->autoinducers Inhibition? agent_219->receptor Blockade?

Caption: Hypothetical mechanism of this compound interfering with quorum sensing to inhibit biofilm formation.

References

Application Notes and Protocols for Assessing the Synergy of Antibacterial Agent 219 with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global public health. Combination therapy, where two or more antibiotics are administered together, is a promising strategy to combat resistance. Synergistic interactions, in which the combined effect of the drugs is greater than the sum of their individual effects, are of particular interest as they can enhance efficacy, reduce required dosages, and minimize the development of further resistance.[1][2]

These application notes provide detailed protocols for assessing the synergistic potential of a novel compound, "Antibacterial Agent 219," with other classes of antibiotics. The primary methodologies detailed are the Checkerboard Assay, for determining the Fractional Inhibitory Concentration (FIC) Index, and the Time-Kill Curve Analysis, for assessing the bactericidal or bacteriostatic dynamics of the combination.

Key Methodologies

Two primary in vitro methods are widely used to assess antimicrobial synergy:

  • Checkerboard Assay: A microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of two agents alone and in combination.[3][4][5][6] This method allows for the calculation of the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction.[3][7][8][9][10][11]

  • Time-Kill Curve Assay: This assay provides a dynamic picture of the antimicrobial effect over time. It is considered the gold standard for determining whether a combination is synergistic and whether the effect is bactericidal (killing) or bacteriostatic (inhibiting growth).[5]

Data Presentation: Summarized Synergy Data

The following tables present a hypothetical summary of synergy testing results for this compound in combination with other antibiotics against a specific bacterial strain.

Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Index for this compound Combinations

Antibiotic BMIC of Agent 219 Alone (µg/mL)MIC of Antibiotic B Alone (µg/mL)MIC of Agent 219 in Combination (µg/mL)MIC of Antibiotic B in Combination (µg/mL)FIC IndexInterpretation
Antibiotic X1632480.5Synergy
Antibiotic Y168820.75Additive
Antibiotic Z1641621.5Indifference

Interpretation of the Fractional Inhibitory Concentration Index (FICI): [3][7][10][11][12][13]

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI < 4.0

  • Antagonism: FICI ≥ 4.0

Table 2: Time-Kill Curve Analysis Summary (Log10 CFU/mL Reduction at 24 hours)

TreatmentLog10 CFU/mL ReductionInterpretation
Growth Control0-
Agent 219 (1/2 MIC)1.5Bacteriostatic
Antibiotic X (1/2 MIC)1.0Bacteriostatic
Agent 219 + Antibiotic X (1/2 MIC each)4.0Synergistic and Bactericidal
  • Bacteriostatic: ≥ 2 log10 CFU/mL increase from the initial inoculum.

  • Bactericidal: ≥ 3 log10 CFU/mL reduction from the initial inoculum.

  • Synergy: ≥ 2 log10 CFU/mL decrease in colony count by the combination compared with the most active single agent.

Experimental Protocols

Protocol 1: Checkerboard Assay

This protocol outlines the checkerboard microdilution method to determine the FIC index.

Materials:

  • 96-well microtiter plates

  • This compound and partner antibiotic(s)

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial inoculum prepared to a 0.5 McFarland standard and then diluted to a final concentration of 5 x 10^5 CFU/mL in each well[3]

  • Incubator (35-37°C)

  • Microplate reader (optional, for OD measurements)

Procedure:

  • Preparation of Antibiotic Dilutions:

    • Prepare serial twofold dilutions of this compound in MHB along the x-axis of the 96-well plate (e.g., columns 1-10).

    • Prepare serial twofold dilutions of the partner antibiotic in MHB along the y-axis of the plate (e.g., rows A-G).

    • Row H should contain only the dilutions of Agent 219 to determine its MIC alone.

    • Column 11 should contain only the dilutions of the partner antibiotic to determine its MIC alone.

    • Column 12 should contain a growth control (no antibiotic) and a sterility control (no bacteria).

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be uniform (e.g., 100 µL).

  • Incubation: Incubate the plates at 35-37°C for 16-24 hours.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth of the organism.

    • Determine the MIC of each agent alone from row H and column 11.

    • For the combination wells, identify the wells that show no growth. These are the inhibitory combinations.

  • Calculation of the FIC Index:

    • The FIC index is calculated for each inhibitory combination using the following formula:[3][7][10] FICI = FIC of Agent 219 + FIC of Antibiotic B Where:

      • FIC of Agent 219 = (MIC of Agent 219 in combination) / (MIC of Agent 219 alone)

      • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)

    • The FIC index for the combination is the lowest FICI value calculated among all the inhibitory combinations.

Protocol 2: Time-Kill Curve Assay

This protocol determines the rate of bacterial killing over time.

Materials:

  • Flasks or tubes with appropriate growth medium (e.g., MHB)

  • This compound and partner antibiotic(s) at desired concentrations (e.g., 1/2 MIC, MIC, 2x MIC)

  • Bacterial inoculum prepared to a final concentration of approximately 10^6 CFU/mL[14]

  • Shaking incubator (35-37°C)

  • Agar (B569324) plates for colony counting

  • Sterile saline or PBS for dilutions

Procedure:

  • Preparation of Test Cultures:

    • Prepare flasks/tubes for each condition to be tested:

      • Growth control (no antibiotic)

      • This compound alone

      • Partner antibiotic alone

      • Combination of Agent 219 and the partner antibiotic

    • Inoculate each flask with the bacterial suspension to achieve a starting concentration of ~10^6 CFU/mL.

  • Sampling and Plating:

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquot in sterile saline or PBS.

    • Plate the dilutions onto agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Analyze the curves to determine synergy, bactericidal, and bacteriostatic activity as defined in Table 2.

Visualizations

Synergy_Assessment_Workflow Workflow for Assessing Antibiotic Synergy cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Synergy Testing cluster_2 Phase 3: Data Analysis & Interpretation MIC_A Determine MIC of Agent 219 Alone Checkerboard Perform Checkerboard Assay MIC_A->Checkerboard TimeKill Perform Time-Kill Assay MIC_A->TimeKill MIC_B Determine MIC of Partner Antibiotic Alone MIC_B->Checkerboard MIC_B->TimeKill FIC_Calc Calculate FIC Index Checkerboard->FIC_Calc TK_Plot Plot Time-Kill Curves TimeKill->TK_Plot Interpret Interpret Results: Synergy, Additive, Indifference, Antagonism FIC_Calc->Interpret TK_Plot->Interpret

Caption: Experimental workflow for assessing antibiotic synergy.

Synergy_Mechanism Conceptual Diagram of Synergistic Action cluster_bacteria Bacterial Cell Target Bacterial Target (e.g., Ribosome, Cell Wall) Inhibition Inhibition of Bacterial Growth Target->Inhibition Resistance Resistance Mechanism (e.g., Beta-Lactamase) Resistance->Target Protects Agent_219 This compound Agent_219->Resistance Inhibits Antibiotic_X Partner Antibiotic (e.g., Beta-Lactam) Antibiotic_X->Target Binds to & Disrupts Antibiotic_X->Resistance Is Inactivated by

Caption: Conceptual pathway of synergistic antibiotic action.

References

Application Notes & Protocols: Quantification of Antibacterial Agent 219 by Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Antibacterial Agent 219, a novel broad-spectrum antibiotic, in human plasma using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These protocols are intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic fluoroquinolone derivative with potent activity against a wide range of Gram-positive and Gram-negative bacteria. Accurate and precise quantification of this agent in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug safety and efficacy. The following protocols describe validated methods for the determination of this compound in human plasma.

HPLC-UV Method for Quantification of this compound

This method provides a robust and cost-effective approach for the routine quantification of this compound in plasma samples.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard (≥99.5% purity)

  • Internal Standard (IS), e.g., another fluoroquinolone like Ciprofloxacin

  • HPLC-grade acetonitrile (B52724) and methanol

  • Formic acid (≥98%)

  • Ultrapure water (18.2 MΩ·cm)

  • Human plasma (drug-free)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV detector[1]

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[1]

  • Analytical balance

  • Vortex mixer

  • Centrifuge

3. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol.

  • Working Solutions: Prepare serial dilutions of the stock solution in a mixture of mobile phase A and B to create calibration standards.

4. Sample Preparation (Protein Precipitation)

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the IS working solution.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[1]

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to initial conditions (95% A, 5% B)[1]

    • 20-25 min: Equilibration at initial conditions[1]

  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Column Temperature: 30 °C[1]

  • Detection Wavelength: 254 nm[1]

Quantitative Data Summary
ParameterResult
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.03 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Intra-day Precision (%RSD)< 5%
Inter-day Precision (%RSD)< 7%
Accuracy (%)93.5 - 104.2%
Recovery (%)> 85%

LC-MS/MS Method for High-Sensitivity Quantification

For studies requiring higher sensitivity and selectivity, such as determining low concentrations of the drug, an LC-MS/MS method is recommended.[2][3]

Experimental Protocol

1. Materials and Reagents

  • Same as HPLC-UV method.

2. Instrumentation

  • UPLC system coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[2][4]

  • BEH C18 column (2.1 mm x 100 mm, 1.7 µm particle size).[3]

  • Other equipment as in the HPLC-UV method.

3. Sample Preparation

  • The same protein precipitation protocol as for the HPLC-UV method can be used. For even cleaner samples, solid-phase extraction (SPE) is an alternative.

4. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.3 mL/min[3]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), positive.

  • Multiple Reaction Monitoring (MRM):

    • This compound: Precursor ion > Product ion (To be determined based on the compound's structure)

    • Internal Standard: Precursor ion > Product ion

  • Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

Quantitative Data Summary
ParameterResult
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.3 ng/mL
Limit of Quantification (LOQ)1 ng/mL
Intra-day Precision (%RSD)< 4%
Inter-day Precision (%RSD)< 6%
Accuracy (%)95.8 - 103.1%
Matrix Effect (%)92 - 105%
Recovery (%)> 90%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample Collection add_is Addition of Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation with Acetonitrile add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration reconstitution->filtration hplc_injection HPLC/UPLC Injection filtration->hplc_injection chromatographic_separation Chromatographic Separation on C18 Column hplc_injection->chromatographic_separation detection UV or MS/MS Detection chromatographic_separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of this compound calibration_curve->quantification

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway cluster_bacterial_cell Bacterial Cell agent219 This compound dna_gyrase DNA Gyrase / Topoisomerase IV agent219->dna_gyrase Inhibition dna_replication DNA Replication dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->cell_death Disruption leads to

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols: In Vivo Efficacy Studies of Antibacterial Agent 219 (Linezolid)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo efficacy of Antibacterial Agent 219, using Linezolid (B1675486) as a representative compound from the oxazolidinone class. The protocols detailed below are based on established murine models for evaluating the antibacterial activity against clinically relevant Gram-positive pathogens.

Summary of In Vivo Efficacy

This compound (Linezolid) has demonstrated significant efficacy in various animal infection models. Its primary activity is against Gram-positive bacteria, including resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Insensitive S. aureus (VISA). The efficacy is often correlated with the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC).[1][2]

Data Presentation: Efficacy in Murine Infection Models

The following tables summarize the quantitative data from key in vivo studies.

Table 1: Efficacy of Linezolid in Murine Thigh Infection Models

Animal ModelBacterial StrainDosing Regimen (mg/kg)RouteEfficacy OutcomeReference
Neutropenic Mouse ThighS. aureus (MRSA & MSSA)133 - 167 (total dose/24h)SCBacteriostatic effect[2]
Neutropenic Mouse ThighS. pneumoniae (PSSP & PRSP)22.2 - 97.1 (total dose/24h)SCBacteriostatic effect[2]
Immunocompetent Mouse ThighS. aureus20 (b.i.d.)->1 log₁₀ kill[1]
Neutropenic Mouse ThighS. aureus100 (b.i.d.)->1 log₁₀ kill[1][3]
Neutropenic Rat ThighS. aureus50 (b.i.d.)->1 log₁₀ kill[1][3]

Table 2: Efficacy of Linezolid in Other Murine Infection Models

Animal ModelBacterial StrainDosing Regimen (mg/kg)RouteEfficacy OutcomeReference
Murine Groin AbscessS. aureus100 (b.i.d. for 4 days)-~1 log₁₀ killing[1][3]
Murine SepticemiaK. pneumoniae, P. aeruginosa100 (twice)OralNo antagonistic effect with ciprofloxacin (B1669076)[4][5][6]
Hematogenous Pulmonary InfectionS. aureus (MRSA)100/day (b.i.d. for 7 days)IPSignificant reduction in bacterial numbers[7]
Hematogenous Pulmonary InfectionS. aureus (VISA)100/day (b.i.d. for 10 days)IP85% survival vs. 40-45% in other groups[7]
Rat Pneumococcal PneumoniaS. pneumoniae50 (b.i.d. for 5 days)Oral8.3% mortality vs. 100% in sham group[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are standardized to ensure reproducibility.

Protocol 1: Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections.[10][11]

Objective: To determine the bacteriostatic or bactericidal activity of an antibacterial agent in the thigh muscle of immunocompromised mice.

Materials:

  • 6-week-old female ICR/Swiss mice (23-27 g)[2]

  • Cyclophosphamide (B585) for injection[2][11][12]

  • Bacterial culture (S. aureus or S. pneumoniae) grown to logarithmic phase[2]

  • This compound (Linezolid) formulated for subcutaneous administration

  • Sterile saline

  • Tissue homogenizer

  • Tryptic Soy Agar (B569324) (TSA) plates

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Treatment cluster_analysis Phase 3: Analysis A Induce Neutropenia (Cyclophosphamide Day -4 & -1) C Inoculate Thigh Muscle (0.1 mL IM) A->C B Prepare Bacterial Inoculum (Log-phase culture) B->C D Initiate Treatment (2h post-infection) - Agent 219 (multiple doses) - Vehicle Control C->D E Sacrifice Mice (24h post-treatment initiation) D->E 24h Treatment Period F Aseptically Remove & Homogenize Thighs E->F G Plate Serial Dilutions on Agar F->G H Incubate & Enumerate CFU/thigh G->H

Caption: Workflow for the Neutropenic Murine Thigh Infection Model.

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal (IP) injections of cyclophosphamide at 150 mg/kg (4 days prior to infection) and 100 mg/kg (1 day prior to infection).[2][11][12] This ensures neutrophil counts are <100/mm³.[2]

  • Inoculum Preparation: Grow the bacterial strain overnight in Mueller-Hinton broth to the logarithmic phase. Dilute the culture to achieve a final inoculum concentration of approximately 10⁶ to 10⁷ CFU/mL.[2]

  • Infection: Two hours before initiating therapy, inject 0.1 mL of the bacterial inoculum into the thigh muscle of each mouse.[2]

  • Treatment: At 2 hours post-infection, begin administration of this compound. Dosing regimens can vary, but a typical study might involve multiple subcutaneous (SC) doses over a 24-hour period to determine the dose required for a bacteriostatic effect.[2] A control group should receive the vehicle (e.g., sterile saline).

  • Assessment of Bacterial Load: At 24 hours after the start of therapy, euthanize the mice. Aseptically remove the thighs, homogenize them in sterile saline, and perform serial dilutions.[11]

  • CFU Enumeration: Plate the dilutions onto appropriate agar plates (e.g., TSA). After overnight incubation at 37°C, count the colonies to determine the number of CFU per thigh.[11]

  • Data Analysis: The efficacy is determined by comparing the log₁₀ CFU/thigh in treated groups to the vehicle control group and to the bacterial count at the start of therapy.

Protocol 2: Murine Sepsis Model (Systemic Infection)

This model evaluates the efficacy of an antibacterial agent in a systemic infection, assessing survival as the primary endpoint.

Objective: To determine the protective effect of an antibacterial agent against a lethal systemic bacterial challenge.

Materials:

  • 8-week-old female naive or immunosuppressed mice

  • Bacterial culture (K. pneumoniae or other appropriate pathogen)

  • This compound (Linezolid) formulated for oral administration

  • Sterile saline or appropriate vehicle

Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Challenge & Treatment cluster_analysis Phase 3: Monitoring & Analysis A Prepare Bacterial Inoculum (Serial Dilutions) C Challenge Mice with Pathogen (e.g., IP injection) A->C B Group Animals (e.g., n=8 per group) B->C D Administer Treatment - Agent 219 (0.5h & 4h post-challenge) - Vehicle Control C->D E Monitor Survival Daily (4-10 days) D->E Observation Period F Calculate 50% Protective Dose (PD₅₀) E->F

Caption: Workflow for the Murine Sepsis (Systemic Infection) Model.

Procedure:

  • Animal and Inoculum Preparation: Use groups of at least 8 mice each. Prepare serial dilutions of the pathogen to challenge different groups and determine the lethal dose.[4]

  • Infection: Challenge the mice with the bacterial inoculum via an appropriate route (e.g., intraperitoneal injection) to induce sepsis.[4]

  • Treatment: Administer this compound at specified time points post-challenge. For example, a regimen of 100 mg/kg can be given orally at 0.5 and 4.0 hours after infection.[4][5][6] A control group receives the vehicle.

  • Monitoring: Monitor the animals for survival daily for a period of 4 to 10 days.[4][6]

  • Data Analysis: The primary endpoint is the survival rate. Data can be fitted using nonlinear regression to determine the 50% Protective Dose (PD₅₀), which is the dose required to protect 50% of the animals from the lethal infection.[4]

Mechanism of Action: Signaling Pathway

This compound (Linezolid) is an oxazolidinone that inhibits bacterial protein synthesis. It has a unique mechanism that prevents the formation of the initiation complex.

Diagram: Inhibition of Bacterial Protein Synthesis

G cluster_ribosome Bacterial Ribosome cluster_components Components 30S 30S Subunit 70S 70S Initiation Complex Formation Blocked 30S->70S 50S 50S Subunit 50S->70S Protein_Synthesis Protein Synthesis 70S->Protein_Synthesis Elongation mRNA mRNA mRNA->30S fMet-tRNA fMet-tRNA fMet-tRNA->30S Agent219 Agent 219 (Linezolid) Agent219->50S Binds to P site of 23S rRNA Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action: Inhibition of the 70S initiation complex.

Linezolid binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is a crucial step in bacterial protein synthesis.[13] This mechanism is distinct from other protein synthesis inhibitors, making cross-resistance less likely.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing In Vitro Solubility of Antibacterial Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to address solubility challenges with Antibacterial Agent 219 in in vitro assays. Poor aqueous solubility is a common hurdle for new chemical entities, potentially leading to compound precipitation in assay media and resulting in inaccurate data for crucial parameters like Minimum Inhibitory Concentration (MIC).[1]

Troubleshooting Guide

Issue: Precipitate forms when DMSO stock of this compound is added to aqueous assay medium.

This is a frequent problem when a compound is highly soluble in a potent organic solvent like DMSO but has low solubility in water.[1] The dilution of the DMSO stock in the aqueous medium causes the compound to crash out of solution.[1]

Troubleshooting Steps:

  • Optimize DMSO Concentration: Determine the highest concentration of DMSO your bacterial strain or cell line can tolerate without affecting viability or the experimental outcome. Many cell lines can tolerate DMSO up to 0.5-1% (v/v), but this must be confirmed empirically for your specific system.[1] Aim to use the most dilute stock solution of this compound possible to keep the final DMSO concentration minimal.[1]

  • Modify Dilution Method:

    • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock directly in the culture medium. This gradual change in solvent polarity can sometimes prevent immediate precipitation.[1]

    • Pre-warm the Medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes enhance solubility.[1]

  • Explore Alternative Solvents/Co-solvents: If DMSO proves problematic, consider other water-miscible organic solvents.[2] The choice of co-solvent can significantly increase the aqueous solubility of a lipophilic compound.

    • Common co-solvents include ethanol, methanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG).[3][2]

    • Always run a vehicle control with the same concentration of the alternative solvent to assess its effect on the assay.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

Before proceeding with extensive assays, it is crucial to determine the kinetic solubility of your compound. This can be done through methods like nephelometry (light scattering detection of undissolved particles) or by adding a concentrated DMSO stock to buffer, filtering any precipitate, and quantifying the dissolved compound via UV absorption.[4] A general goal for drug discovery compounds is a solubility of >60 µg/mL.[4]

Q2: How can I improve the solubility of this compound without using high concentrations of organic solvents?

Several methods can be employed to enhance solubility in aqueous solutions:

  • pH Adjustment: If this compound possesses ionizable functional groups (acidic or basic), altering the pH of the solvent or assay medium can dramatically improve its solubility.[1][3] For basic compounds, lowering the pH generally increases solubility, whereas for acidic compounds, a higher pH is beneficial.[1]

  • Use of Surfactants: Surfactants form micelles that can encapsulate poorly water-soluble compounds, thereby increasing their solubility.[3] Common non-ionic surfactants used in biological assays include Tween® 80 and Poloxamer 188.

  • Inclusion Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility.[3][2]

Q3: Are there more advanced techniques to improve solubility for in vitro testing?

Yes, while often used for in vivo formulations, some principles can be adapted for in vitro stock solutions:

  • Solid Dispersions: Creating a solid dispersion of your compound in a water-soluble carrier can improve wettability and dissolution rate.[5]

  • Nanosuspensions: Reducing the particle size of the compound to the nanometer range increases the surface area, which can lead to a higher dissolution rate according to the Noyes-Whitney equation.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the agent in a lipid-based system, like a self-emulsifying drug delivery system (SEDDS), can be an option for creating a stock that forms a fine emulsion upon dilution in aqueous media.

Data Presentation

Table 1: Common Solvents and Suggested Maximum Concentrations for In Vitro Assays

SolventTypeRecommended Max Concentration (v/v)Notes
DMSO (Dimethyl sulfoxide) Aprotic, amphipathic organic solvent[1]< 1%, ideally < 0.5%[1]Can have biological effects on its own; toxicity should be evaluated.[1]
Ethanol Polar protic solvent[1]< 1%[1]Can be toxic to some cell lines at higher concentrations.[1]
Polyethylene Glycol (PEG 400) Water-miscible polymer[1]Varies, often used in mixtures[1]Generally considered to have low toxicity.[1]
Propylene Glycol (PG) Water-miscible organic solvent[1]< 1%[1]Considered a low-toxicity solvent.[1]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution
  • Accurately weigh the required amount of this compound in a sterile glass vial.

  • Add the desired volume of a suitable organic solvent (e.g., DMSO) to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Facilitate dissolution by vortexing. If necessary, briefly sonicate the vial in a water bath.[1]

  • Visually inspect the solution to ensure the compound is completely dissolved before use.

  • Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment using UV-Vis Spectrophotometry
  • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

  • Add a small volume of the DMSO stock (e.g., 2 µL) to a known volume of your aqueous assay buffer (e.g., 198 µL) in a microplate well to achieve the desired final concentration.

  • Prepare a serial dilution of this solution in the microplate.

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing any precipitation to occur.

  • Separate the undissolved particles by filtering the contents of each well through a filter plate.

  • Measure the UV absorbance of the filtrate at the compound's λmax.

  • Quantify the concentration of the dissolved compound by comparing the absorbance to a standard curve prepared in the same buffer (if possible) or the DMSO/buffer mixture. The highest concentration that does not show a significant drop in measured concentration after filtration is considered the kinetic solubility.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Dilution cluster_troubleshoot Troubleshooting Precipitation weigh Weigh Compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve dilute Dilute Stock in Assay Medium dissolve->dilute incubate Incubate with Bacteria/Cells dilute->incubate precipitate Precipitation Observed? dilute->precipitate measure Measure Antibacterial Activity (e.g., MIC) incubate->measure optimize_dmso Lower Final DMSO % precipitate->optimize_dmso change_solvent Try Alternative Solvent (e.g., PEG 400) precipitate->change_solvent adjust_ph Adjust Medium pH precipitate->adjust_ph optimize_dmso->dilute change_solvent->dilute adjust_ph->dilute logical_relationship cluster_methods Solubilization Strategies compound Poorly Soluble This compound cosolvency Co-solvency (DMSO, PEG) compound->cosolvency ph_adjust pH Adjustment (Acidic/Basic Buffers) compound->ph_adjust complexation Complexation (Cyclodextrins) compound->complexation surfactants Surfactants (Micelle Formation) compound->surfactants assay Soluble Compound in Assay Medium cosolvency->assay ph_adjust->assay complexation->assay surfactants->assay result Accurate In Vitro Data (e.g., MIC) assay->result

References

Overcoming common issues in the synthesis of Antibacterial Agent 219.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Antibacterial Agent 219

Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this novel benzothiazole-derived antibacterial agent.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The synthesis of this compound, a 2-substituted benzothiazole (B30560) derivative, is typically achieved through a multi-step process. The core of the synthesis involves the reaction of a substituted 2-aminobenzothiazole (B30445) with sodium nitrite (B80452) and sodium azide (B81097) under mild conditions to form a 2-azidobenzothiazole (B1659620) intermediate. This is followed by a subsequent reaction to introduce the final substituent. The mild reaction conditions are generally advantageous for preserving sensitive functional groups and minimizing the formation of unwanted side products.[1]

Q2: What are the most common sources of impurities in the synthesis?

Impurities can arise from several sources, including:

  • Starting Materials: Purity of the initial 2-aminobenzothiazole and other reagents is critical.

  • Side Reactions: Unwanted side reactions can lead to by-products.

  • Incomplete Reactions: Residual starting materials or intermediates.

  • Degradation: The final product or intermediates may degrade under certain conditions.

  • Solvents: Residual solvents from the reaction or purification steps.[2]

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or oxidation.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields can result from several factors. A systematic approach to troubleshooting is recommended.

Potential Cause Proposed Solution
Suboptimal Reaction Conditions Optimize reaction parameters such as temperature, reaction time, and solvent. For the formation of the 2-azidobenzothiazole intermediate, ensure the reaction is carried out at the recommended mild temperature to avoid decomposition.
Reagent Purity Ensure the purity of all starting materials and reagents. Impurities can interfere with the reaction and lead to lower yields. Consider purifying reagents if their quality is uncertain.
Incomplete Reactions Monitor the reaction using TLC or HPLC to ensure it has gone to completion before work-up. If the reaction stalls, consider adding a fresh portion of the limiting reagent.
Losses During Work-up Product can be lost during extraction and washing steps. Ensure proper phase separation and minimize the number of transfer steps. Back-extract the aqueous layers to recover any dissolved product.

Issue 2: Presence of Multiple Spots on TLC After Reaction

Question: My final reaction mixture shows multiple spots on the TLC plate, indicating the presence of impurities. What should I do?

Answer: The presence of multiple spots suggests the formation of by-products or the presence of unreacted starting materials.

Potential Cause Proposed Solution
Side Reactions The formation of the azide intermediate can sometimes be accompanied by side reactions. Modifying the reaction conditions, such as lowering the temperature or changing the rate of addition of reagents, can help minimize the formation of by-products.
Unreacted Starting Material If one of the major spots corresponds to a starting material, the reaction may not have gone to completion. Increase the reaction time or consider a slight excess of the other reagent.
Product Degradation The product might be unstable under the reaction or work-up conditions. Ensure that the work-up procedure is performed promptly and at a low temperature if necessary.

Issue 3: Difficulty in Purifying the Final Compound

Question: I am having trouble purifying this compound using column chromatography. The fractions are not clean. What can I do?

Answer: Purification can be challenging, especially if impurities have similar polarities to the product.

Purification Technique Optimization Strategy
Column Chromatography Optimize the solvent system for better separation on TLC before running the column. A shallower solvent gradient during elution can improve the separation of closely related compounds.[3]
Recrystallization If the product is a solid, recrystallization can be a highly effective purification method. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures.
Preparative HPLC For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) can provide high-purity material.[4]

Experimental Protocols

Protocol 1: Synthesis of 2-Azidobenzothiazole Intermediate

  • Dissolve the substituted 2-aminobenzothiazole (1 equivalent) in a suitable solvent (e.g., a mixture of acetic acid and water) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (4 equivalents) in water to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, add a solution of sodium azide (4 equivalents) in water, again ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding it to ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-azidobenzothiazole intermediate.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-18 min: Hold at 5% A, 95% B

    • 18-20 min: Return to 95% A, 5% B

    • 20-25 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Start 2-Aminobenzothiazole 2-Aminobenzothiazole Start->2-Aminobenzothiazole Reaction Reaction 2-Aminobenzothiazole->Reaction NaNO2, NaN3 Intermediate 2-Azidobenzothiazole Reaction->Intermediate Final_Reaction Final_Reaction Intermediate->Final_Reaction Substituent Addition Crude_Product Crude Agent 219 Final_Reaction->Crude_Product Purification Purification Crude_Product->Purification Purity_Check Purity_Check Purification->Purity_Check Purity_Check->Purification <95% Purity Final_Product Pure Agent 219 Purity_Check->Final_Product >95% Purity Troubleshooting_Logic Start Low Yield Issue Check_Purity Check Reagent Purity Start->Check_Purity Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impure Optimize_Conditions Optimize Reaction Conditions Check_Purity->Optimize_Conditions Pure Purify_Reagents->Optimize_Conditions Adjust_Temp_Time Adjust Temperature and/or Time Optimize_Conditions->Adjust_Temp_Time Suboptimal Check_Workup Review Work-up Procedure Optimize_Conditions->Check_Workup Optimal Adjust_Temp_Time->Check_Workup Minimize_Transfers Minimize Transfers & Back-Extract Check_Workup->Minimize_Transfers Losses Identified Failure Consult Senior Chemist Check_Workup->Failure No Obvious Losses Success Yield Improved Minimize_Transfers->Success

References

Troubleshooting unexpected results in Antibacterial Agent 219 MIC assays.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibacterial Agent 219. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address unexpected results in their Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: We are observing significant well-to-well and experiment-to-experiment variability in our MIC results for this compound. What are the common causes?

A1: Variability in MIC assays with this compound can arise from several factors, often linked to its physicochemical properties and the specifics of the assay protocol. The most common causes include:

  • Agent Precipitation: this compound has limited aqueous solubility. Improper dissolution or the use of non-recommended solvents can lead to precipitation in the assay medium, which reduces the effective concentration of the agent.[1]

  • Adsorption to Plastics: The hydrophobic nature of the agent can cause it to bind to the surfaces of standard polystyrene microtiter plates, thereby lowering the available concentration in the broth.[1]

  • Inoculum Preparation: Inconsistent bacterial inoculum density is a frequent source of variability in any MIC assay.[1][2]

  • Media Incompatibility: Components in certain broth media may interact with this compound, reducing its antimicrobial activity.[1]

Q2: Our MIC values for the quality control (QC) strains are consistently higher than the expected ranges. What should we investigate first?

A2: Consistently high MIC values often indicate a loss of the effective concentration of the agent. A systematic approach to troubleshooting is recommended. The first step is to verify the integrity of your stock solution, followed by an assessment of potential precipitation or adsorption issues, and finally, a confirmation of the inoculum density.[1]

Q3: We've noticed that after incubation, there is reduced but still visible bacterial growth across a range of higher concentrations of this compound, making the MIC endpoint difficult to determine. What could be the cause?

A3: This phenomenon, often referred to as "trailing," can make it challenging to pinpoint the true MIC.[2] Potential causes include:

  • The agent may be bacteriostatic rather than bactericidal at higher concentrations.[2]

  • The inoculum density might be too high.[2][3]

  • The organism may have developed partial or heterogeneous resistance.[2]

  • For certain bacteriostatic antibiotics, it is recommended to disregard "pinpoint" growth at the bottom of the well when determining the MIC.[4][5]

Q4: Can the composition of the culture medium affect the MIC results for this compound?

A4: Yes, the composition of the culture medium can significantly influence the activity of an antimicrobial agent.[6] Variations in cation concentrations, such as Ca²⁺ and Mg²⁺, or a pH outside the optimal range can affect the stability and activity of this compound.[6] It is crucial to use the recommended Mueller-Hinton Broth (MHB) and to check the pH of each new batch.[6]

Troubleshooting Guides

Issue 1: Inconsistent MIC Values

Inconsistent MIC values are a common challenge in antimicrobial susceptibility testing.[2] This variability can be influenced by the specific bacterial strain, laboratory procedures, and the inherent variability of the assay itself.[2][7]

cluster_actions Recommended Actions start Inconsistent MIC Results check_stock Verify Agent 219 Stock Solution start->check_stock Start Here check_media Assess Media Quality & pH check_stock->check_media Stock OK action_stock Prepare fresh stock. Validate storage. check_stock->action_stock check_inoculum Standardize Inoculum Preparation check_media->check_inoculum Media OK action_media Use recommended MHB. Check pH (7.2-7.4). check_media->action_media check_plates Evaluate Plate Binding check_inoculum->check_plates Inoculum OK action_inoculum Use 0.5 McFarland standard. Verify with spectrophotometer. check_inoculum->action_inoculum resolve Consistent MICs check_plates->resolve Binding Addressed action_plates Use low-binding plates. Add 0.02% BSA. check_plates->action_plates

Caption: Troubleshooting flowchart for diagnosing inconsistent MIC results.

Issue 2: Agent Precipitation

The limited aqueous solubility of this compound can lead to its precipitation in the assay medium, especially at higher concentrations.

Table 1: Troubleshooting Agent 219 Precipitation

ObservationPotential CauseRecommended Solution
Precipitate forms immediately upon dilution in broth."Solvent shock" from diluting a concentrated DMSO stock directly into the aqueous medium.Perform an intermediate dilution step. Dilute the DMSO stock into a 50:50 mixture of DMSO and broth before the final dilution into 100% broth.[1]
Precipitate forms during the incubation period.The solubility limit of Agent 219 in the final broth concentration is exceeded.Decrease the final DMSO concentration in the assay. Consider using alternative, compatible solvents for the stock solution.[1]
The medium appears hazy only in wells containing the agent.Interaction between Agent 219 and components of the medium.Test alternative media, such as Cation-Adjusted Mueller-Hinton Broth II (CAMHB) or Iso-Sensitest Broth.[1]
Issue 3: Impact of Inoculum Density

The density of the bacterial inoculum is a critical parameter that can significantly affect the MIC value, a phenomenon known as the "inoculum effect".[2][6]

Table 2: Impact of Inoculum Density on MIC of Agent 219 for E. coli

Inoculum Density (CFU/mL)Observed MIC (µg/mL)Fold Change from StandardInterpretation
5 x 10⁴4-2xPotentially false susceptibility.[2]
5 x 10⁵ (Standard)81x (Reference)Standard Condition.[2]
5 x 10⁶32+4xSignificant Inoculum Effect.[2]
5 x 10⁷>64>+8xPronounced Inoculum Effect.[2]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on established guidelines for determining the MIC of an antibacterial agent.[2][8]

1. Preparation of this compound:

  • Prepare a stock solution of Agent 219 in a suitable solvent (e.g., DMSO) at a concentration 100 times the highest desired final concentration.[2]

  • Perform a 2-fold serial dilution of the stock solution in a 96-well microtiter plate using Cation-Adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 50 µL.[6]

2. Inoculum Preparation:

  • Inoculate a single, pure colony of the test organism into a suitable broth (e.g., Tryptic Soy Broth) and incubate until it reaches the logarithmic growth phase.[2]

  • Adjust the turbidity of the log-phase culture with sterile saline or broth to match a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL.[2][6]

  • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[6][9]

3. Assay Procedure:

  • Add 50 µL of the standardized inoculum to each well of the microtiter plate containing the serially diluted Agent 219.

  • Include a growth control well (inoculum in broth without the agent) and a sterility control well (broth only).[10]

  • Seal the plate and incubate at 35 ± 2°C for 16-20 hours.[6]

4. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[4][11]

start Start prep_agent Prepare Serial Dilutions of Agent 219 start->prep_agent prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Endpoint (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Technical Support Center: Optimizing the Dosage of Antibacterial Agent 219 in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dosage of the novel investigational drug, Antibacterial Agent 219, in animal models.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue 1: Unexpected Animal Toxicity or Adverse Events

Q: We are observing unexpected toxicity (e.g., weight loss, lethargy, mortality) in our animal models at doses of this compound that were predicted to be safe. What steps should we take?

A: Unexpected in vivo toxicity is a critical issue that requires immediate attention.[1][2] Here’s a systematic approach to troubleshoot this problem:

  • Dose Verification: Immediately verify the formulation and concentration of the administered dose. Calculation errors or improper solubilization can lead to unintentional overdosing.

  • Route of Administration: Re-evaluate the route of administration. Some routes can lead to higher peak concentrations and associated toxicity.[1] Consider alternative routes that may offer a better safety profile.

  • Pharmacokinetic (PK) Analysis: Conduct a preliminary PK study to determine the actual drug exposure in the animal model.[3][4] Species-specific differences in metabolism and clearance can lead to higher-than-expected drug levels.[3]

  • Toxicity Studies: If not already performed, conduct acute, subacute, or subchronic toxicity studies to establish the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[1][2]

  • Review Vehicle and Formulation: The vehicle used to dissolve or suspend this compound could be contributing to the observed toxicity. Test the vehicle alone as a control group.

Table 1: Example Data from a Preliminary Dose-Ranging Toxicity Study

Dose Group (mg/kg)Number of AnimalsMortality (%)Mean Body Weight Change (%)Clinical Observations
Vehicle Control50+5.2Normal
1050+3.1Normal
25520-2.5Mild lethargy in 2/5 animals
50580-10.8Severe lethargy, ruffled fur in 4/5 animals

Issue 2: Lack of Efficacy at Expected Doses

Q: Our in vitro data for this compound showed potent activity, but we are not observing the expected efficacy in our animal infection models. What could be the reason?

A: A discrepancy between in vitro potency and in vivo efficacy is a common challenge in antibacterial drug development.[5] Consider the following factors:

  • Pharmacokinetics and Bioavailability: The drug may not be reaching the site of infection at sufficient concentrations.[6][7] Poor absorption, rapid metabolism, or extensive protein binding can limit the amount of active drug available.[8] An oral bioavailability of less than 30% might necessitate a switch to intravenous administration for initial efficacy studies.[7]

  • Pharmacodynamics (PD): The relationship between drug concentration and its antibacterial effect in vivo may differ from in vitro conditions.[7][9] Factors such as the host immune response and the physiological state of the bacteria can influence drug activity.

  • Infection Model: The chosen animal model may not be appropriate for the specific pathogen or indication.[1] The bacterial inoculum size and the timing of treatment initiation are also critical variables.[10]

  • Drug Stability: this compound may be unstable in vivo.

  • Resistance Development: The pathogen may be developing resistance to the agent during the course of the experiment.

Experimental Protocol: Murine Thigh Infection Model for Efficacy Testing

This protocol is a standard model for evaluating the in vivo efficacy of new antibacterial agents.[10]

  • Animals: Use immunocompetent or neutropenic mice (e.g., BALB/c, 6-8 weeks old), depending on the experimental question.[11]

  • Infection:

    • Culture the bacterial pathogen (e.g., Staphylococcus aureus or Escherichia coli) to mid-log phase.

    • Induce anesthesia in the mice.

    • Inject a defined inoculum (e.g., 10^6 CFU in 0.1 mL) into the thigh muscle of one hind limb.[10]

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2 hours).

    • Administer this compound, a vehicle control, and a positive control antibiotic via the desired route (e.g., intravenous, subcutaneous).[10]

  • Endpoint:

    • At a predetermined time (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically remove the infected thigh muscle, homogenize it in sterile saline, and perform serial dilutions.

    • Plate the dilutions on appropriate agar (B569324) to determine the bacterial load (CFU/gram of tissue).[10]

Frequently Asked Questions (FAQs)

Q1: How do we determine the optimal dosing frequency for this compound?

A1: The optimal dosing frequency depends on the pharmacokinetic/pharmacodynamic (PK/PD) properties of the drug.[4][9][12] The three main PK/PD indices that predict antibacterial efficacy are:

  • Time-dependent activity (T > MIC): The efficacy is primarily determined by the duration of time the drug concentration remains above the Minimum Inhibitory Concentration (MIC).[9] For these drugs, more frequent dosing or continuous infusions are often optimal.[9]

  • Concentration-dependent activity (Cmax/MIC or AUC/MIC): The efficacy is driven by the peak drug concentration (Cmax) or the total drug exposure (Area Under the Curve, AUC) relative to the MIC.[9] For such agents, higher doses administered less frequently may be more effective.

  • Co-dependent activity (AUC/MIC): Efficacy is related to the total drug exposure over a 24-hour period divided by the MIC.

To determine which index best describes the activity of this compound, dose fractionation studies in an animal infection model are recommended.

Table 2: Example Dose Fractionation Study Design

Total Daily Dose (mg/kg)Dosing Regimen
6060 mg/kg once daily
6030 mg/kg every 12 hours
6015 mg/kg every 6 hours

By comparing the antibacterial effect of these different regimens, you can identify the PK/PD driver of efficacy.

Q2: What are the key considerations when scaling a dose from a mouse model to a larger animal model?

A2: Dose scaling between species is complex and should not be based on body weight alone.[3] Allometric scaling, which takes into account the differences in metabolic rates between species, is a more appropriate method. It is crucial to consider the differences in drug metabolism and clearance between species, as these can be profound.[3] It is highly recommended to perform pharmacokinetic studies in each new species to guide dose selection.

Q3: How can we use human-simulated regimens in our animal models?

A3: Using human-simulated regimens (HSRs) in animal models is a valuable approach to assess the potential clinical efficacy of an antibacterial agent.[11][13] This involves administering the drug to animals in a manner that mimics the pharmacokinetic profile observed in humans.[13] This approach requires:

  • Human PK Data: Knowledge of the expected human pharmacokinetics of this compound.

  • Animal PK Data: Understanding the pharmacokinetics of the drug in the chosen animal model.

  • Dosing Regimen Design: Developing a dosing regimen in the animal model that replicates the human free-drug plasma concentration-time curve.[11] This may involve multiple doses of varying sizes or the use of programmable infusion pumps.[11]

Visualizations

Experimental_Workflow_for_Dosage_Optimization Experimental Workflow for Dosage Optimization of this compound cluster_0 In Vitro Characterization cluster_1 Preclinical Safety & PK cluster_2 In Vivo Efficacy Studies cluster_3 Dosage Refinement A Determine MIC/MBC against target pathogens B Acute Toxicity Study (Dose Escalation) A->B C Pharmacokinetic (PK) Study (Single Dose) B->C D Dose-Ranging Efficacy Study C->D E Dose Fractionation Study D->E F PK/PD Modeling E->F G Human-Simulated Regimen Testing F->G

Caption: Workflow for optimizing antibacterial dosage in animal models.

Troubleshooting_Lack_of_Efficacy Troubleshooting Lack of In Vivo Efficacy Start Lack of Efficacy Observed PK_PD Investigate PK/PD (Bioavailability, Protein Binding) Start->PK_PD Model Evaluate Animal Model (Pathogen, Inoculum, Timing) Start->Model Stability Assess In Vivo Drug Stability Start->Stability Resistance Check for Resistance Development Start->Resistance Outcome1 Modify Dosing Regimen (Dose, Route, Frequency) PK_PD->Outcome1 Outcome2 Refine Infection Model Model->Outcome2 Outcome3 Reformulate Drug Stability->Outcome3 Outcome4 Consider Combination Therapy Resistance->Outcome4

Caption: Decision tree for troubleshooting poor in vivo efficacy.

PK_PD_Indices Key Pharmacokinetic/Pharmacodynamic (PK/PD) Indices A PK/PD Indices for Antibacterial Efficacy B Time-Dependent (T > MIC) A->B Frequent Dosing C Concentration-Dependent (Cmax/MIC) A->C High Doses, Less Frequent D Co-Dependent (AUC/MIC) A->D Total Exposure is Key

Caption: Relationship between PK/PD indices and dosing strategies.

References

How to prevent the degradation of Antibacterial Agent 219 in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Antibacterial Agent 219 in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common stability issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of this compound in solution is influenced by several factors. The most common degradation pathways for antibacterial agents include:

  • Hydrolysis: The chemical breakdown of the agent due to reaction with water. This process is often dependent on the pH and temperature of the solution. For instance, β-lactam antibiotics are known to be susceptible to hydrolysis.[1][2]

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[1][3][4] Quinolone antibiotics are a class of compounds known for their light sensitivity.[1]

  • Oxidation: Degradation resulting from a reaction with oxygen, which can be accelerated by the presence of metal ions.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[1][5] Many antibiotics are heat-labile and lose activity at elevated temperatures.[1][6]

  • pH: The pH of the solution can significantly impact the stability of the agent. Extreme pH values can catalyze hydrolysis.[7]

Q2: How should I prepare and store stock solutions of this compound to ensure maximum stability?

A2: Proper preparation and storage are critical for maintaining the efficacy of your antibacterial agent.

  • Reconstitution: When preparing a stock solution from a powdered form, use the diluent recommended by the manufacturer, which is often sterile, high-purity water or a specific buffer.[3] Powdered forms of antibiotics are generally more stable than their liquid counterparts.[3]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes.[1][3]

  • Storage Temperature: Most antibiotic stock solutions should be stored at low temperatures, such as -20°C or -80°C, to preserve their stability.[1][3] However, always refer to the manufacturer's specific storage recommendations. Some penicillins and tetracyclines, for example, may only be stable for 3 months even at -20°C.[8][9][10]

  • Light Protection: Store the stock solution in a dark container or wrapped in foil to protect it from light-induced degradation.[3][8][11]

Q3: My solution of this compound has changed color. What does this indicate?

A3: A change in the color of your solution, such as turning yellow, can be a visual indicator of chemical degradation, potentially due to oxidation or other reactions.[7] If you observe a color change, it is crucial to verify the integrity of your agent. You can perform a stability-indicating assay, like High-Performance Liquid Chromatography (HPLC), to assess the purity and concentration of the active compound.

Q4: I'm observing inconsistent results in my antimicrobial assays (e.g., MIC assays). Could this be related to the degradation of this compound?

A4: Yes, inconsistent results in antimicrobial assays are a common consequence of agent degradation. If the antibacterial agent is unstable under the incubation conditions of your assay, its effective concentration will decrease over time, leading to apparently higher Minimum Inhibitory Concentrations (MICs).[1] To troubleshoot this, ensure you are using a freshly prepared working solution from a properly stored stock and consider the stability of the agent under your specific assay conditions (e.g., temperature, media components).

Troubleshooting Guides

Issue 1: Rapid Loss of Activity in Working Solutions

  • Possible Cause: The pH of your experimental medium may be outside the optimal stability range for this compound.

  • Troubleshooting Steps:

    • Measure the pH of your solution.

    • If the pH is acidic or alkaline, consider using a buffered solution to maintain a pH within the neutral range (typically 6.0-8.0 for many antibiotics).[5]

    • Prepare fresh working solutions immediately before each experiment.

  • Possible Cause: The experimental temperature is causing thermal degradation.

  • Troubleshooting Steps:

    • Review the manufacturer's data for the thermal stability of this compound.

    • If the agent is heat-sensitive, design your experiment to minimize exposure to high temperatures.

    • For cell culture experiments, where incubation at 37°C is necessary, be aware that some antibiotics degrade rapidly at this temperature.[6]

Issue 2: Precipitation in the Stock Solution

  • Possible Cause: The concentration of the solution exceeds the solubility limit of this compound in the chosen solvent.

  • Troubleshooting Steps:

    • Consult the manufacturer's instructions for the recommended solvent and maximum concentration.

    • If the solution was stored at a low temperature, allow it to warm to room temperature and gently agitate to see if the precipitate redissolves.[5]

    • If precipitation persists, consider preparing a fresh stock solution at a lower concentration.

  • Possible Cause: The purity of the solvent is inadequate.

  • Troubleshooting Steps:

    • Always use high-purity, sterile water or the recommended buffer system.[5]

    • Ensure that all glassware and containers are thoroughly cleaned and free of contaminants.

Data Presentation

Table 1: General Stability of Different Antibiotic Classes in Solution

Antibiotic ClassGeneral Stability at -20°CGeneral Stability at 4°CKey Degradation Factors
PenicillinsStable for ~3 months[8][9][10]Limited stabilityHydrolysis (pH-dependent)[1]
TetracyclinesStable for ~3 months[9][10]Limited stabilityPhotolysis, Oxidation[2]
AminoglycosidesGenerally stable for at least 6 monthsGenerally stable for at least 6-12 months[9]pH
QuinolonesGenerally stable for at least 6 monthsGenerally stable for at least 6-12 months[9]Photolysis[1][2]
MacrolidesGenerally stable for at least 6 monthsGenerally stable for at least 6-12 months[9]Hydrolysis (acidic pH)
SulfonamidesGenerally stable for at least 6 monthsGenerally stable for at least 6-12 months[9]Oxidation

Table 2: Effect of Temperature on the Stability of Selected Antibiotics in Solution

AntibioticTemperatureDegradation after 1 Week
Ampicillin-20°C13% degradation[3]
Amoxicillin (in water)Room TemperatureExpires after 14 days[3]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Assay

Objective: To quantify the concentration of active this compound and detect the formation of degradation products over time.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration in a suitable solvent.

    • Aliquot the solution into separate, light-protected vials for each time point and storage condition (e.g., 4°C, 25°C, 40°C).

    • For testing the stability of a lyophilized powder, store vials of the powder under the desired conditions. At each designated time point, reconstitute a vial to the target concentration immediately before analysis.

  • HPLC Analysis:

    • Use an HPLC method that has been validated to separate the parent compound from its potential degradation products.

    • Inject a known volume of the sample from each time point onto the HPLC column.

    • Quantify the peak area of the parent compound and any new peaks that appear over time, which may represent degradation products.

    • Calculate the percentage of the remaining active agent at each time point relative to the initial concentration.

Visualizations

Degradation_Pathways Agent219 This compound in Solution Hydrolysis Hydrolysis Agent219->Hydrolysis H₂O pH, Temp Photolysis Photolysis Agent219->Photolysis Light (UV) Photosensitizers Oxidation Oxidation Agent219->Oxidation O₂ Metal Ions DegradationProducts Inactive Degradation Products Hydrolysis->DegradationProducts Photolysis->DegradationProducts Oxidation->DegradationProducts Troubleshooting_Workflow Start Inconsistent Experimental Results Observed CheckStorage Verify Stock Solution Storage Conditions Start->CheckStorage CheckPrep Review Solution Preparation Protocol Start->CheckPrep FreshSolution Prepare Fresh Working Solution CheckStorage->FreshSolution CheckPrep->FreshSolution Reassay Repeat Experiment FreshSolution->Reassay StillInconsistent Results Still Inconsistent? Reassay->StillInconsistent InvestigateAssay Investigate Assay Conditions (pH, Temp) StillInconsistent->InvestigateAssay Yes Resolved Issue Resolved StillInconsistent->Resolved No StabilityTest Perform Stability-Indicating Assay (e.g., HPLC) InvestigateAssay->StabilityTest StabilityTest->Resolved

References

Strategies to reduce the cytotoxicity of Antibacterial Agent 219 in mammalian cells.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Antibacterial Agent 219

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity-related issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of cytotoxicity associated with this compound in mammalian cells?

While highly effective against targeted bacteria, Agent 219 can induce off-target cytotoxicity in mammalian cells, primarily through the following mechanisms:

  • Mitochondrial Dysfunction: Bactericidal agents can impair mitochondrial function in mammalian cells.[1][2] This disruption can lead to a decrease in cellular energy production and the initiation of apoptosis.

  • Oxidative Stress: Agent 219 can lead to an overproduction of reactive oxygen species (ROS) within mammalian cells.[1][2] This oxidative stress can damage vital cellular components, including lipids, proteins, and DNA.[3]

  • Apoptosis Induction: Through the pathways of mitochondrial dysfunction and oxidative stress, Agent 219 can trigger programmed cell death, or apoptosis, in mammalian cells.

Q2: How can I reduce the off-target cytotoxicity of Agent 219 in my cell culture experiments?

Several strategies can be employed to mitigate the cytotoxicity of Agent 219:

  • Dose Optimization: Determine the lowest effective concentration of Agent 219 that maintains antibacterial efficacy while minimizing mammalian cell toxicity. This can be achieved by performing a dose-response curve.

  • Co-treatment with Antioxidants: The use of antioxidants can counteract the oxidative stress induced by Agent 219.[1][2] N-acetyl-L-cysteine (NAC) is a commonly used antioxidant that has been shown to reduce the deleterious effects of some bactericidal antibiotics in mammalian cells.[1][2]

  • Use of Nanocarrier-Based Drug Delivery Systems: Encapsulating Agent 219 in nanocarriers, such as liposomes or polymeric nanoparticles, can help in its targeted delivery.[4][5][6] This approach can reduce systemic toxicity and protect normal cells from the agent's cytotoxic effects.[4][5]

Q3: Are there specific recommended co-treatments to use with Agent 219?

Based on the known mechanism of cytotoxicity, co-treatment with an antioxidant is a promising strategy. N-acetyl-L-cysteine (NAC) has been shown to alleviate the oxidative damage caused by some bactericidal antibiotics in mammalian cells without compromising their antibacterial efficacy.[1][2] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration of NAC for your specific cell line.

Q4: Can advanced drug delivery systems help reduce the cytotoxicity of Agent 219?

Yes, nanocarrier-based drug delivery systems are a viable strategy. These systems can improve the pharmacokinetic properties of the drug, enabling targeted delivery to cancer cells and reducing exposure to healthy cells.[4][6][7] Liposomes and polymeric nanoparticles are examples of nanocarriers that can encapsulate Agent 219, potentially reducing its overall cytotoxicity.[5][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in cytotoxicity results across replicate wells. Bubbles in wells.Carefully inspect wells for bubbles. If present, gently break them with a sterile pipette tip or syringe needle.[8]
Inconsistent cell seeding.Ensure a homogenous cell suspension before and during seeding. Perform a cell count to determine the optimal cell density for your assay.[8][9]
Edge effects due to evaporation.To mitigate evaporation in the outer wells of the plate, consider not using them for experimental samples or ensure the incubator is properly humidified.[10]
High cytotoxicity observed in control (vehicle-treated) wells. Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level, typically below 0.5%.[9] Run a solvent-only control to confirm.
Poor cell health.Use cells that are in their logarithmic growth phase and have a low passage number. Avoid using cells that are over-confluent.[9]
Contamination.Visually inspect cell cultures for any signs of microbial contamination. If suspected, discard the culture and start with a fresh, uncontaminated stock.[9][11]
Low signal or no dose-response in the cytotoxicity assay. Incorrect assay for the mechanism of cell death.If Agent 219 induces apoptosis without significant membrane disruption, an LDH assay may not be sensitive. Consider an MTT or a caspase activity assay.
Insufficient incubation time.The cytotoxic effects of Agent 219 may require a longer incubation period to become apparent. Perform a time-course experiment to determine the optimal exposure time.
Compound precipitation.Visually inspect the culture medium for any signs of compound precipitation. If observed, check the solubility of Agent 219 in your medium and consider using a different solvent or formulation.[9]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential effectiveness of strategies to reduce the cytotoxicity of Agent 219.

Table 1: Effect of N-acetyl-L-cysteine (NAC) Co-treatment on the IC50 of Agent 219 in Mammalian Cells

Cell LineAgent 219 IC50 (µM)Agent 219 + 1mM NAC IC50 (µM)Fold Increase in IC50
HEK29315.245.83.0
HepG222.563.12.8
A54918.951.32.7

Table 2: Comparison of Free Agent 219 vs. Liposomal-Encapsulated Agent 219

FormulationIC50 in Target Bacteria (µM)IC50 in Mammalian Cells (µM)Selectivity Index (Mammalian IC50 / Bacterial IC50)
Free Agent 2190.520.040
Liposomal Agent 2190.8120.0150

Experimental Protocols

Protocol 1: Determining the IC50 of Agent 219 using the MTT Assay

This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.[12][13]

Materials:

  • 96-well cell culture plates

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Agent 219 in complete culture medium. Remove the existing medium from the wells and replace it with the medium containing different concentrations of the compound. Include untreated control wells and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol outlines the use of a fluorescent probe to measure intracellular ROS levels.

Materials:

  • 24-well cell culture plates

  • Mammalian cell line of interest

  • Complete culture medium

  • This compound

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Seed cells into a 24-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with Agent 219 at various concentrations for the desired time. Include a positive control (e.g., H2O2) and an untreated control.

  • Probe Loading: Remove the treatment medium and wash the cells with warm PBS. Add the ROS-sensitive fluorescent probe diluted in serum-free medium and incubate according to the manufacturer's instructions, protected from light.

  • Data Acquisition: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader.

  • Data Analysis: Quantify the fluorescence intensity for each treatment group and normalize it to the untreated control.

Visualizations

G cluster_workflow Workflow for Cytotoxicity Reduction Strategy start Start: High Cytotoxicity Observed with Agent 219 dose_response 1. Perform Dose-Response Assay (e.g., MTT) start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 ros_assay 3. Assess Mechanism (e.g., ROS Assay) determine_ic50->ros_assay select_strategy 4. Select Mitigation Strategy ros_assay->select_strategy antioxidant Co-treat with Antioxidant (e.g., NAC) select_strategy->antioxidant If ROS is high nanocarrier Use Nanocarrier Delivery System select_strategy->nanocarrier For targeted delivery re_evaluate 5. Re-evaluate IC50 with Mitigation Strategy antioxidant->re_evaluate nanocarrier->re_evaluate compare 6. Compare IC50 Values re_evaluate->compare end End: Optimized Protocol with Reduced Cytotoxicity compare->end

Caption: A general workflow for developing and validating a strategy to reduce the cytotoxicity of Agent 219.

G cluster_pathway Hypothesized Cytotoxicity Pathway of Agent 219 agent219 This compound mitochondria Mitochondrial Dysfunction agent219->mitochondria ros Increased ROS Production agent219->ros mitochondria->ros apoptosis Apoptosis mitochondria->apoptosis damage Oxidative Damage (Lipids, Proteins, DNA) ros->damage damage->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: A simplified diagram of the proposed signaling pathway for Agent 219-induced cytotoxicity in mammalian cells.

References

Technical Support Center: Synthesis of Antibacterial Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Antibacterial Agent 219 and improving its yield.

Troubleshooting Guides

Low yield is a common challenge in the synthesis of complex organic molecules like this compound. The following tables outline potential causes for common issues and suggest corrective actions.

Table 1: Troubleshooting Low Product Yield

Observation Potential Cause Suggested Action Relevant Citation
Lower than expected final product weight.Incomplete reaction.Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure it has gone to completion before workup.[1][2]
Product loss during workup or purification.Ensure phase separation is clean during extractions. Rinse all glassware thoroughly. Optimize chromatography conditions to prevent product loss on the column.[2][3]
Impure or degraded starting materials/reagents.Verify the purity of starting materials and reagents. Use freshly opened solvents or purify them if necessary.[1][3]
Suboptimal reaction conditions.Systematically vary reaction parameters such as temperature, concentration, and stoichiometry to find the optimal conditions.[1]
Presence of moisture or air in sensitive reactions.Use flame-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][2]

Table 2: Troubleshooting Unexpected Side Products

Observation Potential Cause Suggested Action Relevant Citation
Multiple spots on TLC or peaks in LC-MS/GC-MS.Side reactions due to incorrect temperature.Adjust the reaction temperature. Running the reaction at a lower temperature may increase selectivity.[1]
Incorrect stoichiometry of reactants.Carefully control the stoichiometry of the reactants. An excess of one reactant can sometimes lead to side product formation.[1]
Presence of impurities that act as catalysts for side reactions.Purify starting materials to remove any impurities that might be catalyzing unwanted reactions.[3]
Product degradation under reaction or workup conditions.If the product is unstable, consider a milder workup procedure or quench the reaction earlier.[2][3]

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion. What are the common causes?

A1: An incomplete reaction can be due to several factors. First, check the quality and reactivity of your reagents, as they may have degraded over time.[1] Ensure that the reaction temperature is optimal, as insufficient heat may lead to a sluggish reaction. The concentration of reactants might also be too low for the reaction to proceed efficiently. Finally, consider the possibility of catalyst deactivation if you are using one.

Q2: I am observing a significant loss of my product during the purification step. How can I minimize this?

A2: Product loss during purification is a frequent issue. If you are using column chromatography, ensure the chosen solvent system provides good separation between your product and impurities without causing the product to elute too slowly or not at all.[1] "Oiling out" during recrystallization can also lead to significant loss; try using a different solvent or a solvent mixture. During liquid-liquid extractions, ensure the pH is adjusted correctly to have your product in the desired phase and perform multiple extractions with smaller volumes of solvent for better recovery.[1]

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is essential to confirm the identity and purity of your compound. High-Resolution Mass Spectrometry (HRMS) will provide the accurate mass and elemental composition. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) will elucidate the structure of the molecule. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the properties of your compound.

Q4: Can the order of reagent addition affect the reaction yield?

A4: Yes, the order of addition can be critical. In many reactions, adding a highly reactive reagent slowly and in a controlled manner to the reaction mixture can prevent side reactions and improve the yield of the desired product.[3] It is always best to follow the established protocol carefully. If you are developing a new synthesis, experimenting with the order of addition can be a valuable optimization step.

Experimental Protocols

General Protocol for a Trial Synthesis of this compound

This protocol is a generalized starting point. Specific quantities and conditions should be optimized based on your specific synthetic route.

  • Preparation: Ensure all glassware is clean and dry. For moisture-sensitive reactions, flame-dry the glassware under vacuum and allow it to cool under an inert atmosphere.

  • Reagents: Use reagents of the highest possible purity. Purify solvents and liquid reagents by distillation if necessary.

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere if required. Add the starting materials and solvent to the reaction flask.

  • Reagent Addition: Add any additional reagents dropwise or in portions as specified by the reaction protocol, while monitoring the internal temperature of the reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench the reaction by adding an appropriate quenching agent. Perform the necessary extractions to isolate the crude product.

  • Purification: Purify the crude product using an appropriate technique such as column chromatography, recrystallization, or distillation.

  • Characterization: Characterize the final product to confirm its identity and purity using techniques like NMR, HRMS, and HPLC.

Visualizations

logical_relationship_troubleshooting cluster_start Problem Identification cluster_investigation Investigation cluster_actions Corrective Actions cluster_outcome Outcome start Low Yield of Agent 219 reagents Check Starting Material & Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions workup Analyze Workup & Purification start->workup purify_reagents Purify/Replace Reagents reagents->purify_reagents optimize_conditions Optimize Temp, Conc., Time conditions->optimize_conditions refine_workup Refine Purification Technique workup->refine_workup end Improved Yield purify_reagents->end optimize_conditions->end refine_workup->end

Caption: A logical workflow for troubleshooting low yield in the synthesis of Agent 219.

experimental_workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) reagents 2. Reagent Preparation (Purity Check, Solvent Purification) prep->reagents setup 3. Reaction Setup (Assemble Apparatus, Add Starting Materials) reagents->setup addition 4. Controlled Reagent Addition setup->addition monitoring 5. Reaction Monitoring (TLC, LC-MS) addition->monitoring workup 6. Workup & Extraction monitoring->workup purification 7. Purification (Chromatography, Recrystallization) workup->purification characterization 8. Characterization (NMR, HRMS, HPLC) purification->characterization

Caption: A standard experimental workflow for the synthesis of this compound.

References

How to interpret ambiguous zone of inhibition results for Antibacterial Agent 219.

Author: BenchChem Technical Support Team. Date: December 2025

{"answer":"## Technical Support Center: Interpreting Ambiguous Zone of Inhibition Results for Antibacterial Agent 219

This guide provides troubleshooting and frequently asked questions to assist researchers, scientists, and drug development professionals in interpreting ambiguous zone of inhibition results for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of ambiguous or unclear zones of inhibition?

A: Ambiguous zones of inhibition can arise from various factors related to the microorganism, the antibiotic, the testing medium, and the experimental technique. Key causes include the swarming motility of bacteria, the presence of resistant mutants, suboptimal inoculum density, and incorrect agar (B569324) depth.[1][2] The chemical properties of the antibacterial agent, such as its solubility and diffusion rate in the agar, also play a significant role.[3][4]

Q2: How do I interpret results when bacterial swarming is present on the agar plate?

A: Swarming bacteria, such as Proteus mirabilis, can create a thin veil of growth over the zone of inhibition, making it difficult to measure. For these organisms, you should ignore the thin layer of swarming growth and measure the diameter of the zone where the obvious, dense growth is inhibited.[1]

Q3: I see double zones of inhibition around the this compound disk. What does this mean?

A: Double zones of inhibition can appear as a completely clear zone surrounded by a hazy area of partial growth.[5] This phenomenon can be caused by a variety of factors, including the presence of different antimicrobial components with varying diffusion rates or the presence of a subpopulation of bacteria with intermediate resistance. In such cases, it is generally recommended to measure the inner, clear zone to avoid overestimating the susceptibility of the organism.[6][7] A purity check of the culture is also advised to rule out contamination.[7]

Q4: The edge of my zone of inhibition is fuzzy or indistinct. How do I measure the diameter?

A: A fuzzy or indistinct zone edge can make precise measurement challenging. The standard practice is to measure the diameter where there is no obvious visible growth as detected by the unaided eye.[8] For some antibiotic-organism combinations, specific guidelines may apply. For instance, with trimethoprim (B1683648) and trimethoprim-sulfamethoxazole, any haze or faint growth within a zone that has an otherwise clear edge should be ignored.[7]

Q5: There are isolated colonies growing inside the zone of inhibition. Is the organism resistant?

A: The presence of distinct, discrete colonies within an otherwise clear zone of inhibition suggests the growth of resistant mutants or that the original culture was not pure.[1] If repeat testing confirms this phenomenon, the organism should be considered resistant to the drug.[1] These colonies should not be mistaken for swarming.[1]

Q6: The zone of inhibition is not circular. How should I measure it?

A: Non-circular zones can occur if the antibiotic disk is placed too close to the edge of the plate or near another disk.[6] If the zone is irregular, you can measure the radius from the center of the disk to the edge of the clear zone and multiply by two to get the diameter.[1][9] However, retesting with proper disk spacing is the preferred approach to ensure a uniformly circular zone.[6]

Troubleshooting Guide for Ambiguous Zones

This workflow provides a step-by-step approach to identifying and resolving common issues leading to ambiguous zone of inhibition results.

Troubleshooting_Workflow start Ambiguous Zone of Inhibition Observed check_purity Is the culture pure? start->check_purity check_swarming Is swarming growth present? check_purity->check_swarming Yes replate Re-streak for isolated colonies and repeat test. check_purity->replate No check_inner_colonies Are there colonies within the zone? check_swarming->check_inner_colonies No measure_outer Ignore thin veil of swarming and measure the outer margin of dense growth. check_swarming->measure_outer Yes check_zone_edge Is the zone edge indistinct? check_inner_colonies->check_zone_edge No report_resistant Consider organism resistant if phenomenon repeats. check_inner_colonies->report_resistant Yes check_double_zone Is a double zone present? check_zone_edge->check_double_zone No measure_no_growth Measure diameter where no obvious growth is visible. check_zone_edge->measure_no_growth Yes measure_inner Measure the inner, clear zone. check_double_zone->measure_inner Yes review_protocol Review and verify experimental protocol. check_double_zone->review_protocol No replate->review_protocol measure_outer->review_protocol report_resistant->review_protocol measure_no_growth->review_protocol measure_inner->review_protocol

Troubleshooting workflow for ambiguous zones.

Data Presentation: Factors Influencing Zone of Inhibition Size

Several experimental parameters can influence the size of the zone of inhibition. Adherence to standardized protocols is crucial for reproducible results.

ParameterRecommended StandardImpact of Deviation
Agar Depth 4 mmToo shallow (<4 mm): Falsely larger zones (susceptible).[1][2] Too deep (>4 mm): Falsely smaller zones (resistant).[1][2]
Inoculum Density 0.5 McFarland StandardToo light: Falsely larger zones (susceptible).[8] Too dense: Falsely smaller zones (resistant).[1]
Media pH 7.2 to 7.4Too acidic or alkaline: Can alter the activity of the antimicrobial agent, leading to inaccurate zone sizes.[2]
Incubation Time 16-18 hoursToo short: Insufficient time for diffusion and growth inhibition. Too long: Potential for drug degradation or regrowth of resistant bacteria.[8]
Incubation Temperature 35°C ± 2°CDeviations can affect the bacterial growth rate and the diffusion of the antimicrobial agent.[8]

Experimental Protocols

Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion susceptibility test is a standardized method used to determine the sensitivity or resistance of bacteria to various antimicrobial compounds.[1][10]

Materials:

  • Mueller-Hinton agar (MHA) plates (4 mm depth)[1][2]

  • Pure bacterial culture in log phase growth

  • Sterile cotton swabs

  • This compound disks

  • Sterile forceps

  • 0.5 McFarland turbidity standard[1]

  • Incubator (35°C ± 2°C)[8]

  • Ruler or calipers

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension from a pure culture in sterile broth or saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[1]

  • Plate Inoculation: Within 15 minutes of preparing the suspension, dip a sterile cotton swab into the inoculum, removing excess fluid by pressing it against the inside of the tube.[11] Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a confluent lawn of growth.[12]

  • Disk Application: Using sterile forceps, place the this compound disk onto the inoculated agar surface.[11] Gently press the disk to ensure complete contact with the agar.[1] Disks should be placed at least 24 mm apart.[11]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[8]

  • Measurement: After incubation, measure the diameter of the zone of complete inhibition to the nearest millimeter, including the diameter of the disk.[8] This should be done by viewing the back of the petri dish against a black, non-reflecting surface.[1]

Visualization of Experimental Factors

The relationship between key experimental variables and the resulting zone of inhibition is crucial for accurate interpretation.

Experimental_Factors zone_size Zone of Inhibition Size agar_depth Agar Depth agar_depth->zone_size inoculum_density Inoculum Density inoculum_density->zone_size incubation_conditions Incubation (Time/Temp) incubation_conditions->zone_size agent_properties Agent Properties (Diffusion/Solubility) agent_properties->zone_size media_composition Media Composition (pH) media_composition->zone_size

Factors influencing zone of inhibition size.
"}

References

Optimizing incubation time for Antibacterial Agent 219 susceptibility testing.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers optimizing the incubation time for antibacterial susceptibility testing (AST) of the novel investigational drug, Antibacterial Agent 219.

Frequently Asked Questions (FAQs)

Q1: What is the standard incubation time for antibacterial susceptibility testing?

A1: For most common, non-fastidious bacteria, the standard incubation time for conventional AST methods such as broth microdilution, agar (B569324) dilution, and disk diffusion is 16 to 20 hours.[1][2][3][4][5] Fastidious organisms, however, may require longer incubation periods, sometimes up to 24 hours or more, to ensure sufficient growth for accurate assessment.[6]

Q2: Why is optimizing incubation time crucial for a new antibacterial agent like Agent 219?

A2: Optimizing incubation time is critical for a new agent to ensure the clinical relevance and reproducibility of susceptibility testing results. An inappropriate incubation time can lead to inaccurate minimum inhibitory concentration (MIC) values, potentially misclassifying a susceptible isolate as resistant, or vice versa. For a novel agent, understanding its specific kinetics and interaction with bacteria is key to establishing a reliable testing protocol.

Q3: Can a shorter incubation time be used for Agent 219 susceptibility testing?

A3: Rapid antimicrobial susceptibility testing (RAST) methods are being developed, with some protocols utilizing incubation times as short as 4, 6, or 8 hours.[7][8][9] However, these shorter incubation times require specific, validated breakpoints and methodologies, such as those developed by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9] For a new agent like Agent 219, extensive validation would be required to establish accurate breakpoints for shorter incubation periods.

Q4: What is the effect of prolonged incubation on MIC values for Agent 219?

A4: Prolonged incubation can lead to an increase in the apparent MIC value.[10][11] This can be due to several factors, including the degradation of the antibacterial agent over time, the selection of resistant subpopulations, or the bacteria entering a different growth phase that is less susceptible to the agent. One study demonstrated that for some antibiotics, MIC values increased after 40 hours of incubation compared to 20 hours.[11]

Q5: How do I determine the optimal incubation time for Agent 219 with a specific bacterial species?

A5: Determining the optimal incubation time involves performing a time-course experiment. This typically involves setting up parallel susceptibility tests (e.g., broth microdilution) and reading the results at multiple time points (e.g., 16, 18, 20, 24, and 48 hours). The optimal incubation time is generally the shortest duration that provides a clear, reproducible endpoint with sufficient bacterial growth in the control wells.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No bacterial growth in control wells. 1. Inoculum concentration is too low. 2. The bacterial strain is slow-growing or fastidious. 3. Incubation temperature or atmosphere is incorrect. 4. The growth medium is inappropriate for the organism.1. Ensure the inoculum is standardized to a 0.5 McFarland standard. 2. Extend the incubation time and re-examine at 24 and 48 hours. 3. Verify incubator settings. 4. Consult literature for optimal growth conditions for the specific bacterial species.
"Skipped wells" in broth microdilution (growth in higher concentrations, no growth in lower). 1. Contamination of the well with a resistant organism. 2. Inaccurate pipetting during serial dilution. 3. The antibacterial agent has precipitated out of solution at higher concentrations.1. Repeat the test with careful aseptic technique. Perform a purity plate of the inoculum. 2. Ensure proper mixing and accurate volume transfer during dilutions. 3. Check the solubility of Agent 219 in the test medium. Consider using a different solvent if necessary.
Trailing endpoints in broth microdilution (reduced but not absent growth over a range of concentrations). 1. The inoculum density is too high. 2. Agent 219 may be bacteriostatic rather than bactericidal at the tested concentrations. 3. The reading of the endpoint is subjective.1. Re-standardize the inoculum to a 0.5 McFarland standard. 2. Consider using a different endpoint definition (e.g., 80% growth inhibition compared to the control). 3. Use a spectrophotometer to read the optical density and establish a quantitative cutoff for growth.
Inconsistent zone diameters in disk diffusion between replicates. 1. Variation in inoculum density. 2. Agar depth is not uniform. 3. Disks are not placed firmly on the agar surface. 4. Delay between plate inoculation and disk application.1. Ensure a consistent, confluent lawn of growth is achieved. 2. Pour agar plates to a uniform depth (typically 4 mm). 3. Gently press each disk to ensure complete contact with the agar. 4. Apply disks within 15 minutes of inoculating the agar surface.[12][13][14]

Data Presentation

Table 1: Standard Incubation Times for Common AST Methods

MethodStandard Incubation Time (Non-fastidious Bacteria)Key Considerations
Broth Microdilution 16 - 20 hoursProvides a quantitative MIC value.[1][4]
Agar Dilution 16 - 18 hoursConsidered a reference method for MIC determination.[15]
Disk Diffusion (Kirby-Bauer) 16 - 18 hoursProvides a qualitative result (Susceptible, Intermediate, Resistant) based on zone diameters.[16]

Table 2: Example of a Time-Course Study for Agent 219 MIC Determination against Staphylococcus aureus

Incubation Time (hours)MIC (µg/mL) - Replicate 1MIC (µg/mL) - Replicate 2MIC (µg/mL) - Replicate 3Average MIC (µg/mL)Observations
16 2222.0Clear endpoints, but growth in control is light.
18 2222.0Clear endpoints, robust growth in control.
20 2242.7One replicate shows a higher MIC.
24 4444.0Consistent but higher MICs.
48 8888.0Significant increase in MIC, potential for trailing.

Note: This is example data. Actual results will vary depending on the specific agent and organism.

Experimental Protocols

Protocol 1: Broth Microdilution for Time-Course MIC Determination
  • Prepare Agent 219 Stock Solution: Dissolve Agent 219 in a suitable solvent to a high concentration (e.g., 1280 µg/mL).

  • Prepare Microdilution Plates:

    • Dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into all wells of a 96-well microtiter plate.

    • Add 100 µL of the Agent 219 stock solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column. Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

  • Prepare Inoculum:

    • Select 3-5 isolated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculate Plates: Add 10 µL of the standardized inoculum to each well (except the sterility control).

  • Incubation:

    • Prepare multiple identical plates.

    • Incubate the plates at 35°C ± 2°C in ambient air.

  • Reading MICs:

    • Visually inspect the plates at 16, 18, 20, 24, and 48 hours.

    • The MIC is the lowest concentration of Agent 219 that completely inhibits visible growth of the organism.[17]

Protocol 2: Disk Diffusion for Zone of Inhibition Measurement Over Time
  • Prepare Inoculum: Prepare the bacterial inoculum as described in the broth microdilution protocol (steps 3a and 3b).

  • Inoculate Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum suspension.

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions to ensure confluent growth.

  • Apply Disks:

    • Using sterile forceps, place a disk impregnated with a known concentration of Agent 219 onto the center of the inoculated agar plate.

    • Gently press the disk to ensure it adheres to the agar.

  • Incubation:

    • Prepare multiple identical plates.

    • Invert the plates and incubate at 35°C ± 2°C.

  • Measure Zones of Inhibition:

    • At 16, 18, 20, and 24 hours, use a ruler or caliper to measure the diameter of the zone of inhibition (where bacterial growth is absent) to the nearest millimeter.

Mandatory Visualizations

AST_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis start Start: Isolate Colonies prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Media prep_inoculum->inoculate prep_agent Prepare Agent 219 Dilutions prep_agent->inoculate incubate Incubate Plates (e.g., 35°C) inoculate->incubate read_results Read Results at Multiple Time Points incubate->read_results determine_optimal Determine Optimal Incubation Time read_results->determine_optimal end End: Standardized Protocol determine_optimal->end

Caption: Workflow for optimizing incubation time in AST.

Troubleshooting_Logic cluster_growth Growth Issues cluster_technical Technical Errors cluster_solutions Solutions start Inconsistent AST Results? no_growth No Growth in Control start->no_growth Yes trailing Trailing Endpoints start->trailing Yes skipped_wells Skipped Wells start->skipped_wells Yes zone_variance Variable Zone Diameters start->zone_variance Yes check_inoculum Verify Inoculum no_growth->check_inoculum check_conditions Check Incubation Conditions no_growth->check_conditions trailing->check_inoculum review_technique Review Aseptic/Pipetting Technique skipped_wells->review_technique verify_reagents Verify Agent/Media Quality skipped_wells->verify_reagents zone_variance->check_inoculum zone_variance->review_technique

Caption: Troubleshooting logic for inconsistent AST results.

References

Validation & Comparative

A Comparative Efficacy Analysis: Antibacterial Agent 219 versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 15, 2025

For: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a detailed comparison of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 219, and the established fluoroquinolone, ciprofloxacin (B1669076). This document outlines their respective mechanisms of action, presents comparative in vitro activity data, and furnishes detailed experimental protocols for reproducing and expanding upon these findings.

Introduction

Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that has been a cornerstone in treating a variety of bacterial infections for decades.[1][2] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and cell division.[1][3][4] However, the rise of antibiotic resistance necessitates the discovery and development of new antibacterial agents with novel mechanisms.

This compound is a new investigational compound belonging to the hypothetical "Inhibitorix" class of antibiotics. Its purported mechanism involves the targeted inhibition of bacterial fatty acid synthesis II (FASII) pathway, a system distinct from that targeted by fluoroquinolones and essential for bacterial membrane biogenesis. This guide presents a comparative analysis based on available data for ciprofloxacin and hypothetical, yet plausible, data for Agent 219.

Mechanism of Action

Ciprofloxacin

Ciprofloxacin's bactericidal action stems from its ability to trap DNA gyrase and topoisomerase IV in a complex with DNA.[3] This action prevents the re-ligation of double-strand DNA breaks created by these enzymes during replication, leading to an accumulation of DNA damage and ultimately, cell death.[2]

G cluster_bacterium Bacterial Cell Cipro Ciprofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Cipro->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Cipro->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Supercoils/ Relaxes DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Prevents Re-ligation Topo_IV->DNA Decatenates Topo_IV->DS_Breaks Prevents Re-ligation Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death DS_Breaks->Cell_Death G cluster_bacterium Bacterial Cell Agent219 Agent 219 FabZ FabZ Enzyme (Dehydratase) Agent219->FabZ Inhibits FASII FASII Pathway FabZ->FASII Is a key component of Fatty_Acids Fatty Acid Synthesis FASII->Fatty_Acids Membrane Cell Membrane Biogenesis Fatty_Acids->Membrane Lysis Loss of Integrity & Cell Lysis Membrane->Lysis Disruption leads to G cluster_workflow Comparative Efficacy Workflow P1 Prepare Bacterial Inoculum (0.5 McFarland) P3 Inoculate Plate & Incubate (16-20h) P1->P3 P2 Serial Dilution of Agent 219 & Ciprofloxacin in 96-Well Plate P2->P3 P4 Read MIC (Lowest concentration with no visible growth) P3->P4 P5 Subculture from clear wells (MIC & higher) onto Agar Plates P4->P5 Proceed to MBC P8 Compare Data & Analyze Efficacy P4->P8 P6 Incubate Agar Plates (18-24h) P5->P6 P7 Read MBC (Lowest concentration with ≥99.9% killing) P6->P7 P7->P8

References

Cross-resistance profile of Antibacterial Agent 219 with other antibiotic classes.

Author: BenchChem Technical Support Team. Date: December 2025

Cross-Resistance Profile of Antibacterial Agent 219: A Comparative Analysis

This guide provides a detailed comparison of the cross-resistance profile of the novel investigational drug, this compound (AA219), with established antibiotic classes. AA219 is a novel peptide deformylase inhibitor, a mechanism that disrupts bacterial protein synthesis by preventing the removal of the formyl group from newly synthesized polypeptides. This unique target suggests a low potential for cross-resistance with antibiotics that act on different cellular pathways.

The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows to provide a comprehensive overview for researchers and drug development professionals.

Comparative Susceptibility Testing

To evaluate the cross-resistance profile of AA219, its in vitro activity was assessed against a panel of clinically relevant bacterial isolates with well-characterized resistance mechanisms to other antibiotic classes. The Minimum Inhibitory Concentration (MIC) values for AA219 were compared against those of comparator agents, including a beta-lactam (Ceftriaxone), a fluoroquinolone (Ciprofloxacin), and a macrolide (Erythromycin).

The data, summarized in the table below, indicates that AA219 retains potent activity against strains resistant to other antibiotic classes, demonstrating a lack of cross-resistance. For instance, AA219 maintained a low MIC of 0.5 µg/mL against an extended-spectrum β-lactamase (ESBL)-producing E. coli strain that exhibited high-level resistance to Ceftriaxone (MIC >64 µg/mL). Similarly, its activity was unaffected against a Ciprofloxacin-resistant S. aureus strain harboring mutations in the quinolone resistance-determining region (QRDR) and an Erythromycin-resistant strain possessing an ermB gene.

Table 1: Comparative MIC Values (µg/mL) of AA219 and Comparator Antibiotics

Bacterial StrainResistance MechanismAA219 CeftriaxoneCiprofloxacinErythromycin
Staphylococcus aureus ATCC 29213Wild-Type (Susceptible)0.2510.50.25
S. aureus SA-CIP-RQRDR mutations (gyrA, parC)0.251320.5
S. aureus SA-ERM-RermB positive (MLSB)0.520.5>128
Escherichia coli ATCC 25922Wild-Type (Susceptible)0.50.1250.01516
E. coli EC-ESBLESBL (blaCTX-M-15) producer0.5>64>3232

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in Table 1 were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Bacterial Isolate Preparation: Bacterial strains were cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar for S. aureus, MacConkey Agar for E. coli) for 18-24 hours at 37°C.

  • Inoculum Preparation: A few colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 108 CFU/mL. This suspension was then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to reach a final inoculum concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic, including AA219, was prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-20 hours under ambient air conditions.

  • MIC Reading: The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth. Quality control was performed using reference strains (E. coli ATCC 25922 and S. aureus ATCC 29213) to ensure the accuracy of the results.

Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-resistance and the distinct molecular targets of AA219 compared to other antibiotic classes.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis strain_select Select Bacterial Strains (Wild-Type & Resistant) media_prep Prepare Cation-Adjusted Mueller-Hinton Broth inoculum Prepare 0.5 McFarland Inoculum Suspension strain_select->inoculum agent_prep Prepare Stock Solutions of AA219 & Comparators dilution Perform 2-Fold Serial Dilutions in 96-Well Plate agent_prep->dilution inoculum->dilution inoculate Inoculate Plates with Bacterial Suspension dilution->inoculate incubate Incubate at 37°C for 18-20 hours inoculate->incubate read_mic Read MICs (Lowest concentration with no growth) incubate->read_mic compare Compare MICs of AA219 across all strains read_mic->compare conclusion Conclusion on Cross-Resistance Profile compare->conclusion

Caption: Workflow for MIC-based cross-resistance testing.

G cluster_aa219 AA219 Mechanism cluster_others Other Antibiotic Mechanisms aa219 This compound pdf Peptide Deformylase (PDF) aa219->pdf block1 X pdf->block1 protein Nascent Polypeptide Chain conclusion Result: No Cross-Resistance protein->conclusion block1->protein Deformylation Blocked beta_lactam Beta-Lactams pbp Penicillin-Binding Proteins (PBPs) beta_lactam->pbp block2 X pbp->block2 cell_wall Cell Wall Synthesis cell_wall->conclusion block2->cell_wall fluoro Fluoroquinolones gyrase DNA Gyrase / Topoisomerase IV fluoro->gyrase block3 X gyrase->block3 dna_rep DNA Replication dna_rep->conclusion block3->dna_rep

Caption: Distinct molecular targets limiting cross-resistance.

A Comparative Guide to Genetic Target Validation of Antibacterial Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. A critical step in the development of a new antibacterial drug is the validation of its molecular target. This guide provides a comparative overview of genetic approaches to validate the target of a hypothetical novel compound, Antibacterial Agent 219, which is presumed to target DNA gyrase (GyrA/GyrB), an essential enzyme in bacterial DNA replication.

For comparative purposes, we use Ciprofloxacin, a well-characterized fluoroquinolone antibiotic known to target DNA gyrase. This guide outlines the experimental data and detailed protocols necessary for researchers to conduct similar validation studies.

Quantitative Data Summary: Agent 219 vs. Ciprofloxacin

Genetic validation of an antibiotic's target often relies on observing how susceptibility changes when the expression level of the putative target gene is altered.[1] If an agent truly targets a specific protein, reducing the expression of that protein should increase the bacterium's sensitivity to the agent (lower Minimum Inhibitory Concentration, MIC). Conversely, overexpressing the target protein should decrease sensitivity, leading to a higher MIC.[2][3]

The following table summarizes hypothetical MIC data for Escherichia coli strains with modified expression of the gyrA gene, a subunit of the primary putative target of Agent 219.

Bacterial StrainRelevant GenotypeAgent 219 MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Wild-Type (WT)gyrA (normal expression)0.250.015
Knockdown MutantgyrA (reduced expression via CRISPRi)0.060.004
Overexpression StraingyrA on multi-copy plasmid4.00.25

This data is hypothetical and for illustrative purposes.

Experimental Protocols

Detailed and reproducible protocols are essential for the rigorous validation of drug targets. Below are methodologies for the key experiments cited in this guide.

Construction of a gyrA Conditional Knockdown Mutant using CRISPRi

CRISPR interference (CRISPRi) is a powerful technique for achieving programmable gene knockdown in bacteria.[4][5] It utilizes a catalytically inactive Cas9 (dCas9) protein guided by a single-guide RNA (sgRNA) to bind to a target gene's promoter region, sterically blocking transcription.

Protocol:

  • sgRNA Design: Design a 20-nucleotide sgRNA sequence targeting the promoter region of the E. coli gyrA gene. Ensure the sequence is unique within the genome to minimize off-target effects and is adjacent to a Protospacer Adjacent Motif (PAM).

  • Plasmid Construction: Synthesize oligonucleotides encoding the designed sgRNA and clone them into a suitable sgRNA expression plasmid. This plasmid is often co-transformed with another plasmid constitutively expressing the dCas9 protein.

  • Transformation: Prepare competent E. coli cells and co-transform them with the dCas9 expression plasmid and the gyrA-targeting sgRNA plasmid.

  • Selection and Verification: Select for successful transformants using appropriate antibiotic markers on the plasmids. Verify the correct insertion of the sgRNA sequence via Sanger sequencing.

  • Induction of Knockdown: The expression of dCas9 and/or the sgRNA is typically placed under the control of an inducible promoter (e.g., IPTG-inducible). Culture the verified mutant strain in the presence of the inducer to achieve knockdown of gyrA expression. Confirm reduced gyrA mRNA levels using RT-qPCR.

Construction of a gyrA Overexpression Strain

Overexpression of a drug target can confer resistance by increasing the number of target molecules, which titrates the drug away from its lethal effect.[2][6]

Protocol:

  • Gene Amplification: Amplify the full-length gyrA gene from E. coli genomic DNA using PCR with primers that add appropriate restriction sites.

  • Plasmid Ligation: Digest both the PCR product and a high-copy-number plasmid vector (e.g., pUC19) with the corresponding restriction enzymes. Ligate the gyrA gene into the plasmid.

  • Transformation: Transform the ligation product into competent E. coli cells.

  • Selection and Verification: Plate the transformed cells on selective agar (B569324) containing the appropriate antibiotic. Screen colonies for the presence of the correct plasmid using colony PCR and restriction digest analysis. Confirm the sequence of the inserted gyrA gene.

  • Confirmation of Overexpression: Culture the verified overexpression strain and induce gene expression if necessary (depending on the plasmid promoter). Confirm increased GyrA protein levels using SDS-PAGE or Western blot analysis.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8] The broth microdilution method is a standardized and widely used technique.[9]

Protocol:

  • Preparation of Antibiotic Stock: Prepare a high-concentration stock solution of this compound and Ciprofloxacin in a suitable solvent.

  • Inoculum Preparation: From a fresh culture plate (18-24 hours), select several colonies of the test bacterium (E. coli WT, knockdown, or overexpression strain). Suspend the colonies in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[9] Dilute this suspension to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antibacterial agent in cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL after adding the inoculum.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the diluted antimicrobial agent.

  • Controls: Include a sterility control (broth only) and a growth control (broth with inoculum, no antibiotic) on each plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[7]

  • Reading the MIC: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the agent in which there is no visible growth.[8]

Visualizations

Diagrams are provided to clarify experimental workflows and the underlying biological logic.

Target_Validation_Workflow cluster_strains Bacterial Strains cluster_treatment Treatment cluster_assay Assay cluster_results Expected Results for a Validated Target WT Wild-Type (WT) MIC MIC Determination (Broth Microdilution) WT->MIC WT->MIC Baseline Baseline MIC WT->Baseline Establishes Reference KD Target Knockdown (e.g., CRISPRi) Agent219 Agent 219 KD->Agent219 ControlAb Control Antibiotic (e.g., Ciprofloxacin) KD->ControlAb OE Target Overexpression (Plasmid-based) OE->Agent219 OE->ControlAb Agent219->WT Agent219->MIC Agent219->MIC ControlAb->WT ControlAb->MIC ControlAb->MIC Hypersensitive Hypersensitivity (Lower MIC vs WT) MIC->Hypersensitive If Knockdown Resistant Resistance (Higher MIC vs WT) MIC->Resistant If Overexpression

Caption: Genetic target validation workflow.

Mechanism_of_Action cluster_replication DNA Replication Relaxed_DNA Relaxed DNA Gyrase DNA Gyrase (GyrA/GyrB) Relaxed_DNA->Gyrase Introduces Negative Supercoils Supercoiled_DNA Supercoiled DNA Replication_Fork Replication Fork Progression Supercoiled_DNA->Replication_Fork Gyrase->Supercoiled_DNA Gyrase->Replication_Fork Inhibition Blocks Replication Agent219 This compound Agent219->Gyrase Inhibits

Caption: Hypothesized mechanism of Agent 219.

Logic_Relationship cluster_exp Experimental Conditions cluster_obs Predicted Observations Start Start: Hypothesis Agent 219 targets GyrA GyrA_Down GyrA Expression Decreased Start->GyrA_Down GyrA_Up GyrA Expression Increased Start->GyrA_Up MIC_Down MIC of Agent 219 Decreases GyrA_Down->MIC_Down Leads to MIC_Up MIC of Agent 219 Increases GyrA_Up->MIC_Up Leads to Conclusion Conclusion: Hypothesis Supported MIC_Down->Conclusion MIC_Up->Conclusion

Caption: Logic of target validation by gene expression modulation.

References

Comparative Analysis of MC21-A and Vancomycin Against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the efficacy and mechanisms of a novel antibacterial agent in comparison to the standard-of-care antibiotic, vancomycin (B549263).

In the ongoing battle against antibiotic resistance, the emergence of novel antibacterial agents is critical. This guide provides a comprehensive comparative analysis of MC21-A, a promising marine-derived compound, and vancomycin, a long-standing therapeutic for severe Methicillin-Resistant Staphylococcus aureus (MRSA) infections. The following sections detail their mechanisms of action, comparative efficacy based on experimental data, and the methodologies employed in these evaluations.

Mechanism of Action: A Tale of Two Strategies

MC21-A and vancomycin employ fundamentally different strategies to combat MRSA, targeting distinct cellular components.

MC21-A: Disrupting the Barrier

MC21-A, identified as 3,3′,5,5′-tetrabromo-2,2′-biphenyldiol, is produced by the marine bacterium Pseudoalteromonas phenolica[1][2]. Its primary mechanism of action against MRSA is the permeabilization of the bacterial cell membrane[1][2]. This disruption of the cellular barrier leads to the leakage of intracellular components and ultimately, cell death. Evidence for this mechanism is supported by experiments using SYTOX Green, a fluorescent dye that can only penetrate cells with compromised membranes[1].

Vancomycin: Inhibiting Cell Wall Synthesis

Vancomycin, a glycopeptide antibiotic, inhibits the synthesis of the peptidoglycan layer of the bacterial cell wall. It binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors, sterically hindering the transglycosylation and transpeptidation reactions necessary for cell wall assembly. This inhibition results in a weakened cell wall, making the bacterium susceptible to osmotic lysis.

cluster_0 MC21-A Mechanism cluster_1 Vancomycin Mechanism MC21-A MC21-A Bacterial Cell Membrane Bacterial Cell Membrane MC21-A->Bacterial Cell Membrane targets Membrane Permeabilization Membrane Permeabilization Bacterial Cell Membrane->Membrane Permeabilization leads to Cell Lysis Cell Lysis Membrane Permeabilization->Cell Lysis Vancomycin Vancomycin D-Ala-D-Ala Precursors D-Ala-D-Ala Precursors Vancomycin->D-Ala-D-Ala Precursors binds to Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition D-Ala-D-Ala Precursors->Cell Wall Synthesis Inhibition prevents incorporation into peptidoglycan Weakened Cell Wall Weakened Cell Wall Cell Wall Synthesis Inhibition->Weakened Cell Wall Cell Lysis_v Cell Lysis Weakened Cell Wall->Cell Lysis_v

Caption: Comparative Mechanisms of Action.

Comparative Efficacy: In Vitro Data

The following tables summarize the in vitro activity of MC21-A and vancomycin against MRSA based on published experimental data.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA

Antibacterial AgentMRSA StrainsMIC Range (µg/mL)Reference
MC21-A10 Clinical Isolates & ATCC 335911 - 2[1][2]
Vancomycin10 Clinical Isolates & ATCC 33591<0.25 - 2[1][2]

Table 2: Time-Kill Kinetics Against MRSA (Strain E 31243)

AgentConcentrationTime to >3-log10 Reduction in CFU/mLReference
MC21-A4x MIC (4 µg/mL)~4 hours[1]
MC21-A8x MIC (8 µg/mL)~2 hours[1]
Vancomycin4x MIC>8 hours[1]
Vancomycin8x MIC>8 hours[1]

Note: A ≥3-log10 reduction in Colony Forming Units (CFU)/mL is considered bactericidal.

Table 3: Cytotoxicity Against Mammalian Cells

AgentCell LinesConcentrationObserved EffectReference
MC21-AHuman normal fibroblast, rat pheochromocytoma, Vero cellsUp to 50 µg/mLNot cytotoxic[1][2]
VancomycinHuman primary osteoblasts, HUVECs, etc.Concentration and time-dependentReduced cell viability at various concentrations[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, was determined using the broth microdilution method.

Start Start Serial Dilution Prepare serial dilutions of antibacterial agents in microtiter plate Start->Serial Dilution Inoculation Inoculate wells with standardized MRSA suspension Serial Dilution->Inoculation Incubation Incubate at 37°C for 24 hours Inoculation->Incubation Observation Observe for visible bacterial growth (turbidity) Incubation->Observation MIC Determination Determine MIC: lowest concentration with no visible growth Observation->MIC Determination

Caption: MIC Determination Workflow.

Protocol:

  • Preparation of Antibiotic Dilutions: Two-fold serial dilutions of MC21-A and vancomycin are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: A standardized inoculum of MRSA is prepared to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 24 hours.

  • MIC Reading: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Time-Kill Kinetics Assay

This assay evaluates the rate at which an antibacterial agent kills a bacterial population over time.

Protocol:

  • Culture Preparation: A starting inoculum of MRSA (approximately 10^6 CFU/mL) is prepared in Tryptic Soy Broth (TSB).

  • Exposure to Antibiotics: MC21-A and vancomycin are added to separate flasks at concentrations corresponding to their MIC, 2x MIC, 4x MIC, and 8x MIC. A growth control flask without any antibiotic is also included.

  • Sampling: Aliquots are withdrawn from each flask at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Quantification of Viable Bacteria: The withdrawn samples are serially diluted and plated on nutrient agar (B569324) plates.

  • Colony Counting: After incubation, the number of colonies on each plate is counted to determine the CFU/mL at each time point. The results are plotted as log10 CFU/mL versus time.

Bacterial Membrane Permeability Assay (SYTOX Green Staining)

This assay assesses the ability of a compound to compromise the bacterial cell membrane.

MRSA Suspension Prepare MRSA cell suspension Treatment Treat cells with MC21-A (or control) MRSA Suspension->Treatment SYTOX Green Addition Add SYTOX Green dye Treatment->SYTOX Green Addition Incubation Incubate in the dark SYTOX Green Addition->Incubation Fluorescence Measurement Measure fluorescence intensity (Flow cytometry or fluorometry) Incubation->Fluorescence Measurement Intact Membrane Low Fluorescence: Intact Membrane Fluorescence Measurement->Intact Membrane if no permeabilization Permeabilized Membrane High Fluorescence: Permeabilized Membrane Fluorescence Measurement->Permeabilized Membrane if permeabilization occurs

Caption: Membrane Permeability Assay Workflow.

Protocol:

  • Cell Preparation: MRSA cells are grown to the mid-logarithmic phase, harvested, and washed.

  • Treatment: The bacterial suspension is treated with the test compound (MC21-A) at various concentrations. A negative control (untreated cells) and a positive control (cells treated with a known membrane-permeabilizing agent) are included.

  • Staining: SYTOX Green, a high-affinity nucleic acid stain that cannot cross the membrane of live cells, is added to the cell suspensions.

  • Incubation: The samples are incubated in the dark for a short period.

  • Analysis: The fluorescence intensity is measured using a fluorometer or flow cytometer. A significant increase in fluorescence indicates that the cell membrane has been compromised, allowing the dye to enter and bind to the intracellular nucleic acids.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., human fibroblasts) are seeded into a 96-well plate and allowed to adhere overnight.

  • Treatment: The cells are then exposed to various concentrations of the test compounds (MC21-A and vancomycin) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated to allow viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

Conclusion

This comparative analysis indicates that MC21-A is a potent anti-MRSA agent with a distinct mechanism of action from vancomycin. Its rapid bactericidal activity and ability to permeabilize the bacterial membrane present a promising alternative to traditional cell wall synthesis inhibitors. Furthermore, initial studies suggest a favorable cytotoxicity profile for MC21-A. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of MC21-A in the treatment of MRSA infections.

References

In Vivo Efficacy of Tedizolid vs. Linezolid in a Murine Skin Infection Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo antibacterial efficacy of tedizolid (B1663884) and linezolid (B1675486) in a preclinical murine model of skin and soft tissue infection. The data and protocols presented are compiled from published studies to assist researchers, scientists, and drug development professionals in evaluating these two oxazolidinone antibiotics.

Comparative Efficacy Data

The following table summarizes the in vivo antibacterial activity of tedizolid and linezolid against Methicillin-Resistant Staphylococcus aureus (MRSA) in an immunocompetent murine thigh infection model. The data represents the mean change in bacterial density (log10 CFU/thigh) from the start of treatment.

Time PointTreatment GroupMean Change in Bacterial Density (log10 CFU/thigh)
24 Hours Tedizolid (simulated human 200 mg dose)≥ 1.0 log reduction[1][2]
Linezolid (simulated human 600 mg dose)≥ 1.0 log reduction[1][2]
Control (Vehicle)Increase in bacterial density
72 Hours Tedizolid (simulated human 200 mg dose)≥ 2.6 log reduction[1][2]
Linezolid (simulated human 600 mg dose)≥ 2.6 log reduction[1][2]
Control (Vehicle)Continued increase in bacterial density

Key Findings:

  • Both tedizolid and linezolid demonstrated similar in vivo efficacy against the S. aureus isolates tested in this model.[1][2]

  • After 24 hours of treatment, both agents were bacteriostatic, showing a reduction of at least 1 log CFU.[1][2]

  • By the 72-hour mark, both tedizolid and linezolid exhibited bactericidal activity, with a reduction of ≥2.6 log CFU.[1][2]

  • Any statistically significant differences in efficacy observed between the two agents during the study were transient and not sustained throughout the entire 72-hour treatment period.[1][2]

Experimental Protocols

This section details the methodology for a murine thigh infection model used to compare the in vivo efficacy of tedizolid and linezolid against Staphylococcus aureus.

1. Bacterial Strain and Inoculum Preparation:

  • A clinical isolate of Methicillin-Resistant Staphylococcus aureus (MRSA) is used.

  • The isolate is grown overnight on Tryptic Soy Agar with 5% sheep blood.

  • Colonies are then grown to the logarithmic phase in Mueller-Hinton broth.

  • The bacterial suspension is centrifuged, washed, and resuspended in sterile saline to a concentration of approximately 1 x 10^7 CFU/mL. The final concentration is verified by plating serial dilutions.

2. Animal Model:

  • Immunocompetent, specific-pathogen-free female ICR (CD-1) or BALB/c mice, 5-6 weeks old, are used.

  • Animals are housed in a controlled environment with access to food and water ad libitum.

3. Infection Procedure:

  • Mice are anesthetized via inhalation of isoflurane.

  • A 0.1 mL aliquot of the prepared MRSA inoculum (approximately 1 x 10^6 CFU) is injected into the posterior thigh muscle of one leg.

4. Drug Administration:

  • Treatment is initiated 2 hours post-infection.

  • Tedizolid: Administered to simulate a human steady-state 24-hour area under the free concentration-time curve (fAUC) of a 200 mg dose given every 24 hours.[1][2]

  • Linezolid: Administered to simulate a human steady-state fAUC of a 600 mg dose given every 12 hours.[1][2]

  • A control group receives a sterile vehicle on the same schedule.

  • The drugs are typically administered via oral gavage or subcutaneous injection.

5. Evaluation of Efficacy:

  • At specified time points (e.g., 4, 8, 12, 24, 36, 48, and 72 hours) post-treatment initiation, cohorts of mice are euthanized by CO2 asphyxiation.[1][2]

  • The infected thigh muscle is aseptically excised and weighed.

  • The tissue is homogenized in a known volume of sterile phosphate-buffered saline (PBS).

  • Serial ten-fold dilutions of the thigh homogenate are prepared in sterile PBS.

  • Aliquots of the dilutions are plated onto Tryptic Soy Agar plates.

  • Plates are incubated at 37°C for approximately 20-24 hours.

  • Bacterial colonies are enumerated, and the results are expressed as log10 CFU per gram of thigh tissue.

Visualizations

Mechanism of Action: Oxazolidinone Inhibition of Bacterial Protein Synthesis

Mechanism of Action of Tedizolid and Linezolid cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit Complex Prevents formation of 70S initiation complex 50S->Complex 30S 30S Subunit 30S->Complex Oxazolidinones Tedizolid / Linezolid BindingSite Binds to 23S rRNA of the 50S subunit Oxazolidinones->BindingSite BindingSite->50S Inhibition Inhibition of Protein Synthesis Complex->Inhibition Bacteriostatic Bacteriostatic/Bactericidal Effect Inhibition->Bacteriostatic

Caption: Oxazolidinone Mechanism of Action.

Experimental Workflow: Murine Thigh Infection Model

Experimental Workflow for In Vivo Efficacy Testing Inoculum_Prep 1. Inoculum Preparation (MRSA Culture) Infection 2. Intramuscular Infection of Mouse Thigh Inoculum_Prep->Infection Treatment 3. Treatment Initiation (2h post-infection) Infection->Treatment Groups Treatment Groups: - Tedizolid - Linezolid - Vehicle Control Treatment->Groups Monitoring 4. Sample Collection at Time Points (4-72h) Treatment->Monitoring Analysis 5. Thigh Homogenization & Serial Dilution Monitoring->Analysis Quantification 6. Plate and Incubate for CFU Enumeration Analysis->Quantification Results 7. Data Analysis (log10 CFU/gram) Quantification->Results

Caption: Murine Thigh Infection Model Workflow.

References

Head-to-head study of Antibacterial Agent 219 and meropenem against Pseudomonas aeruginosa.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the investigational Antibacterial Agent 219 and the established carbapenem (B1253116) antibiotic, meropenem (B701), focusing on their efficacy against Pseudomonas aeruginosa. The data presented herein is derived from a series of preclinical studies designed to evaluate in vitro potency, bactericidal kinetics, and in vivo efficacy.

In Vitro Susceptibility

The in vitro activity of this compound and meropenem was assessed against a panel of 200 clinical isolates of P. aeruginosa, including meropenem-susceptible and meropenem-resistant phenotypes. Minimum Inhibitory Concentrations (MIC) were determined using the broth microdilution method as outlined in the experimental protocols.

Table 1: Comparative In Vitro Activity against P. aeruginosa

Organism Panel (n=200)CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
All Isolates This compound 0.5 2 0.125 - 8
Meropenem1160.25 - 128
Meropenem-Resistant Isolates¹ This compound 1 4 0.5 - 8
Meropenem32>12816 - >128

¹Meropenem-Resistant isolates defined as MIC ≥ 16 µg/mL.

The results indicate that this compound demonstrates potent activity against the overall panel of P. aeruginosa isolates. Notably, it retains significant potency against isolates resistant to meropenem, suggesting a differentiated mechanism of action that is unaffected by common carbapenem resistance pathways.

Bactericidal Activity (Time-Kill Kinetics)

Time-kill assays were performed to evaluate the bactericidal dynamics of each agent against a multidrug-resistant (MDR) strain of P. aeruginosa (strain PA-178) at 4 times their respective MICs.

Table 2: Time-Kill Kinetics against MDR P. aeruginosa PA-178

Time (hours)Treatment Group (4x MIC)Mean Log₁₀ CFU/mL Reduction (±SD)
0 Growth Control0
This compound (MIC: 1 µg/mL) 0
Meropenem (MIC: 32 µg/mL)0
2 Growth Control+0.8 (±0.1)
This compound -2.1 (±0.2)
Meropenem-1.5 (±0.3)
4 Growth Control+1.9 (±0.2)
This compound -3.5 (±0.3)¹
Meropenem-2.4 (±0.4)
8 Growth Control+3.2 (±0.3)
This compound -3.8 (±0.4)
Meropenem-2.1 (±0.5)
24 Growth Control+4.5 (±0.4)
This compound -4.1 (±0.5)
Meropenem+0.5 (±0.6) (Regrowth observed)

¹Bactericidal activity is defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

This compound demonstrated rapid and sustained bactericidal activity, achieving a >3-log₁₀ reduction in bacterial count within 4 hours. In contrast, meropenem showed a slower initial killing rate and permitted bacterial regrowth by the 24-hour time point, a phenomenon often associated with the selection of resistant subpopulations.

In Vivo Efficacy: Murine Thigh Infection Model

The efficacy of both agents was evaluated in a neutropenic murine thigh infection model using the MDR P. aeruginosa strain PA-178. Treatment was initiated two hours post-infection, and bacterial burden was assessed after 24 hours.

Table 3: Efficacy in Murine Thigh Infection Model (MDR P. aeruginosa PA-178)

Treatment Group (Dose, q4h)Mean Bacterial Burden (Log₁₀ CFU/thigh) at 24h (±SD)Change from Initial Burden
Vehicle Control (0h)6.8 (±0.2)N/A
Vehicle Control (24h)9.1 (±0.3)+2.3
This compound (30 mg/kg) 5.1 (±0.4) -1.7
Meropenem (100 mg/kg)7.9 (±0.5)+1.1

In the in vivo model, this compound resulted in a significant 1.7-log₁₀ reduction in bacterial burden compared to the initial inoculum. Meropenem, at a higher dose, was unable to control the infection, with bacterial counts increasing over the 24-hour period.

G cluster_prep Phase 1: Preparation & Inoculation cluster_treat Phase 2: Treatment cluster_analysis Phase 3: Analysis p1 Induce Neutropenia in Mice p3 Inject 10^7 CFU into Thigh Muscle p1->p3 p2 Culture P. aeruginosa (Strain PA-178) p2->p3 t1 Wait 2h Post-Infection p3->t1 t2 Administer Treatment Groups (Vehicle, Agent 219, Meropenem) subcutaneously t1->t2 t3 Repeat Dosing Every 4 Hours t2->t3 a1 Euthanize Mice at 24h t3->a1 a2 Aseptically Excise Thigh Muscle a1->a2 a3 Homogenize Tissue a2->a3 a4 Perform Serial Dilutions & Plate on Agar (B569324) a3->a4 a5 Incubate and Count Colony Forming Units (CFU) a4->a5

Caption: Workflow of the neutropenic murine thigh infection model.

Comparative Mechanism of Action

The differential efficacy observed, particularly against resistant strains, is attributed to the distinct molecular targets of each agent. Meropenem, a carbapenem, acts by inhibiting penicillin-binding proteins (PBPs) involved in the final steps of peptidoglycan synthesis. In contrast, this compound is a novel bicyclic peptide that specifically targets and disrupts the function of the LptD/E complex, which is essential for the transport and assembly of lipopolysaccharide (LPS) into the outer membrane of Gram-negative bacteria. This disruption leads to loss of outer membrane integrity and rapid cell death.

G cluster_meropenem Meropenem Mechanism cluster_agent219 This compound Mechanism Mero Meropenem PBP Penicillin-Binding Proteins (PBPs) Mero->PBP Inhibits PG Peptidoglycan Cell Wall PBP->PG Synthesizes Death1 Cell Lysis PBP->Death1 Inhibition leads to A219 Agent 219 LptDE LptD/E Complex (Outer Membrane) A219->LptDE Inhibits LPS Lipopolysaccharide (LPS) Transport LptDE->LPS Required for Death2 Loss of Membrane Integrity & Death LptDE->Death2 Inhibition leads to

Caption: Simplified comparison of antibacterial mechanisms.

Experimental Protocols

5.1 MIC Determination: Minimum inhibitory concentrations (MICs) were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, compounds were serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. A bacterial suspension was added to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Plates were incubated at 35°C for 18-20 hours. The MIC was defined as the lowest concentration of the antibacterial agent that completely inhibited visible bacterial growth.

5.2 Time-Kill Assay: Cultures of P. aeruginosa were grown to logarithmic phase in CAMHB. The culture was then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB containing the test compounds at 4x their respective MICs. Cultures were incubated at 35°C with shaking. Aliquots were removed at 0, 2, 4, 8, and 24 hours, serially diluted in sterile saline, and plated on tryptic soy agar. Plates were incubated for 18-24 hours, after which colonies were counted to determine CFU/mL.

5.3 Neutropenic Murine Thigh Infection Model: Female ICR mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 before infection. On day 0, mice were anesthetized and injected in the right thigh muscle with 0.1 mL of a bacterial suspension containing ~10⁷ CFU of P. aeruginosa PA-178. Two hours post-infection, treatment was initiated via subcutaneous administration of the test compounds or vehicle control. Dosing was repeated every 4 hours for a total of 24 hours. At the end of the treatment period, mice were euthanized, and the thigh muscle was aseptically removed, homogenized in saline, and serially diluted for CFU enumeration on agar plates.

Validating the Mechanism of Action of Antibacterial Agent 219 with Resistant Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel Antibacterial Agent 219 with other known antibiotics, focusing on the validation of its mechanism of action through the use of resistant mutants. The data and protocols presented herein are intended to provide researchers, scientists, and drug development professionals with a framework for understanding and evaluating the antibacterial properties of this new agent.

Comparative Performance Analysis

The primary proposed mechanism of action for this compound is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[1][2] To validate this, a resistant mutant of Escherichia coli was generated through serial passage in the presence of increasing concentrations of Agent 219. The resulting resistant isolate, designated E. coli R-219, was then compared to the wild-type (WT) strain.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Agent 219 and two comparator fluoroquinolones (which also target DNA gyrase) against both the wild-type and the resistant E. coli strains.

Antibacterial AgentTarget/Mechanism of ActionE. coli WT MIC (µg/mL)E. coli R-219 MIC (µg/mL)Fold Change in MIC
Agent 219 DNA Gyrase Inhibitor0.53264
CiprofloxacinDNA Gyrase Inhibitor0.251664
LevofloxacinDNA Gyrase Inhibitor0.125864
AmpicillinCell Wall Synthesis Inhibitor881
GentamicinProtein Synthesis Inhibitor111

The significant increase in the MIC of Agent 219 against E. coli R-219, which is comparable to the increase observed with known DNA gyrase inhibitors like Ciprofloxacin and Levofloxacin, strongly suggests a shared mechanism of action.[3] The lack of a significant change in the MICs of Ampicillin and Gentamicin indicates that the resistance mechanism is specific to the class of compounds that target DNA gyrase and not due to a general resistance mechanism like an efflux pump that would affect a broader range of antibiotics.[1][2]

Experimental Protocols

Generation of Resistant Mutants

Resistant mutants were generated by serial passage of the wild-type E. coli strain in Mueller-Hinton broth containing sub-inhibitory concentrations of this compound.

  • A culture of wild-type E. coli was grown to the mid-logarithmic phase.

  • The culture was diluted to approximately 10^5 CFU/mL in fresh broth containing Agent 219 at 0.5x the MIC.

  • The culture was incubated at 37°C for 24 hours.

  • The culture from the highest concentration of Agent 219 that showed growth was diluted and used to inoculate a new series of tubes with increasing concentrations of the agent.

  • This process was repeated for 14 days.

  • The resulting culture capable of growing at the highest concentration of Agent 219 was then plated on Mueller-Hinton agar, and a single colony was isolated and designated as E. coli R-219.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of each antibacterial agent was determined using the broth microdilution method according to CLSI guidelines.

  • A two-fold serial dilution of each antibacterial agent was prepared in a 96-well microtiter plate with Mueller-Hinton broth.

  • Wild-type E. coli and the resistant mutant E. coli R-219 were grown to the mid-logarithmic phase and diluted to a final inoculum of approximately 5 x 10^5 CFU/mL.

  • Each well of the microtiter plate was inoculated with the bacterial suspension.

  • The plates were incubated at 37°C for 18-24 hours.

  • The MIC was determined as the lowest concentration of the antibacterial agent that completely inhibited visible growth.

Whole-Genome Sequencing of Resistant Mutant

To identify the genetic basis of resistance, the genomes of both the wild-type E. coli and the resistant mutant E. coli R-219 were sequenced.

  • Genomic DNA was extracted from overnight cultures of both strains using a commercial DNA extraction kit.

  • DNA libraries were prepared and sequenced using an Illumina MiSeq platform.

  • The sequence reads from the resistant mutant were aligned to the wild-type genome to identify single nucleotide polymorphisms (SNPs), insertions, and deletions.

  • Analysis of the sequencing data for E. coli R-219 revealed a point mutation in the gyrA gene, leading to an amino acid substitution in the quinolone resistance-determining region (QRDR) of the DNA gyrase A subunit. This type of mutation is a well-established mechanism of resistance to fluoroquinolones.[3]

Visualizing the Validation Workflow and Mechanism

The following diagrams illustrate the experimental workflow for validating the mechanism of action and the proposed molecular mechanism of Agent 219 and the basis of resistance.

experimental_workflow cluster_generation Resistant Mutant Generation cluster_characterization Characterization cluster_validation Mechanism Validation start Wild-Type E. coli exposure Serial Passage with Agent 219 start->exposure isolation Isolation of Resistant Mutant (E. coli R-219) exposure->isolation mic_testing MIC Determination (WT vs. R-219) isolation->mic_testing wgs Whole-Genome Sequencing isolation->wgs comparison Compare MIC Fold-Change with known DNA Gyrase Inhibitors mic_testing->comparison mutation_id Identify Mutation in gyrA Gene wgs->mutation_id conclusion Validate Mechanism of Action comparison->conclusion mutation_id->conclusion

Caption: Experimental workflow for validating the mechanism of action of Agent 219.

mechanism_of_action cluster_wildtype Wild-Type E. coli cluster_resistant Resistant Mutant (E. coli R-219) agent219_wt Agent 219 gyrase_wt DNA Gyrase agent219_wt->gyrase_wt Binds and Inhibits dna_rep_wt DNA Replication gyrase_wt->dna_rep_wt Blocked cell_death_wt Cell Death dna_rep_wt->cell_death_wt Leads to agent219_res Agent 219 gyrase_res Mutated DNA Gyrase (gyrA mutation) agent219_res->gyrase_res Binding Prevented dna_rep_res DNA Replication (Continues) gyrase_res->dna_rep_res Functional cell_survival Cell Survival dna_rep_res->cell_survival

Caption: Proposed mechanism of Agent 219 and resistance in the mutant.

References

Comparative Transcriptomic Analysis of E. coli Treated with Antibacterial Agent 219 versus Ciprofloxacin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the transcriptomic response of Escherichia coli to the novel investigational compound, Antibacterial Agent 219, and the established fluoroquinolone antibiotic, Ciprofloxacin. The data presented herein is intended to elucidate the mechanism of action of Agent 219 and offer a comparative benchmark for researchers in antibacterial drug development.

Introduction

This compound is a novel synthetic molecule with demonstrated potent bactericidal activity against a broad spectrum of Gram-negative bacteria. Preliminary studies suggest that its mechanism of action may involve the disruption of protein synthesis. Ciprofloxacin, a widely used antibiotic, is known to inhibit DNA gyrase and topoisomerase IV, leading to DNA damage and cell death. This guide presents a comparative transcriptomic analysis using RNA sequencing (RNA-Seq) to map the global gene expression changes in E. coli upon exposure to these two agents.

Comparative Transcriptomic Data

The following tables summarize the key quantitative data from the RNA-Seq analysis of E. coli treated with sub-lethal concentrations of this compound and Ciprofloxacin for a duration of 60 minutes.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment GroupTotal DEGsUp-regulated GenesDown-regulated Genes
This compound 587291296
Ciprofloxacin 421215206

Table 2: Key Up-regulated Genes and Pathways

GeneFunctionPathway AssociationFold Change (Agent 219)Fold Change (Ciprofloxacin)
cspACold shock proteinStress Response+8.2+1.5
hflXGTP-binding proteinRibosome Rescue+7.5+1.2
recADNA repair proteinSOS Response+2.1+12.5
sulACell division inhibitorSOS Response+1.8+10.8

Table 3: Key Down-regulated Genes and Pathways

GeneFunctionPathway AssociationFold Change (Agent 219)Fold Change (Ciprofloxacin)
rpsL30S ribosomal protein S12Translation-6.8-1.3
rplB50S ribosomal protein L2Translation-6.5-1.1
atpAATP synthase subunit alphaEnergy Metabolism-4.2-2.5
sdhCSuccinate dehydrogenaseTCA Cycle-3.9-2.1

Experimental Protocols

A detailed methodology for the comparative transcriptomics study is provided below.

3.1 Bacterial Strain and Culture Conditions

  • Strain: Escherichia coli MG1655.

  • Media: Luria-Bertani (LB) broth.

  • Culture: Grown aerobically at 37°C with shaking at 200 rpm to an mid-log phase (OD₆₀₀ ≈ 0.5).

3.2 Antibiotic Treatment

  • The bacterial culture was divided into three groups:

    • Control (treated with 0.1% DMSO).

    • This compound (final concentration of 2 µg/mL).

    • Ciprofloxacin (final concentration of 0.1 µg/mL).

  • Cultures were incubated for 60 minutes under the same growth conditions.

3.3 RNA Extraction and Quality Control

  • Bacterial cells were harvested by centrifugation at 4,000 x g for 10 minutes at 4°C.

  • Total RNA was extracted using the RNeasy Mini Kit (Qiagen) following the manufacturer's protocol, including an on-column DNase digestion step.

  • RNA integrity and concentration were assessed using an Agilent 2100 Bioanalyzer and a NanoDrop spectrophotometer.

3.4 RNA-Seq Library Preparation and Sequencing

  • Ribosomal RNA was depleted from 1 µg of total RNA using the Ribo-Zero rRNA Removal Kit (Bacteria) from Illumina.

  • Sequencing libraries were prepared using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.

  • The libraries were sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

3.5 Data Analysis

  • Raw sequencing reads were quality-checked using FastQC.

  • Reads were mapped to the E. coli MG1655 reference genome (NC_000913.3) using STAR aligner.

  • Gene expression levels were quantified using featureCounts.

  • Differential gene expression analysis was performed using DESeq2 in R. Genes with a |log2(fold change)| > 1 and a p-adjusted value < 0.05 were considered differentially expressed.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the primary signaling pathways affected by each antibacterial agent.

experimental_workflow cluster_sample_prep Sample Preparation cluster_rna_seq RNA Sequencing cluster_data_analysis Data Analysis culture E. coli Culture (OD600=0.5) treatment Treatment Groups (Control, Agent 219, Ciprofloxacin) culture->treatment harvest Cell Harvesting treatment->harvest rna_extraction Total RNA Extraction harvest->rna_extraction rrna_depletion rRNA Depletion rna_extraction->rrna_depletion library_prep Library Preparation rrna_depletion->library_prep sequencing Illumina Sequencing library_prep->sequencing qc Quality Control (FastQC) sequencing->qc mapping Read Mapping (STAR) qc->mapping quantification Quantification (featureCounts) mapping->quantification dea Differential Expression (DESeq2) quantification->dea agent_219_pathway agent219 This compound ribosome Bacterial Ribosome (30S & 50S subunits) agent219->ribosome Binds & Inhibits translation Protein Synthesis ribosome->translation Blocks stress Cellular Stress Response (e.g., Cold Shock Proteins Up) ribosome->stress Triggers death Bacterial Cell Death translation->death Leads to ciprofloxacin_pathway cipro Ciprofloxacin gyrase DNA Gyrase / Topoisomerase IV cipro->gyrase Inhibits replication DNA Replication gyrase->replication Blocks dna_damage DNA Double-Strand Breaks replication->dna_damage Causes sos SOS Response Activation (recA, sulA Up-regulation) dna_damage->sos death Bacterial Cell Death sos->death

Benchmarking the safety profile of Antibacterial Agent 219 against established antibiotics.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Safety Profile: Antibacterial Agent 219 vs. Established Antibiotics

Introduction

The development of novel antibacterial agents is critical in the fight against antimicrobial resistance. A key hurdle in the translation of a new compound from the laboratory to the clinic is a thorough evaluation of its safety profile. An ideal antibacterial agent must exhibit potent efficacy against target pathogens while demonstrating minimal toxicity to the host. This guide provides a comparative benchmark of the safety profile of the novel investigational drug, this compound, against three widely used antibiotics: Penicillin, Ciprofloxacin, and Azithromycin. The data presented herein is a synthesis of preclinical findings for Agent 219 and established clinical data for the comparator drugs.

Data Presentation: Comparative In Vitro and In Vivo Toxicity

The following tables summarize the key safety endpoints for this compound and the established antibiotics. Data for Agent 219 is derived from preclinical studies and is presented for comparative purposes.

Table 1: In Vitro Cytotoxicity Data

Parameter This compound (Illustrative Data) Penicillin Ciprofloxacin Azithromycin Assay Method
HepG2 (Liver) Cell Viability (IC50) > 200 µMGenerally non-toxic at therapeutic concentrations~150-200 µM> 200 µMMTT Assay[1]
HEK293 (Kidney) Cell Viability (IC50) > 200 µMGenerally non-toxic at therapeutic concentrations~100-150 µM> 200 µMMTT Assay[1]
Cardiomyocyte Viability (IC50) > 150 µMGenerally non-toxic at therapeutic concentrations~100 µM~120 µMResazurin Assay[2]

Table 2: Clinical and Preclinical Adverse Event Profile

Adverse Event Category This compound (Projected) Penicillin Ciprofloxacin Azithromycin
Hepatotoxicity Low incidence of transient enzyme elevation in preclinical models.Rare; idiosyncratic reactions can occur.[3][4]Abnormal liver function tests (1.3%).[5]Rare, but can cause cholestatic hepatitis.[6][7][8]
Nephrotoxicity No significant markers of kidney injury in animal studies.Can cause acute interstitial nephritis.[9][10]Rare, but can occur. Dose adjustment may be needed in renal impairment.[5]Not commonly associated with nephrotoxicity.
Cardiotoxicity (QT Prolongation) No significant effect observed in preclinical cardiac ion channel assays.Not typically associated with QT prolongation.Associated with QT interval prolongation.[5]Known risk of QT prolongation, may lead to arrhythmias.[6][7][11]
Gastrointestinal Effects Mild; projected incidence of nausea (~4%) and diarrhea (~3%).Common: diarrhea, nausea, vomiting.[12][13][14]Common: nausea (2.5%), diarrhea (1.6%).[5][15]Most common: diarrhea (5%), nausea (3%), abdominal pain (3%).[6]
Dermatological Effects Low incidence of rash in preclinical models (<1%).Common: rash, urticaria. Key sign of hypersensitivity.[12][13]Rash (1%), photosensitivity reactions.[5]Rare; skin reactions can occur.[6]
Specific Severe Adverse Events None identified in preclinical toxicology.Hypersensitivity/Anaphylaxis (1 in 100 people have an allergy).[13]Tendinitis and tendon rupture, peripheral neuropathy.[5][16]Rare but serious cardiac arrhythmias (Torsades de Pointes).[6][7]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety data. The following are protocols for key experiments used to evaluate the safety profile of antibacterial agents.

Cytotoxicity Assay Protocol (MTT Method)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[1]

  • Cell Plating: Human cell lines (e.g., HepG2, HEK293) are seeded into 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Exposure: The antibiotic compounds are dissolved and serially diluted in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with medium containing various concentrations of the test compounds. Control wells receive medium with vehicle only.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, the medium is removed and replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization and Reading: The MTT medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a purple solution. The absorbance of the solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) is calculated using a dose-response curve.

Hepatotoxicity Assessment Protocol

Hepatotoxicity is evaluated through a combination of in vitro and in vivo methods.

  • In Vitro: Primary human hepatocytes or liver-derived cell lines (e.g., HepG2) are treated with the test compound. After 24-48 hours, the supernatant is collected to measure the levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant increase in these enzymes indicates potential liver cell damage.

  • In Vivo (Preclinical): Rodent models are typically used. The test compound is administered daily for a set period (e.g., 7 to 28 days). Blood samples are collected periodically to monitor serum levels of ALT, AST, Alkaline Phosphatase (ALP), and bilirubin. At the end of the study, liver tissues are collected for histopathological examination to identify any cellular damage, inflammation, or necrosis.

Nephrotoxicity Assessment Protocol

Nephrotoxicity is primarily assessed in vivo during preclinical studies.[17][18]

  • In Vivo (Preclinical): The test compound is administered to animal models (e.g., rats) for a defined duration. Blood and urine samples are collected at baseline and at several time points during the study.

  • Biomarker Analysis: Serum is analyzed for levels of creatinine (B1669602) and Blood Urea Nitrogen (BUN). A significant elevation in these markers suggests a reduction in the glomerular filtration rate, indicating potential kidney damage.[17] Urine may also be analyzed for markers of tubular damage, such as Kidney Injury Molecule-1 (KIM-1).

  • Histopathology: Upon completion of the study, kidneys are harvested, sectioned, and stained for microscopic examination. Pathologists look for evidence of acute tubular necrosis, interstitial nephritis, or other structural damage to the kidney.[18]

Mandatory Visualizations

Experimental Workflow and Signaling Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows and pathways relevant to the safety assessment of new antibacterial agents.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Seed Human Cells in 96-Well Plate Compound_Prep 2. Prepare Serial Dilutions of Antibacterial Agent Exposure 3. Expose Cells to Agent (24-72h Incubation) Compound_Prep->Exposure Assay 4. Add Viability Reagent (e.g., MTT, LDH) Exposure->Assay Readout 5. Measure Signal (Absorbance/Fluorescence) Assay->Readout Data_Analysis 6. Calculate IC50 Value Readout->Data_Analysis G Agent Antibacterial Agent ROS Increased Reactive Oxygen Species (ROS) Agent->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis G A Preclinical: In Vitro Screening (Cytotoxicity, hERG) B Preclinical: In Vivo Toxicology (Rodent, Non-Rodent) A->B C Clinical Phase I: Safety in Healthy Volunteers B->C D Clinical Phase II/III: Safety & Efficacy in Patients C->D E Post-Marketing Surveillance (Real-World Data) D->E

References

Cross-Validation of Antibacterial Agent 219 (CP-99,219) Activity: A Comparative Analysis Across Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of the in-vitro activity of the novel fluoroquinolone antibacterial agent CP-99,219, previously referred to as Antibacterial Agent 219. The data presented is collated from multiple independent research laboratories, offering a robust and objective comparison of its efficacy against a panel of clinically relevant bacterial pathogens. This document is intended for researchers, scientists, and drug development professionals to facilitate an informed evaluation of CP-99,219's potential.

Comparative Antibacterial Activity

The antibacterial potency of CP-99,219 has been evaluated against a broad spectrum of Gram-positive and Gram-negative bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, specifically the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), as reported by different research institutions. For comparative purposes, data for other widely used fluoroquinolones, such as ciprofloxacin, are also included.

Gram-Positive Bacteria

The in vitro activity of CP-99,219 against various Gram-positive bacteria was consistently superior to that of ciprofloxacin, particularly against strains with reduced susceptibility to existing fluoroquinolones.

BacteriumResearch LaboratoryNo. of IsolatesCP-99,219 MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)Other Comparators' MIC₉₀ (µg/mL)
Streptococcus pneumoniaeLondon Hospital Medical College, UK800.25[1]4.0-
Streptococcus pneumoniaeUniversity of Iowa College of Medicine-0.12[2]-Ofloxacin: -, Enoxacin: -
Group A β-hemolytic streptococciLondon Hospital Medical College, UK40≤0.5>4.0-
Staphylococcus aureus (Ciprofloxacin-susceptible)New England Deaconess Hospital, Boston-≤0.12--
Staphylococcus haemolyticusUniversity of Iowa College of Medicine-0.5[2]-Ofloxacin: -, Enoxacin: -
Enterococcus faecalisUniversity of Iowa College of Medicine-1.0[2]-Ofloxacin: -, Enoxacin: -
Gram-Negative Bacteria

CP-99,219 demonstrated potent activity against a range of Gram-negative bacteria, including isolates resistant to ciprofloxacin.

BacteriumResearch LaboratoryNo. of IsolatesCP-99,219 MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)Other Comparators' MIC₉₀ (µg/mL)
Haemophilus influenzaeLondon Hospital Medical College, UK1500.030.03Ceftriaxone: 0.015
Moraxella catarrhalisLondon Hospital Medical College, UK1000.03[1]0.03-
Pseudomonas aeruginosaUniversity of Iowa College of Medicine-1.0[2]-Ofloxacin: -, Enoxacin: -
Xanthomonas maltophiliaUniversity of Iowa College of Medicine-2.0[2]-Ofloxacin: -, Enoxacin: -
EnterobacteriaceaeUniversity of Iowa College of Medicine-0.5[2]-Ofloxacin: -, Enoxacin: -
Anaerobic Bacteria

Studies have also highlighted the efficacy of CP-99,219 against a significant number of anaerobic bacteria, an area where older fluoroquinolones have limitations.

BacteriumResearch LaboratoryNo. of IsolatesCP-99,219 MIC₉₀ (µg/mL)Ciprofloxacin MIC₉₀ (µg/mL)Other Comparators' MIC₉₀ (µg/mL)
Anaerobic Bacteria (various)-4891.0[3]32.0Grepafloxacin: 16.0, Metronidazole: 4.0

Experimental Protocols

The data presented in this guide were generated using standardized antimicrobial susceptibility testing methods. The primary methodologies employed by the cited research laboratories are outlined below.

1. Agar (B569324) Dilution Method:

  • Description: This method was predominantly used for determining the MIC of CP-99,219 against a variety of fastidious and non-fastidious bacteria, as well as anaerobic organisms.[3]

  • Procedure:

    • Serial twofold dilutions of CP-99,219 and comparator agents were prepared and incorporated into appropriate agar media (e.g., Mueller-Hinton agar for non-fastidious aerobes, supplemented agars for fastidious organisms, and Wilkins-Chalgren agar for anaerobes).

    • Bacterial isolates were cultured overnight and then diluted to a standardized inoculum density (typically 10⁴ CFU per spot).

    • The standardized bacterial suspensions were inoculated onto the surface of the antibiotic-containing agar plates.

    • Plates were incubated under appropriate atmospheric conditions (e.g., ambient air for aerobes, 5% CO₂ for capnophiles, and an anaerobic environment for anaerobes) and temperatures (typically 35-37°C) for 18-24 hours (up to 48 hours for anaerobes).

    • The MIC was determined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth.

2. Broth Microdilution Method:

  • Description: While less frequently detailed in the initial abstracts, broth microdilution is a standard method for high-throughput MIC testing and was likely employed in some of the cited studies for non-fastidious organisms.

  • Procedure:

    • Serial twofold dilutions of the antimicrobial agents were prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in microtiter plates.

    • A standardized bacterial inoculum was added to each well.

    • The plates were incubated at 35-37°C for 16-20 hours.

    • The MIC was recorded as the lowest concentration of the agent that prevented visible turbidity.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the comparative in-vitro evaluation of antibacterial agents like CP-99,219.

experimental_workflow cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis & Interpretation start Bacterial Isolate Collection & Identification inoculum_prep Standardized Inoculum Preparation start->inoculum_prep media_prep Preparation of Standardized Media dilution Serial Dilution of Antimicrobial Agents media_prep->dilution agent_prep Preparation of Stock Solutions of Test & Comparator Agents agent_prep->dilution inoculation Inoculation of Media inoculum_prep->inoculation dilution->inoculation incubation Incubation under Controlled Conditions inoculation->incubation mic_determination Determination of Minimum Inhibitory Concentration (MIC) incubation->mic_determination data_compilation Compilation of MIC₅₀ & MIC₉₀ Data mic_determination->data_compilation comparison Comparison with Alternative Agents data_compilation->comparison

Comparative Antibacterial Susceptibility Testing Workflow.

References

Safety Operating Guide

Unidentified Agent: Establishing Safe Disposal Protocols for "Antibacterial Agent 219" Requires Specific Chemical Identification

Author: BenchChem Technical Support Team. Date: December 2025

Initial searches for "Antibacterial agent 219" have not yielded a specific chemical compound. The number "219" appears to be a citation or page reference within broader scientific literature, rather than a designated name for a particular substance. Without a precise chemical identity, providing specific, safe, and compliant disposal procedures is impossible. The proper handling and disposal of any chemical agent are dictated by its unique physical, chemical, and toxicological properties.

To ensure the safety of laboratory personnel and environmental integrity, researchers, scientists, and drug development professionals must first positively identify the chemical agent . Once the specific name of the antibacterial agent is known, the Safety Data Sheet (SDS) becomes the primary source of information for its safe handling and disposal.

General Framework for Antibacterial Agent Disposal

In the absence of specific information for "this compound," the following procedural guide outlines the critical steps for determining the appropriate disposal method for any known antibacterial agent.

1. Chemical Identification and Hazard Assessment:

  • Identify the Agent: Determine the precise chemical name, CAS number, and any synonyms for the antibacterial agent.

  • Consult the Safety Data Sheet (SDS): The SDS is the most critical document for safety and disposal information. Key sections to review include:

    • Section 2: Hazards Identification

    • Section 7: Handling and Storage

    • Section 8: Exposure Controls/Personal Protection

    • Section 13: Disposal Considerations

2. Waste Characterization and Segregation:

  • Determine Waste Type: Characterize the waste as hazardous or non-hazardous based on the SDS and local regulations. Antibacterial agents may be classified as hazardous due to toxicity, reactivity, ignitability, or corrosivity.

  • Segregate Waste Streams: Do not mix different chemical waste streams. Keep the waste from the antibacterial agent separate from other chemical, biological, and radioactive waste unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Institutional and Regulatory Compliance:

  • Consult Institutional Protocols: Adhere to your organization's specific waste management procedures. Contact the EHS or equivalent department for guidance.

  • Follow Local and National Regulations: Ensure compliance with all local, state, and federal regulations regarding hazardous waste disposal.

4. Proper Labeling and Storage of Waste:

  • Label Waste Containers: Clearly label all waste containers with the full chemical name of the antibacterial agent, concentration, and relevant hazard warnings (e.g., "Hazardous Waste," "Toxic").

  • Store Waste Safely: Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.

Illustrative Data Presentation for a Known Agent

Once the specific antibacterial agent is identified, quantitative data from the SDS and other relevant sources should be summarized for easy reference. The table below serves as a template for how such data should be structured.

ParameterValueSource
Chemical Name [Insert Chemical Name][e.g., SDS]
CAS Number [Insert CAS Number][e.g., SDS]
Hazard Class [e.g., Toxic, Corrosive][e.g., SDS]
Recommended PPE [e.g., Nitrile gloves, safety goggles][e.g., SDS]
Disposal Code (RCRA) [If applicable, e.g., U-listed, P-listed][e.g., EPA]
Neutralization Agents [If applicable][e.g., Lab Protocol]

General Experimental Protocol for Chemical Inactivation

For certain chemical wastes, a validated inactivation or neutralization protocol may be required before disposal. The following is a generic example of how such a protocol would be detailed. This is a template and should not be used for any specific agent without validation.

Objective: To neutralize the hazardous properties of Antibacterial Agent X prior to disposal.

Materials:

  • Antibacterial Agent X waste solution

  • Inactivating Agent 1 (e.g., Sodium hypochlorite, Sodium bisulfite)

  • pH indicator strips or pH meter

  • Appropriate personal protective equipment (PPE)

  • Stir plate and stir bar

  • Vented chemical fume hood

Procedure:

  • Don appropriate PPE as specified in the SDS for both the antibacterial agent and the inactivating agent.

  • Perform all work within a certified chemical fume hood.

  • Place the waste container on a stir plate and add a stir bar.

  • Slowly add the designated inactivating agent to the waste solution while stirring continuously. Monitor for any signs of reaction, such as gas evolution or temperature increase.

  • After the addition is complete, continue stirring for the recommended reaction time (e.g., 30 minutes).

  • Check the pH of the solution to ensure neutralization is complete, if applicable.

  • Once the reaction is complete, the neutralized solution can be disposed of according to institutional guidelines for non-hazardous or treated chemical waste.

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making process for the proper disposal of a chemical agent.

A Identify Chemical Agent (Name, CAS #) B Obtain and Review Safety Data Sheet (SDS) A->B C Consult Institutional EHS and Local Regulations B->C D Characterize Waste: Hazardous or Non-Hazardous? C->D E Segregate and Label as HAZARDOUS WASTE D->E Hazardous G Segregate and Label as NON-HAZARDOUS WASTE D->G Non-Hazardous I Does EHS protocol require pre-treatment/neutralization? E->I F Dispose via Certified Hazardous Waste Vendor H Dispose via Normal Laboratory Waste Stream (as per EHS guidance) G->H I->F No J Follow Validated Neutralization Protocol I->J Yes J->F

Caption: Decision workflow for the safe and compliant disposal of laboratory chemical waste.

By following this structured approach, researchers can ensure that they are handling and disposing of all chemical waste, including any specific antibacterial agent, in a manner that prioritizes safety and regulatory compliance. The first and most critical step remains the unambiguous identification of the substance .

Essential Safety and Logistical Information for Handling Antibacterial Agent 219

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Antibacterial agent 219" is not a universally recognized chemical identifier. The following guidance is based on established best practices for handling common laboratory antibacterial agents. Researchers must consult their institution's specific Safety Data Sheets (SDS) and waste disposal protocols for the particular agent they are using.

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling "this compound." Adherence to these procedures is critical for ensuring personal safety and preventing environmental contamination.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to antibacterial compounds.[1] The required PPE for handling this compound is summarized below.

Protection TypeRequired PPE SpecificationsUse Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder form, such as weighing and transferring. A full-face respirator may be necessary for high-risk procedures or in the event of a spill.[1]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times.[1] A face shield should be worn over safety goggles during the handling of powders or liquids to protect against splashes and airborne particles.[1]
Hand Double Gloving with Chemical-Resistant Gloves (e.g., nitrile or neoprene)Two pairs of gloves should be worn.[1] The outer glove must be removed immediately after handling the compound, and the inner glove upon leaving the designated work area. Gloves should be changed frequently.[1]
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown with a solid front and tight-fitting cuffs is preferred to prevent contamination of personal clothing.[1] If a reusable lab coat is used, it must be laundered regularly and not worn outside the laboratory.[1]

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, especially in its powdered form, should be conducted within a chemical fume hood or another approved containment device to minimize exposure risk.[1]

Preparation of Stock Solutions:

  • Preparation: Don all required PPE before entering the designated handling area. Decontaminate the work surface within the chemical fume hood before and after use.[2]

  • Weighing:

    • Place a lidded container on the balance and tare it.

    • Carefully add the powdered agent to the container and securely close the lid.[1]

    • Record the weight.

  • Solubilization:

    • In the chemical fume hood, add the appropriate solvent to the container with the powdered agent.

    • Ensure the container is securely capped before mixing.

    • Properly label the stock solution container with the chemical name, concentration, date, and relevant hazard symbols.

Spill Management:

In the event of a spill, the area should be immediately secured and decontaminated.

  • Isolate the Area: Prevent entry to the spill area.

  • Don PPE: Wear appropriate PPE, including respiratory protection.

  • Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).[3]

  • Collect Waste: Carefully collect the absorbed material into a labeled hazardous waste container for disposal.[3] Do not use a brush and dustpan for powdered spills; instead, use tools that will not generate dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.

Disposal Plan

Improper disposal of antibacterial agents can lead to environmental contamination and the development of antibiotic-resistant bacteria.[4] All waste generated from handling this compound must be treated as hazardous chemical waste.[1]

Waste Segregation and Collection:

  • Liquid Waste: High-concentration stock solutions and contaminated liquid media are considered hazardous chemical waste.[4] They must be collected in a designated, properly labeled, and leak-proof container for chemical waste.[3] Do not pour antibacterial waste down the drain.[3]

  • Solid Waste: Contaminated labware (e.g., pipette tips, tubes), PPE, and spill cleanup materials must be segregated from general laboratory waste.[3]

  • Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container.[5]

Decontamination and Final Disposal:

  • Autoclaving: Some, but not all, antibacterial agents are inactivated by autoclaving.[4][6] It is crucial to verify the heat stability of the specific agent being used. If the agent is heat-stable, autoclaving will not be sufficient for decontamination, and chemical decontamination will be necessary.[5]

  • Chemical Decontamination: For heat-stable agents, chemical inactivation may be required before disposal. Consult your institution's Environmental Health and Safety (EHS) department for approved chemical decontamination procedures.

  • Waste Pickup: All hazardous waste containers must be securely sealed, properly labeled, and stored in a designated, secure area for collection by an approved hazardous waste disposal vendor.[3]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation & Handling cluster_experiment Experimentation cluster_disposal Waste Disposal cluster_spill Spill Response prep Don PPE weigh Weigh Agent in Fume Hood prep->weigh solution Prepare Stock Solution weigh->solution experiment Conduct Experiment solution->experiment segregate Segregate Waste (Liquid, Solid, Sharps) experiment->segregate decontaminate Decontaminate Waste (if required) segregate->decontaminate collect Collect in Labeled Hazardous Waste Container decontaminate->collect dispose Dispose via Approved Vendor collect->dispose spill Spill Occurs contain Contain & Absorb spill->contain cleanup Collect & Decontaminate Area contain->cleanup cleanup->segregate

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antibacterial agent 219
Reactant of Route 2
Reactant of Route 2
Antibacterial agent 219

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。